3-Aminocyclopentanecarboxylic acid
Description
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Properties
IUPAC Name |
3-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSSTJTARJLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328433 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-96-0 | |
| Record name | 3-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid: Properties, Stereochemistry, and Applications
This compound (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant attention in the fields of medicinal chemistry, peptide science, and drug development. Its constrained cyclopentane ring structure imparts unique conformational properties, making it a valuable building block for creating molecules with well-defined three-dimensional shapes. As a structural analog of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its stereoisomers are crucial tools for probing neurotransmitter binding and function.[1] This guide provides a comprehensive overview of the core chemical properties, stereochemical diversity, synthesis, and key applications of this compound, offering insights for researchers and drug development professionals.
Molecular Structure and Stereochemical Landscape
The fundamental structure of this compound consists of a five-membered carbocyclic ring substituted with both an amino (-NH₂) group and a carboxylic acid (-COOH) group. The positions of these functional groups on the ring (at carbons 1 and 3) give rise to stereoisomerism, a critical aspect of its chemical identity and biological activity.
With two stereocenters, four distinct stereoisomers of this compound exist. These are categorized into two pairs of diastereomers (cis and trans) and their respective enantiomers.
-
cis-Isomers: The amino and carboxylic acid groups are on the same face of the cyclopentane ring. The two enantiomers are (1S,3R) and (1R,3S).
-
trans-Isomers: The amino and carboxylic acid groups are on opposite faces of the ring. The two enantiomers are (1S,3S) and (1R,3R).
The specific stereochemistry dictates the molecule's spatial arrangement, which is paramount for its interaction with chiral biological targets such as enzymes and receptors. All four stereoisomers have been successfully synthesized and characterized, providing a complete toolkit for stereostructure-activity relationship studies.[1]
Caption: Stereoisomers of this compound.
Physicochemical Properties
The dual functionality of an amino group and a carboxylic acid group defines the physicochemical behavior of ACPC, making it a zwitterionic compound under physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 129.078978594 Da | PubChem[2][3] |
| Appearance | Off-white to beige crystalline powder | ChemicalBook[4] |
| XLogP3-AA | -2.6 | PubChem[2][3] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Solubility | Slightly soluble in water; soluble in alcohol.[4][5][6] | ChemicalBook, ChemBK |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, which is consistent with its polar, zwitterionic character and its slight solubility in aqueous media.[2][3]
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and verification of this compound and its derivatives.
-
¹H NMR Spectroscopy : In the proton NMR spectrum, the carboxylic acid proton (-COOH) is highly deshielded and appears as a characteristic broad singlet in the 9-12 ppm range.[7] Protons on the carbons alpha to the carbonyl and amino groups appear further upfield, typically between 2-3 ppm, while the remaining cyclopentane ring protons produce complex multiplets.[7][8]
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the deshielded region of 160-185 ppm.[8][9] The carbons of the cyclopentane ring resonate at higher fields.
-
Infrared (IR) Spectroscopy : IR spectroscopy clearly reveals the principal functional groups. A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] This is accompanied by a strong C=O stretching absorption around 1710 cm⁻¹.[8] The N-H stretches of the amino group typically appear in the 3300-3500 cm⁻¹ region.[9]
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the exact mass matching the calculated value of 129.078978594 Da.[2][3]
Synthesis and Chemical Reactivity
Synthesis Strategies
The synthesis of ACPC stereoisomers often requires stereoselective methods to control the relative and absolute configuration of the two chiral centers. One notable method is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which yields the cis amino acid.[1] Another approach involves the aminolysis of cyclopentane formic acid.[5][6]
For applications in peptide synthesis, the amino group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-aminocyclopentanecarboxylic acid is a stable, versatile intermediate that can be readily purified and used in subsequent coupling reactions.[10][11]
Caption: N-Boc protection workflow for peptide synthesis.
Core Reactivity
As a bifunctional molecule, ACPC exhibits the characteristic reactivity of both amines and carboxylic acids.[5][6]
-
Amino Group Reactions : The nucleophilic amino group can undergo acylation, alkylation, and, most importantly, form amide (peptide) bonds.
-
Carboxylic Acid Reactions : The carboxyl group can be converted into a variety of derivatives, including esters, acid chlorides, and amides, enabling its conjugation to other molecules.
Key Applications in Research and Drug Development
The unique structural features of ACPC make it a highly valuable molecule for scientists and drug developers.
-
Pharmaceutical Intermediate : ACPC is a crucial building block in the synthesis of complex pharmaceuticals. It is used to prepare potent and selective CCR1 antagonists and is a component in the synthesis of aminocyclopentanecarboxylic acid-containing cyclic RGD peptides, which have applications in oncology and other areas.[4] Its constrained structure is often exploited to improve the bioactivity and metabolic stability of drug candidates, particularly those targeting neurological disorders.[10][12]
-
Peptide and Foldamer Chemistry : In peptide science, ACPC is used as a conformationally constrained residue to induce stable secondary structures, such as helices and turns.[13] Oligomers composed of these residues, known as foldamers, can mimic the structures of natural peptides and proteins, leading to applications in enzyme inhibition and protein-protein interaction modulation.[12][13]
-
Chiral Synthesis : The enantiomerically pure forms of ACPC serve as valuable chiral building blocks in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control.[12]
Exemplar Experimental Protocol: N-Boc Protection
The following protocol outlines a standard procedure for the protection of the amino group of this compound, a foundational step for its use in solid-phase peptide synthesis.
Objective: To synthesize N-Boc-3-aminocyclopentanecarboxylic acid.
Methodology:
-
Dissolution: this compound is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and water. The aqueous phase, often containing a base like sodium hydroxide or sodium bicarbonate, is necessary to deprotonate the amino group, enhancing its nucleophilicity.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), the source of the Boc protecting group, is added to the solution. It is typically added portion-wise or as a solution in the organic solvent to control the reaction rate and temperature.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The deprotonated amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This step protonates the carboxylic acid, making the product less water-soluble and allowing it to be extracted.
-
Extraction: The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers contain the desired N-Boc protected product.
-
Purification: The organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
This self-validating protocol ensures a high yield of the protected amino acid by manipulating solubility based on pH, a common and effective strategy in amino acid chemistry.
Safety and Handling
According to safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.[5][6]
Conclusion
This compound is more than a simple cyclic amino acid; it is a stereochemically rich and conformationally constrained building block that provides chemists with a powerful tool for molecular design. Its well-defined properties, coupled with its relevance as a GABA analogue and its utility in creating structurally ordered peptides, solidify its importance in modern drug discovery and chemical biology. A thorough understanding of its chemical properties, stereoisomers, and reactivity is essential for any researcher aiming to leverage its unique structural advantages.
References
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PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. [Link]
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Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]
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PubChem. trans-3-(Boc-amino)cyclopentanecarboxylic Acid | C22H38N2O8 | CID 171920824. [Link]
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Le, T. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
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(1S,3R)-3-Aminocyclopentanecarboxylic acid synthesis
An In-Depth Technical Guide to the Synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of (1S,3R)-3-Aminocyclopentanecarboxylic Acid
(1S,3R)-3-aminocyclopentanecarboxylic acid is a conformationally constrained chiral γ-amino acid that has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclopentyl scaffold allows for the precise spatial orientation of the amino and carboxylic acid functional groups, making it an invaluable component in the design of potent and selective therapeutic agents. This molecule serves as a synthetic intermediate and a key pharmacophore in drugs targeting a range of conditions, particularly neurological disorders.[1][2] The primary challenge in its synthesis lies in the stereocontrolled installation of two stereocenters at the C1 and C3 positions to achieve the desired cis relationship. This guide provides a detailed exploration of robust synthetic strategies, focusing on the underlying principles and practical execution required to produce this high-value compound with exceptional stereochemical purity.
Part 1: Asymmetric Chemical Synthesis Strategies
The direct and stereocontrolled synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid necessitates a sophisticated approach to asymmetric synthesis. The most successful strategies leverage chiral pool starting materials or employ powerful catalytic asymmetric reactions to construct the cyclopentane core with the correct absolute and relative stereochemistry.
Chiral Pool Synthesis via Intramolecular C-H Insertion
One of the most elegant and well-documented approaches relies on an alkylidene carbene 1,5-C-H insertion reaction. This strategy begins with a readily available chiral starting material, typically derived from an amino acid like L-serine, to establish the initial stereocenter, which then directs the formation of the second.
Mechanistic Rationale
The key to this pathway is the generation of a chiral alkylidene carbene from a ketone precursor.[3] This highly reactive intermediate undergoes a rapid intramolecular C-H insertion to form the five-membered ring. The reaction proceeds with complete retention of stereochemistry at the carbon bearing the nitrogen substituent, ensuring a highly enantioselective transformation. The choice of lithio(trimethylsilyl)diazomethane as the carbene precursor is critical for achieving high yields.[4][5]
Synthetic Workflow Overview
The synthesis begins with Garner's aldehyde, a versatile chiral building block derived from L-serine. A Wittig homologation followed by catalytic hydrogenation extends the carbon chain and sets the stage for the key cyclization step.[4][5] The resulting ketone is then treated with lithio(trimethylsilyl)diazomethane, which triggers the C-H insertion and forges the cyclopentane ring. Subsequent functional group manipulation, typically involving oxidation of the newly formed C-Si bond and deprotection, delivers the target amino acid.[5]
Detailed Experimental Protocol: C-H Insertion Pathway
Step 1: Synthesis of the Ketone Precursor
-
Wittig Reaction: To a solution of the appropriate phosphonium ylide in THF at -78 °C, add Garner's aldehyde dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Hydrogenation: Dissolve the crude product in ethanol and add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC analysis indicates complete consumption of the starting material.
-
Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the resulting residue via column chromatography to yield the saturated ketone precursor.
Step 2: Key 1,5-C-H Insertion Reaction
-
Reagent Preparation: In a flame-dried flask under an argon atmosphere, dissolve (trimethylsilyl)diazomethane in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes to generate lithio(trimethylsilyl)diazomethane.
-
Cyclization: Add a solution of the ketone precursor in THF to the reaction mixture dropwise. Maintain the temperature at -78 °C and stir for 3-4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude cyclopentene-containing product is purified by flash chromatography.[4][5]
Step 3: Final Functional Group Manipulation
-
Oxidative Cleavage: The cyclopentene intermediate is subjected to ozonolysis or dihydroxylation followed by oxidative cleavage (e.g., with NaIO₄) to form the carboxylic acid.
-
Deprotection: The nitrogen protecting group (e.g., Boc or Cbz) is removed under standard acidic (for Boc) or hydrogenolysis (for Cbz) conditions to yield the final (1S,3R)-3-aminocyclopentanecarboxylic acid.
Part 2: Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods offer a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to resolve racemic intermediates or create chiral centers with high fidelity.[6] While a single-pot chemoenzymatic route to the target is not extensively documented, a strategy based on enzymatic kinetic resolution is highly viable and aligns with green chemistry principles.
Enzymatic Kinetic Resolution (EKR)
Mechanistic Rationale
Kinetic resolution exploits the ability of a chiral catalyst, in this case an enzyme, to react at different rates with the two enantiomers of a racemic substrate. A lipase, for example, can selectively acylate or deacylate one enantiomer of a racemic alcohol or amine intermediate, allowing for the separation of the fast-reacting enantiomer from the unreacted one. This is particularly effective for preparing intermediates that can be carried forward to the final product.
Hypothetical Synthetic Workflow
A plausible chemoenzymatic route would involve the chemical synthesis of a racemic intermediate, such as cis-3-aminocyclopentanecarboxylic acid ethyl ester. This racemic mixture could then be subjected to kinetic resolution using an immobilized lipase.
Conceptual Experimental Protocol: Lipase-Mediated Resolution
-
Substrate Preparation: Synthesize racemic cis-3-aminocyclopentanecarboxylic acid via non-asymmetric methods (e.g., reduction of an appropriate enamine or oxime).
-
Enzymatic Reaction: Suspend the racemic amino ester and an acyl donor (e.g., ethyl acetate) in a suitable organic solvent like MTBE. Add an immobilized lipase (e.g., Novozym 435).
-
Monitoring: Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Separation & Hydrolysis: Filter off the enzyme. The N-acylated product can be separated from the unreacted amino ester by column chromatography or acid-base extraction. The desired enantiomer is then subjected to hydrolysis under acidic or basic conditions to yield the final amino acid.
Part 3: Data Summary and Strategy Comparison
Choosing a synthetic route depends on factors such as scale, required purity, and available resources. The following table summarizes the key aspects of the discussed strategies.
| Parameter | Asymmetric C-H Insertion | Chemoenzymatic Kinetic Resolution |
| Stereocontrol | Excellent (often >95% ee) | Excellent (can exceed 99% ee) |
| Key Reaction | Intramolecular alkylidene carbene C-H insertion[3] | Lipase-catalyzed acylation/deacylation |
| Starting Material | Chiral pool (e.g., L-serine derivative)[3] | Racemic cyclopentane derivative |
| Theoretical Max. Yield | 100% | 50% (for the desired enantiomer) |
| Key Advantage | Direct, atom-economical cyclization | High selectivity, mild conditions |
| Key Disadvantage | Requires stoichiometric chiral starting material; sensitive reagents | Theoretical yield limit of 50%; requires separation |
Conclusion
The synthesis of (1S,3R)-3-aminocyclopentanecarboxylic acid is a solved but challenging problem in organic chemistry. The asymmetric C-H insertion method stands out as a highly effective and elegant solution for producing the target with excellent enantiomeric purity directly from a chiral pool starting material.[3][4] For processes where green chemistry and operational simplicity are paramount, chemoenzymatic resolution provides a powerful, albeit lower-yielding, alternative. The choice of methodology will ultimately be guided by the specific requirements of the research or drug development program, with both pathways offering reliable access to this crucial pharmaceutical building block.
References
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Chem-Impex International. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid.
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Cayman Chemical. (1S,3R)-3-Aminocyclopentane carboxylic acid.
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ChemicalBook. (1S,3R)-3-Aminocyclopentanecarboxylic acid.
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Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2004). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
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Bradley, D. M., et al. (2004). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. ACS Figshare.
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-
Suga, H., Kakehi, A., & Baba, M. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed.
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Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry.
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Communications Chemistry. (2024). Chemoenzymatic synthesis. PubMed Central.
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ResearchGate. (2004). Enantioselective Synthesis of the Excitatory Amino Acid (1 S, 3 R )-1-Aminocyclopentane-1,3-dicarboxylic Acid.
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Institut Ruđer Bošković. Asymmetric synthesis.
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Chiral Synthesis of 3-Aminocyclopentanecarboxylic Acid Enantiomers: An In-Depth Technical Guide
Introduction: The Significance of Chiral 3-Aminocyclopentanecarboxylic Acids in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] 3-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, represents a valuable scaffold in the design of novel therapeutics. Its rigid cyclopentane core allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The individual enantiomers of this compound are key building blocks in the synthesis of a range of bioactive molecules, including potent and selective CCR1 antagonists and cyclic RGD peptides for targeted drug delivery.[3] This guide provides a comprehensive overview of the core strategies for the chiral synthesis of the four stereoisomers of this compound, offering insights into the mechanistic underpinnings and practical execution of these synthetic routes.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiomerically pure 3-aminocyclopentanecarboxylic acids can be broadly categorized into three main approaches: enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric cycloaddition reactions. The choice of strategy is often dictated by factors such as the desired stereoisomer, scalability, and the availability of starting materials.
| Strategy | Key Principle | Advantages | Disadvantages |
| Enzymatic Resolution | Enantioselective enzymatic transformation of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct stereoselective transformations. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Cycloaddition | Use of a chiral catalyst or chiral dienophile to control the stereochemistry of a cycloaddition reaction. | Atom-economical, can establish multiple stereocenters in a single step. | Catalyst development can be challenging and expensive. |
I. Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes, typically lipases, to resolve racemic mixtures.[4][5] In the context of this compound synthesis, this strategy is often applied to a precursor, such as a racemic ester of the target molecule or a related aminocyclopentanol derivative.
Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in an aqueous environment, catalyze the hydrolysis of esters. In organic solvents, the reverse reaction, esterification or transesterification, is favored. The enzyme's chiral active site preferentially binds one enantiomer of the racemic substrate, leading to its selective transformation while the other enantiomer remains largely unreacted. This results in the separation of the two enantiomers.
Caption: Lipase-catalyzed kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol
This protocol describes the resolution of a key precursor to cis-3-aminocyclopentanecarboxylic acid enantiomers.
Materials:
-
(±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of (±)-cis-3-(tert-Butoxycarbonylamino)cyclopentanol (1.0 eq.) in anhydrous tert-butyl methyl ether, add vinyl acetate (2.0 eq.).
-
Add immobilized CALB (e.g., Novozym 435) to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting mixture contains the acetylated (R)-enantiomer and the unreacted (S)-enantiomer.
-
Separate the two enantiomers by column chromatography.
-
The separated enantiomers can then be converted to the corresponding this compound enantiomers through oxidation of the alcohol to the carboxylic acid and deprotection of the amino group.
II. Chiral Auxiliary-Mediated Synthesis: A Strategy of Covalent Control
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[6][7] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
Mechanism of Stereocontrol with Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol reactions.[8] The chiral auxiliary is first acylated, and then the corresponding enolate is formed. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective bond formation. The stereochemical outcome is dictated by the formation of a rigid chelated transition state involving the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.
Caption: Stereocontrol in an alkylation reaction using a chiral oxazolidinone auxiliary.
Experimental Protocol: Synthesis of a Precursor to (1R,3S)-3-Aminocyclopentanecarboxylic Acid
This protocol outlines a key step in a chiral auxiliary-based synthesis.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or a similar chiral auxiliary)
-
Cyclopentenecarboxylic acid
-
Acyl chloride formation reagents (e.g., oxalyl chloride)
-
Lithium diisopropylamide (LDA)
-
An electrophile for the 3-position (e.g., a protected aminomethyl source)
-
Anhydrous THF
Procedure:
-
Acylation of the Chiral Auxiliary: Convert cyclopentenecarboxylic acid to its acyl chloride and react it with the deprotonated chiral oxazolidinone to form the N-acyl oxazolidinone.
-
Diastereoselective Conjugate Addition: Cool a solution of the N-acyl oxazolidinone in anhydrous THF to -78°C. Add a solution of a protected amine nucleophile (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide) dropwise.
-
Quenching: After the reaction is complete, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide) to yield the chiral this compound precursor. The chiral auxiliary can be recovered and recycled.
III. Asymmetric Cycloaddition: Building the Ring with Stereocontrol
Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are highly efficient methods for constructing cyclic systems with excellent stereocontrol. In the synthesis of this compound precursors, a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitrosyl compound can be employed to set the stereochemistry of the amino and hydroxyl groups in a single step.
Mechanism of Asymmetric Hetero-Diels-Alder Reaction
In this reaction, a chiral N-acyl hydroxylamine is oxidized in situ to a chiral nitrosyl compound, which then acts as the dienophile. The chiral acyl group directs the facial selectivity of the cycloaddition with cyclopentadiene, leading to the formation of a bicyclic adduct with high diastereoselectivity. Subsequent reduction of the N-O bond and the double bond, followed by functional group manipulations, yields the desired aminocyclopentanol precursor.
Caption: Asymmetric hetero-Diels-Alder reaction for the synthesis of a key intermediate.
Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride Precursor
This protocol is based on a patented method for preparing a precursor to (1R,3S)-3-aminocyclopentanecarboxylic acid.[7]
Materials:
-
tert-Butyl hydroxylamine carbonate
-
Copper (I) chloride
-
2-Ethyl-2-oxazoline
-
Cyclopentadiene
-
Zinc powder
-
Acetic acid
-
Lipase for kinetic resolution (optional, for further enantiomeric enrichment)
-
Vinyl acetate
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Lithium hydroxide
-
Acetyl chloride
-
Isopropanol
Procedure:
-
Hetero-Diels-Alder Reaction: In the presence of a copper catalyst and 2-ethyl-2-oxazoline, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This reacts in situ with cyclopentadiene to form the bicyclic adduct.
-
N-O Bond Reduction: The nitrogen-oxygen bond of the adduct is selectively reduced using zinc powder in acetic acid to yield the corresponding aminocyclopentene derivative.
-
Enzymatic Kinetic Resolution (Optional): The racemic aminocyclopentene can be resolved using a lipase and vinyl acetate to separate the enantiomers.
-
Double Bond Reduction: The double bond of the desired enantiomer is hydrogenated using Pd/C as a catalyst.
-
Deprotection and Salt Formation: The protecting groups are removed, and the hydrochloride salt of (1R,3S)-3-aminocyclopentanol is formed. This intermediate can then be oxidized to the target carboxylic acid.
Conclusion
The chiral synthesis of this compound enantiomers is a challenging yet crucial endeavor for the advancement of medicinal chemistry. The strategies outlined in this guide—enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric cycloaddition—each offer distinct advantages and are chosen based on the specific requirements of the synthetic campaign. A thorough understanding of the underlying mechanisms of stereocontrol is paramount for the successful implementation of these methods. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic routes to valuable building blocks like this compound will remain a key focus of research in the field.
References
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Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
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Roy, S., & Spino, C. (2006). Stereocontrolled formation of amino acids and N-heterocycles bearing a quaternary chiral carbon. Organic letters, 8(5), 939–942. [Link]
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Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of (−)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
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Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(42), 8073-8077. [Link]
-
Doyle, M. P., Hu, W., & Valenzuela, M. V. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 66(25), 8575–8577. [Link]
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Friestad, G. K. (2005). Control of asymmetry in the radical addition approach to chiral amine synthesis. Tetrahedron, 61(42), 9962-9990. [Link]
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Hughes, A. D., & Noyori, R. (2005). Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. Organic & Biomolecular Chemistry, 3(19), 3477-3479. [Link]
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(-)-(1r,3s)-3-aminocyclopentane carboxylic acid suppliers USA. Worldofchemicals.com. (n.d.). [Link]
- Wang, Y., & Zhang, Y. (2021). Method for preparing (1R,3S) -3-amino cyclopentanol hydrochloride.
- Evans, D. A. (1982). Enzymatic resolution process.
- Li, J., & Wang, Z. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
Davies, S. G., & Roberts, P. M. (2005). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Tetrahedron: Asymmetry, 16(15), 2539-2542. [Link]
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Hoben, M., & Thum, O. (2010). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 12(9), 1582-1586. [Link]
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Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. (n.d.). [Link]
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de Souza, R. O., & Jones, R. V. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(12), 978-984. [Link]
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An Efficient Route to Either Enantiomer of trans -2-Aminocyclopentanecarboxylic Acid. ResearchGate. (n.d.). [Link]
-
This compound. PubChem. (n.d.). [Link]
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Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 47-61. [Link]
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Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5035. [Link]
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Stereoisomers of 3-Aminocyclopentanecarboxylic acid
An In-Depth Technical Guide to the Stereoisomers of 3-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-ACPC) represents a pivotal molecular scaffold in medicinal chemistry and materials science. As a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA), its stereoisomers exhibit distinct pharmacological profiles. Furthermore, their incorporation into peptides induces stable, predictable secondary structures, making them valuable building blocks for foldamer chemistry. The stereochemical arrangement of the amino and carboxylic acid functional groups on the cyclopentane ring dictates the molecule's three-dimensional shape, conformational flexibility, and ultimately, its biological activity. This guide provides a comprehensive technical overview of the four stereoisomers of 3-ACPC, covering their stereochemical relationships, conformational analysis, stereoselective synthesis and resolution, analytical characterization, and pharmacological significance.
The Stereochemical Landscape of this compound
The structure of this compound contains two stereogenic centers at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups defines them as either cis or trans diastereomers.
-
cis-isomers: The amino and carboxyl groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1R,3S) and (1S,3R).
-
trans-isomers: The amino and carboxyl groups are on opposite faces of the ring. The two trans enantiomers are (1R,3R) and (1S,3S).
The relationship between these isomers is critical; enantiomers share identical physical properties except for their interaction with polarized light and other chiral molecules, while diastereomers have distinct physical and chemical properties. This distinction is fundamental to their separation and their differential biological activities.
Conformational Analysis: The Puckered Ring
Unlike the planar cyclohexane chair, the cyclopentane ring is not flat. It adopts puckered conformations to relieve torsional strain, primarily the envelope and twist (or half-chair) forms.[1] These conformers rapidly interconvert through a low-energy process called pseudorotation.[1]
The substituents' positions are described as pseudo-equatorial (pointing away from the ring's average plane) or pseudo-axial (pointing more perpendicular to the plane). For 1,3-disubstituted cyclopentanes like 3-ACPC, the relative stability of conformers is determined by minimizing steric hindrance.[1]
-
For trans-isomers: A conformation that places both bulky substituents in pseudo-equatorial positions is strongly favored to minimize steric clashes.
-
For cis-isomers: The molecule must adopt a conformation where one substituent is pseudo-axial and the other is pseudo-equatorial. This results in greater steric strain compared to the di-pseudo-equatorial trans conformer.
This inherent conformational preference is a key determinant of how each isomer fits into a receptor binding pocket or directs the folding of a peptide chain.
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure 3-ACPC isomers is a significant challenge due to the two stereocenters. Strategies typically involve either asymmetric synthesis to create the desired isomer directly or the synthesis of a racemic or diastereomeric mixture followed by resolution.
A common synthetic approach involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor, which can lead preferentially to the cis amino acid.[2] Another established route starts from 2-azabicyclo[2.2.1]heptan-3-one.[3]
General Workflow: Racemic Synthesis and Chiral Resolution
A robust and scalable method involves synthesizing a racemic mixture of either the cis or trans diastereomer, followed by classical resolution using a chiral resolving agent. This process relies on the principle that reacting a pair of enantiomers with a single enantiomer of a chiral resolving agent produces a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Protocol: Resolution of (±)-trans-3-ACPC via Diastereomeric Salt Formation
This protocol is a representative example of separating a racemic mixture. The choice of resolving agent and solvent is critical and often requires empirical optimization.
-
Salt Formation: Dissolve one equivalent of racemic (±)-trans-3-aminocyclopentanecarboxylic acid in a minimal amount of a hot protic solvent (e.g., ethanol or methanol).
-
Addition of Resolving Agent: To the hot solution, add 0.5 equivalents of a single enantiomer of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine). The use of a substoichiometric amount of the resolving agent is a common strategy to ensure the precipitation of the less soluble diastereomeric salt in high purity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched, less soluble diastereomeric salt (e.g., ((1R,3R)-3-ACPC)•((R)-amine)).
-
Liberation of Amino Acid: Dissolve the isolated salt in water and acidify with a strong acid (e.g., HCl) to protonate the amino acid and liberate the resolving agent. The free amino acid can then be isolated, often by ion-exchange chromatography or crystallization.
-
Recovery of Second Enantiomer: The enantiomer remaining in the mother liquor from step 4 can be recovered by evaporating the solvent, liberating the amino acid with acid, and then using the opposite enantiomer of the resolving agent (e.g., (S)-(-)-α-phenylethylamine) to crystallize it.
Analytical Characterization of Stereoisomers
Distinguishing and quantifying the stereoisomers of 3-ACPC requires specialized analytical techniques. The choice of method depends on whether the goal is to determine relative stereochemistry (cis vs. trans), absolute stereochemistry (R/S designation), or enantiomeric purity (%ee).
| Technique | Principle | Application for 3-ACPC Stereoisomers |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive, leading to different retention times.[4][5] | Primary method for determining enantiomeric excess (%ee). Can resolve all four isomers with the appropriate column and method.[4] |
| NMR Spectroscopy | Analysis of chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs). | Determination of relative stereochemistry (cis vs. trans). Trans isomers typically show different proton coupling constants compared to cis isomers. NOE data can confirm through-space proximity of protons on the same face of the ring. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Distinguishes between enantiomers. Enantiomers produce mirror-image CD spectra, which is useful for assigning absolute configuration by comparison to standards. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Unambiguous determination of both relative and absolute stereochemistry. Provides definitive proof of structure and solid-state conformation. |
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
This protocol outlines the steps for determining the enantiomeric excess (ee) of a 3-ACPC sample.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® series) are highly effective for separating amino acid enantiomers.[4]
-
Sample Preparation: Accurately weigh and dissolve the 3-ACPC sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). The amino and/or carboxylic acid groups may need to be derivatized (e.g., Fmoc-protection or esterification) to improve chromatographic behavior and interaction with the CSP.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane), a polar modifier (e.g., ethanol or isopropanol), and sometimes an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.[6] A typical mobile phase could be Hexane:Ethanol:TFA (90:10:0.1).
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral recognition.
-
Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis: Inject a standard solution of the racemate to determine the retention times of both enantiomers. Subsequently, inject the sample to be analyzed.
-
Quantification: Calculate the enantiomeric excess (%ee) from the peak areas (A) of the two enantiomers using the formula: %ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Biological and Pharmacological Significance
The stereochemistry of 3-ACPC is paramount to its biological function. As constrained analogs of GABA, the specific spatial orientation of the amino and carboxyl groups determines the molecule's ability to bind to and activate GABA receptors or related targets like metabotropic glutamate receptors.[2][7]
-
GABA Analogs: All four stereoisomers of 3-ACPC have been synthesized and investigated as GABA analogues.[2] The constrained cyclopentane backbone restricts the molecule's conformation, providing valuable insight into the bioactive shape required for receptor interaction.
-
Metabotropic Glutamate Receptor (mGluR) Ligands: Related aminocyclopentane dicarboxylic acid structures show high stereoselectivity. For instance, (1S,3R)-ACPD is a potent agonist at mGluRs, while its (1R,3S)-enantiomer is significantly less active.[7][8] This highlights the precise stereochemical requirements of receptor binding sites.
-
Peptide Foldamers: When incorporated into peptide chains, the rigid cyclopentane scaffold of 3-ACPC isomers directs the peptide backbone into well-defined secondary structures. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (a constitutional isomer) are known to form stable 12-helices.[9] This property is exploited in the design of peptidomimetics with enhanced stability and specific biological functions.
Conclusion
The four stereoisomers of this compound are not interchangeable chemical entities but rather four distinct molecules with unique three-dimensional structures and biological profiles. A thorough understanding of their stereochemistry, conformational preferences, and methods for stereoselective synthesis and analysis is essential for their application in drug development and materials science. The ability to isolate and characterize each stereoisomer allows researchers to probe the stereo-specific requirements of biological receptors and to design novel peptide foldamers with precisely controlled architectures. As the demand for sophisticated, structurally defined molecules continues to grow, the importance of these chiral building blocks will undoubtedly increase.
References
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Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]
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LePlae, P. R., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-52. [Link]
-
Goodman, L. A., et al. (2022). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. [Link]
- Alker, A., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
Szwaczko, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
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PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
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Schoepp, D., et al. (1991). (1S,3R)-ACPD- and (1R,3S)-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. [Link]
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Szwaczko, K., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]
-
Pilc, A., et al. (1995). The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. PubMed. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison Chemistry Publication. [Link]
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University of Bristol. (n.d.). Conformational Analysis. CHEM60001 Lecture Notes. [Link]
- CN111099989A. (2020). S-3-cyclohexenecarboxylic acid and its purification method.
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Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
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Ala-Iduñate, M. J., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC - NIH. [Link]
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Patel, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Al-Majed, A. R. A., et al. (2019). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]
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Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. PubMed. [Link]
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Nitek, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
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An In-Depth Technical Guide to cis-3-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, the therapeutic application of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has spurred the development of GABA analogues with improved pharmacokinetic properties.
Among these, conformationally restricted analogues have garnered significant interest. By constraining the flexible GABA backbone into a cyclic structure, specific conformations that are optimal for receptor binding can be "locked in," potentially leading to enhanced potency and selectivity for different GABA receptor subtypes (GABAA, GABAB, and GABAC). cis-3-Aminocyclopentanecarboxylic acid is one such analogue, a conformationally restricted GABA mimetic that holds promise for the development of novel CNS therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, stereoselective synthesis, and its activity at GABA receptors.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following section details the known and predicted properties of cis-3-Aminocyclopentanecarboxylic acid.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 49805-32-5 | |
| Appearance | White crystalline powder (predicted) | General knowledge |
| Melting Point | Not available (for derivatives, e.g., Fmoc-protected cyclohexyl analogue: 195-205 °C) | |
| Boiling Point | Not available (Hydrochloride salt: 264.7 °C) | |
| Solubility | Soluble in water, alcohols, and some organic solvents. | |
| pKa₁ (Carboxylic Acid) | ~4-5 (Predicted) | General knowledge of carboxylic acids |
| pKa₂ (Ammonium) | ~9-10 (Predicted) | General knowledge of primary amines |
| LogP (Octanol/Water Partition Coefficient) | -1.853 (Crippen Calculated Property) |
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and quality control of chemical compounds.
Infrared (IR) Spectroscopy
The infrared spectrum of cis-3-Aminocyclopentanecarboxylic acid exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is available from the NIST Chemistry WebBook and shows the following key features[1]:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
N-H Stretch (Amine): A moderate absorption is anticipated around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.
-
C-H Stretch (Aliphatic): Sharp peaks are expected just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear in the range of 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A band is expected around 1500-1650 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): An absorption is anticipated in the 1210-1320 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
H1 & H3 (CH-COOH & CH-NH₂): The protons on the carbons bearing the carboxylic acid and amino groups are expected to be the most downfield of the ring protons, likely appearing as multiplets.
-
Cyclopentane Ring Protons: The remaining methylene protons on the cyclopentane ring will likely appear as complex multiplets further upfield.
-
NH₂ and OH Protons: The chemical shifts of the amine and carboxylic acid protons are concentration-dependent and these protons may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR (Carbon NMR):
-
C=O (Carboxyl Carbon): The carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-185 ppm.
-
C1 & C3 (Carbons attached to COOH and NH₂): These carbons will be deshielded and are expected to appear in the range of 40-60 ppm.
-
Other Ring Carbons: The remaining methylene carbons of the cyclopentane ring will appear further upfield.
Mass Spectrometry (MS)
The mass spectrum of cis-3-Aminocyclopentanecarboxylic acid is expected to show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic fragments for amino acids and carboxylic acids.
Predicted Fragmentation Pathway:
Caption: General synthetic workflow for cis-3-Aminocyclopentanecarboxylic acid.
Detailed Experimental Protocol (Adapted from literature concepts)
Step 1: Synthesis of 3-Oxocyclopentanecarboxylic Acid
This intermediate can be prepared through various established methods, often starting from commercially available cyclopentanone derivatives.
Step 2: Synthesis of 3-Hydroxyiminocyclopentanecarboxylic Acid
-
Dissolve 3-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., aqueous ethanol).
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to buffer the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting oxime by recrystallization.
Step 3: Stereoselective Reduction to cis-3-Aminocyclopentanecarboxylic Acid
The stereoselectivity of this reduction is crucial for obtaining the desired cis-isomer. Catalytic hydrogenation is a common method.
-
Dissolve 3-hydroxyiminocyclopentanecarboxylic acid in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add a hydrogenation catalyst (e.g., platinum oxide or palladium on carbon).
-
Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas.
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude cis-3-aminocyclopentanecarboxylic acid.
-
Purify the final product by recrystallization or ion-exchange chromatography.
Applications in Neuroscience and Drug Development
The primary interest in cis-3-Aminocyclopentanecarboxylic acid lies in its potential to modulate the GABAergic system. As a conformationally restricted analogue of GABA, it serves as a valuable tool for probing the structure-activity relationships of GABA receptor ligands.
Activity at GABAC Receptors
Studies on recombinant human GABAC receptors expressed in Xenopus oocytes have demonstrated that the enantiomers of cis-3-aminocyclopentanecarboxylic acid ((+)-CACP and (-)-CACP) are moderately potent partial agonists at both ρ1 and ρ2 GABAC receptors. [2]
| Compound | Receptor | EC₅₀ (µM) |
|---|---|---|
| (+)-CACP | ρ1 | 26.1 ± 1.1 |
| ρ2 | 20.1 ± 2.1 | |
| (-)-CACP | ρ1 | 78.5 ± 3.5 |
| | ρ2 | 63.8 ± 23.3 |
These findings indicate a degree of stereoselectivity in the binding to GABAC receptors and highlight the potential for developing subtype-selective ligands based on the cyclopentane scaffold. The partial agonist activity suggests that these compounds may have a modulatory role rather than being simple GABA mimetics, which could be advantageous in therapeutic applications, potentially offering a finer-tuned control of neuronal inhibition with a reduced side-effect profile compared to full agonists.
Conclusion
cis-3-Aminocyclopentanecarboxylic acid is a valuable molecule in the field of neuroscience and drug discovery. Its conformationally restricted structure provides a rigid scaffold for the design of selective GABA receptor modulators. This guide has provided a detailed overview of its physical and chemical properties, a plausible stereoselective synthetic route, and its known pharmacological activity. Further research into the activity of its enantiomers at other GABA receptor subtypes and in vivo models is warranted to fully elucidate its therapeutic potential for the treatment of CNS disorders.
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Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1511–1519. [Link]
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An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid: From Discovery to Modern Drug Development
Introduction: The Significance of a Conformationally Constrained Amino Acid
3-Aminocyclopentanecarboxylic acid (3-ACPC) is a non-proteinogenic cyclic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its cyclopentane framework imposes conformational constraints, making it a valuable tool for probing receptor-ligand interactions and a foundational scaffold for the design of novel therapeutics. Unlike its linear counterparts, the rigid structure of 3-ACPC allows for the precise orientation of its amino and carboxylic acid functional groups, leading to stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Part 1: The Historical Discovery - A Link to a Natural Antibiotic
The story of this compound is intrinsically linked to the antibiotic, amidinomycin. Initially isolated from a species of Streptomyces in the 1960s, the complete stereochemical structure of this natural product remained a puzzle for some time.[1]
A pivotal 1979 paper by Robin D. Allan, Graham A. R. Johnston, and Bruce Twitchin marked a significant breakthrough. In their work to synthesize analogues of the neurotransmitter γ-aminobutyric acid (GABA), they successfully prepared all four stereoisomers of this compound. Their research revealed that the amino acid degradation product of amidinomycin corresponded to the cis-(1R,3S)-3-aminocyclopentanecarboxylic acid stereoisomer.[2][3] This discovery not only elucidated the absolute stereochemistry of amidinomycin but also highlighted this compound as a molecule of biological relevance.
The timeline of this discovery can be summarized as follows:
Caption: Historical timeline of the discovery of this compound.
Part 2: The Evolution of Synthesis - From Racemic Mixtures to Stereoselective Precision
The synthesis of this compound has evolved significantly from early methods that produced racemic mixtures to modern, highly stereoselective routes that provide access to specific enantiomers.
The Landmark 1979 Synthesis: A Classical Approach
The seminal work by Allan, Johnston, and Twitchin not only identified the stereochemistry of the amidinomycin constituent but also provided a robust method for the synthesis of all four stereoisomers. A key step in their approach was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[2][3] The trans isomer was prepared through a separate route. The individual enantiomers were then obtained by resolution of the racemic mixtures.
Experimental Protocol: Synthesis of (±)-cis-3-Aminocyclopentanecarboxylic Acid (A Representative Classical Method)
This protocol is a summarized representation based on the principles described in the 1979 publication.
-
Preparation of Ethyl 3-Oxocyclopentanecarboxylate: Commercially available starting materials are used to synthesize the ketoester.
-
Oximation: The ketoester is reacted with hydroxylamine hydrochloride in the presence of a base to form ethyl 3-(hydroxyimino)cyclopentanecarboxylate.
-
Hydrolysis: The oxime ester is hydrolyzed under acidic conditions to yield 3-hydroxyiminocyclopentanecarboxylic acid.
-
Stereoselective Reduction: The oxime is reduced using a method such as catalytic hydrogenation (e.g., with palladium on carbon) or a dissolving metal reduction (e.g., sodium in ethanol). This step favors the formation of the cis amino acid.
-
Isolation and Purification: The resulting racemic cis-3-aminocyclopentanecarboxylic acid is isolated and purified by crystallization.
Caption: Simplified workflow for the classical synthesis of (±)-cis-3-Aminocyclopentanecarboxylic acid.
Modern Synthetic Strategies: The Pursuit of Enantiopurity
Modern synthetic chemistry has ushered in more efficient and elegant methods for obtaining enantiomerically pure this compound stereoisomers. These approaches are critical for the development of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect.
2.2.1 Enzymatic Resolution
Enzymatic resolution has emerged as a powerful tool for the separation of racemic mixtures.[4][5] This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amino alcohol or amino ester intermediate, allowing for the separation of the acylated and unreacted enantiomers.
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
-
Enzyme Preparation: A selected lipase (e.g., Novozym 435) is added to a reaction vessel.[6]
-
Reaction Setup: A racemic intermediate of this compound (e.g., an amino alcohol or ester derivative) is dissolved in an appropriate organic solvent (e.g., diethyl ether).[6] An acylating agent (e.g., an activated ester) is added.
-
Enzymatic Reaction: The mixture is agitated at a controlled temperature. The enzyme catalyzes the acylation of one enantiomer, leaving the other largely unreacted.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC or GC. Once sufficient conversion is achieved, the reaction is stopped.
-
Separation: The acylated and unreacted enantiomers are separated by chromatography or extraction. The protecting groups are then removed to yield the enantiomerically enriched this compound.
2.2.2 Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. Various strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. For example, a stereoselective synthetic route can involve the ring-opening of a bicyclic aziridine precursor with a nucleophile to introduce functionality at the 3-position in a stereocontrolled manner.[2]
Caption: Workflow for the enzymatic kinetic resolution of this compound intermediates.
Table 1: Comparison of Synthetic Approaches
| Method | Key Features | Advantages | Disadvantages |
| Classical Synthesis (e.g., Allan, Johnston & Twitchin, 1979) | Relies on stereoselective reduction of an oxime followed by resolution of the racemic mixture. | Robust and well-established. Provides access to all stereoisomers. | Resolution step can be inefficient (maximum 50% yield for each enantiomer). May require multiple steps. |
| Enzymatic Resolution | Utilizes stereospecific enzymes (e.g., lipases) to separate enantiomers. | High enantioselectivity. Mild reaction conditions. Environmentally friendly ("green chemistry"). | Limited to specific substrates compatible with the enzyme. Requires screening for optimal enzyme and conditions. |
| Asymmetric Synthesis | Directly synthesizes a single enantiomer using chiral catalysts or auxiliaries. | High enantiomeric excess. Potentially fewer steps than resolution-based methods. | Development of a suitable asymmetric route can be challenging and expensive. |
Part 3: Biological Significance and Stereoisomer-Specific Activity
The rigid cyclopentane ring of this compound restricts its conformational freedom, leading to stereoisomers with distinct pharmacological profiles. This is particularly evident in their interactions with receptors in the central nervous system.
Research has shown that derivatives of this compound can act as potent and selective agonists at metabotropic glutamate receptors (mGluRs). For instance, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) is a potent agonist at these receptors, while the (1R,3S) isomer is significantly less active.[7][8][9] This stereospecificity underscores the importance of accessing enantiomerically pure forms of these compounds for pharmacological studies and drug development.
Table 2: Properties of this compound Stereoisomers
| Stereoisomer | Configuration | Biological Activity (General) |
| cis-(1R,3S) | (-)-enantiomer | Component of the antibiotic amidinomycin.[2][3] |
| cis-(1S,3R) | (+)-enantiomer | Precursor to potent mGluR agonists.[7] |
| trans-(1R,3R) | (-)-enantiomer | Investigated for neurological applications. |
| trans-(1S,3S) | (+)-enantiomer | Studied for its effects on CNS receptors. |
Part 4: Applications in Modern Drug Discovery and Development
The unique structural features of this compound make it an attractive building block in the design of novel pharmaceuticals, particularly for neurological disorders.[3]
A Scaffold for Neurological Drug Candidates
The ability of 3-ACPC derivatives to modulate neurotransmitter systems has led to their investigation for a range of neurological and psychiatric conditions. A notable example is CPP-115 , a derivative of (1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid.[10] CPP-115 is a potent inactivator of GABA aminotransferase (GABA-AT), an enzyme that breaks down the inhibitory neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases GABA levels in the brain, which can have therapeutic effects in conditions characterized by neuronal hyperexcitability. It is currently being investigated for the treatment of infantile spasms, Tourette syndrome, and cocaine addiction.[10]
Incorporation into Peptides and Peptidomimetics
The conformationally constrained nature of this compound makes it a valuable component in the design of peptides and peptidomimetics with defined secondary structures.[8] Incorporating this cyclic amino acid into a peptide backbone can induce specific folding patterns, such as helices, which can enhance biological activity, receptor selectivity, and metabolic stability.
Conclusion
From its serendipitous discovery as a component of a natural antibiotic to its current status as a valuable scaffold in modern drug discovery, this compound has had a rich and evolving history. The journey from classical synthetic methods yielding racemic mixtures to sophisticated enzymatic and asymmetric approaches providing enantiomerically pure compounds highlights the advancements in organic chemistry. For researchers and drug development professionals, the stereoisomers of this compound offer a powerful toolkit for designing conformationally constrained molecules with tailored biological activities, promising continued innovation in the quest for novel therapeutics.
References
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Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
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Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III* All Four Stereoisomers of this compound and a Stereochemical Correlati. CSIRO Publishing. [Link]
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Kaneda, M., Nakamura, S., & Iitaka, Y. (1980). Absolute structure of amidinomycin. The Journal of Antibiotics, 33(7), 778-780. [Link]
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Irving, A. J., Schofield, J. G., Watkins, J. C., Sunter, D. C., & Collingridge, G. L. (1990). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European journal of pharmacology, 186(2-3), 363–365. [Link]
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Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452. [Link]
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Pilc, A., Legutko, B., Frankiewicz, T., & Czyrak, A. (1995). The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. Polish journal of pharmacology, 47(1), 75–79. [Link]
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Pan, Y., Gerasimov, M. R., Kvist, T., Wellendorph, P., Madsen, K. K., Pera, E., ... & Silverman, R. B. (2012). (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a potent γ-aminobutyric acid aminotransferase inactivator for the treatment of cocaine addiction. Journal of medicinal chemistry, 55(1), 357-366. [Link]
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An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclopentanecarboxylic acid is a non-proteinogenic cyclic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclopentyl scaffold provides a unique conformational constraint that is valuable in the design of peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its molecular weight and chemical formula, and explores its relevance in synthetic and pharmaceutical applications.
Core Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
Molecular Formula
The molecular formula for this compound is C₆H₁₁NO₂ .[1][2][3] This formula indicates that each molecule is composed of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Molecular Weight
The molecular weight of this compound is 129.16 g/mol .[1][2][3][4] This value is calculated from the atomic weights of its constituent atoms and is a cornerstone for quantitative analysis and experimental design.
Structural Representation and Isomerism
The structure of this compound, a five-membered carbocyclic ring bearing both an amino and a carboxylic acid functional group, gives rise to stereoisomerism. The relative positions of the amino and carboxyl groups on the cyclopentane ring lead to the existence of cis and trans diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers.
-
cis-3-Aminocyclopentanecarboxylic acid : The amino and carboxylic acid groups are on the same face of the cyclopentane ring.[5]
-
trans-3-Aminocyclopentanecarboxylic acid : The amino and carboxylic acid groups are on opposite faces of the cyclopentane ring.[6]
The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and pharmacological properties of the final compound.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1][2] |
| Molecular Weight | 129.16 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid | ChemicalBook[7] |
| Solubility | Soluble in water and alcohol | ChemBK[8][9] |
| Storage | Inert atmosphere, Room temperature | ChemicalBook[7] |
Applications in Research and Development
This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[10] They are utilized as intermediates in the synthesis of a variety of pharmaceutical compounds.[11][12] The constrained cyclic structure is often incorporated into molecules to mimic peptide turns or to serve as a scaffold for presenting pharmacophoric groups in a defined spatial orientation. This can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.
Experimental Protocols
General Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment, such as gloves and safety glasses, should be worn.[8] It is recommended to store the compound in a tightly sealed container under an inert atmosphere at room temperature to prevent degradation.[7]
Conclusion
This compound, with a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its unique structural features and the availability of its various stereoisomers make it a versatile tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its fundamental properties is essential for its effective utilization in the laboratory.
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An In-depth Technical Guide to the Solubility of 3-Aminocyclopentanecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminocyclopentanecarboxylic acid, a non-proteinogenic cyclic amino acid, is a pivotal building block in contemporary medicinal chemistry. Its incorporation into peptide-based therapeutics and other novel drug candidates offers unique conformational constraints and metabolic stability. However, the successful formulation and delivery of these next-generation pharmaceuticals are intrinsically linked to a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties, with solubility being paramount. This technical guide provides a comprehensive exploration of the solubility of this compound, delving into the theoretical principles governing its dissolution, presenting available solubility data, and offering detailed experimental protocols for its determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed decisions in solvent selection, formulation design, and the overall advancement of therapeutic agents incorporating this unique cyclic amino acid.
Introduction: The Rising Prominence of this compound in Drug Discovery
The landscape of drug discovery is continually evolving, with a significant trend towards molecules that occupy a chemical space beyond the traditional "rule of five." Non-proteinogenic amino acids, such as this compound, are at the forefront of this evolution. Their rigid cyclopentyl backbone imparts a well-defined three-dimensional structure to peptides, influencing their binding affinity and selectivity for biological targets.[1] Furthermore, the unnatural structure of these cyclic amino acids often confers resistance to enzymatic degradation, enhancing the in vivo half-life of peptide-based drugs.[1]
This compound and its derivatives are integral components in the synthesis of a variety of therapeutic agents, including cyclic RGD peptides targeting integrins and potent antagonists of the CCR1 receptor.[2] The successful progression of these drug candidates from the laboratory to the clinic hinges on overcoming the challenges associated with their formulation and delivery, where solubility is a critical determinant of bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of this compound in various solvent systems is, therefore, not merely an academic exercise but a fundamental prerequisite for translational success.
Theoretical Framework for the Solubility of this compound
The solubility of this compound is governed by a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a zwitterionic molecule at physiological pH, it possesses both a protonated amino group and a deprotonated carboxylic acid group, leading to strong intermolecular interactions and a high affinity for polar solvents.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Computed LogP | -2.6 | [3] |
| Predicted pKa (Carboxylic Acid) | 4.44 ± 0.20 | [2] |
The highly negative LogP value of -2.6 underscores the hydrophilic nature of this compound, indicating a strong preference for polar environments over nonpolar ones.[3] This is a direct consequence of the presence of the charged amino and carboxyl groups.
The Influence of the Cyclopentyl Ring
The cyclopentyl ring introduces a degree of lipophilicity to the molecule, which counteracts the hydrophilicity of the amino and carboxyl groups to some extent. This rigid aliphatic structure can influence crystal packing and, consequently, the energy required to break the crystal lattice during dissolution. The conformational constraint imposed by the cyclic structure also limits the molecule's flexibility, which can impact its interaction with solvent molecules compared to its linear counterparts.
Solvent Properties and Their Impact on Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents can be broadly categorized based on their polarity, hydrogen bonding capabilities, and dielectric constant.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given the zwitterionic nature of this compound, it is expected to exhibit high solubility in these solvents due to strong ion-dipole and hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents have a significant dipole moment but lack an O-H or N-H bond, making them effective hydrogen bond acceptors but not donors. While the ion-dipole interactions will still be favorable, the inability to donate hydrogen bonds may result in slightly lower solubility compared to polar protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. The energy required to break the strong intermolecular forces in the this compound crystal lattice is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents. Consequently, the solubility in these solvents is expected to be very low.
The Critical Role of pH
The solubility of this compound is highly dependent on the pH of the aqueous medium. As an amino acid, it can exist in three different ionization states:
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge.
-
At the isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. The solubility of amino acids is typically at its minimum at the pI.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂), resulting in a net negative charge.
The predicted pKa of the carboxylic acid group is approximately 4.44.[2] The pKa of the amino group is expected to be in the range of 9-10, typical for amino acids. By manipulating the pH to be significantly lower than the carboxyl pKa or higher than the amino pKa, the solubility of this compound in aqueous solutions can be substantially increased due to the formation of the more soluble cationic or anionic species, respectively.
Quantitative Solubility Data
Despite its importance, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | Freely soluble (120 g/L) | 25 | [4] |
| Water | Slightly soluble | Not specified | [2] |
| DMSO | 100 mg/mL (for the BOC-protected derivative) | Not specified | [5] |
It is important to note the discrepancy in the reported aqueous solubility ("freely soluble" vs. "slightly soluble").[2][4] This could be due to differences in the specific isomer or polymorphic form of the material tested. The high solubility of the BOC-protected derivative in DMSO suggests that this solvent is effective at disrupting the crystal lattice, even with the presence of the bulky, nonpolar tert-butoxycarbonyl group.[5]
Given the limited data, experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is highly recommended for any formulation development program.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed, field-proven protocols for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose.
The Shake-Flask Method for Equilibrium Solubility
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
4.1.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
4.1.2. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination.
4.1.3. Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be established experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further pellet the solid material. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC. A standard curve of the compound at known concentrations in the same solvent should be prepared for accurate quantification.
-
Calculation: Determine the solubility from the measured concentration. The experiment should be performed in triplicate to ensure the reproducibility of the results.
4.1.4. Trustworthiness and Self-Validation
-
Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that an excess was present throughout the equilibration period.
-
Polymorph Analysis: The solid residue should be analyzed by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that no polymorphic transformation occurred during the experiment, as different polymorphs can have different solubilities.
-
pH Measurement: For aqueous solutions, the pH should be measured both before and after equilibration to ensure it has not changed significantly, as this can affect the solubility of an ionizable compound.
Implications for Drug Development
A thorough understanding of the solubility of this compound is critical throughout the drug development pipeline, from early discovery to formulation.
Solvent Selection for Synthesis and Purification
The choice of solvents for the synthesis and purification of this compound and its derivatives is guided by its solubility profile. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal for crystallization-based purification.
Formulation Strategies
The aqueous solubility of 120 g/L at 25°C suggests that developing a simple aqueous formulation for parenteral administration may be feasible.[4] However, for oral formulations, the solubility at the pH of the gastrointestinal tract will be a key consideration. The following diagram provides a decision-making workflow for formulation strategies based on solubility.
Caption: Decision workflow for formulation strategies based on solubility.
Preclinical and Clinical Development
During preclinical and clinical studies, the solubility of the API will influence the choice of vehicle for in vivo studies and the design of the final dosage form. Poor solubility can lead to low and variable bioavailability, which can compromise the interpretation of toxicology and efficacy studies.
Conclusion
This compound is a valuable building block in the design of novel therapeutics. A comprehensive understanding of its solubility is a critical enabler for the successful development of these innovative medicines. This technical guide has provided a detailed overview of the theoretical principles governing the solubility of this cyclic amino acid, presented the available quantitative data, and offered robust experimental protocols for its determination. By leveraging this knowledge, researchers, scientists, and drug development professionals can make informed decisions to overcome formulation challenges and accelerate the translation of promising new drug candidates from the laboratory to the clinic.
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An In-Depth Technical Guide to the Stability and Storage of 3-Aminocyclopentanecarboxylic Acid
Introduction
3-Aminocyclopentanecarboxylic acid, a cyclic β-amino acid, serves as a critical building block in medicinal chemistry and drug development. Its constrained cyclopentyl scaffold provides a unique conformational rigidity that is highly sought after for designing peptidomimetics, enzyme inhibitors, and other therapeutically relevant molecules. The stability and proper storage of this compound are paramount to ensure its chemical integrity, purity, and ultimately, the success of complex synthetic campaigns and biological assays. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling, tailored for researchers, scientists, and drug development professionals.
Chemical Profile and Intrinsic Stability
This compound (C6H11NO2) is a colorless crystalline powder that is soluble in water and alcohol.[1] Its structure, featuring both an amino group and a carboxylic acid group, makes it susceptible to various degradation pathways. The compound is generally stable at room temperature under inert conditions but can decompose at high temperatures.[1]
Key chemical properties include:
-
Appearance: Off-white to beige crystalline powder[4]
The presence of both amine and carboxylic acid functionalities gives the molecule zwitterionic characteristics, influencing its solubility and reactivity.
Factors Influencing Stability and Potential Degradation Pathways
The long-term stability of this compound is influenced by several environmental factors. Understanding these factors is crucial for preventing degradation and ensuring the compound's quality over time.
Temperature
Elevated temperatures can accelerate degradation processes.[5][6] While stable at room temperature for shorter periods, long-term storage at elevated temperatures can lead to decomposition.[1] For many amino acids, storage at lower temperatures, such as 5-25°C, is recommended to maintain stability.[7] For extended long-term storage, temperatures of -20°C or even -80°C are often employed to significantly slow down any potential degradation reactions.[8]
Moisture (Humidity)
Amino acids, in their solid form, can be hygroscopic, meaning they can absorb moisture from the atmosphere. This is a significant concern as the presence of water can facilitate hydrolytic degradation pathways. It is recommended to store the compound in a dry place, with some sources suggesting maintaining a relative humidity below 60%.[7][9] Containers should be kept tightly closed to prevent moisture ingress.[9][10][11][12][13][14][15]
Light
Oxidation
The amino group in this compound can be susceptible to oxidation, especially in the presence of atmospheric oxygen and catalysts like trace metals.[5][17] Storing the compound under an inert atmosphere, such as nitrogen or argon, can mitigate oxidative degradation, particularly for long-term storage.[16] It is also crucial to avoid contact with strong oxidizing agents.[9][10][11]
pH (in solution)
When in solution, the pH of the medium can significantly impact the stability of amino acids. Extremes of pH (both acidic and basic) can catalyze hydrolysis and other degradation reactions.[5][6] For short-term storage in solution, it is advisable to maintain a neutral pH and keep the solution refrigerated.[17] However, for long-term storage, the solid, lyophilized form is strongly preferred.[16]
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended.
Short-Term Storage (Weeks to Months)
For routine laboratory use, this compound in its solid form can be stored at room temperature, provided it is in a tightly sealed container and protected from light and moisture.[1][16] A desiccator can be used to maintain a low-humidity environment.
Long-Term Storage (Months to Years)
For archival purposes or to maintain a reference standard, long-term storage under more controlled conditions is necessary.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C[8] | Significantly reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[16] | Prevents oxidative degradation of the amino group. |
| Container | Tightly sealed, opaque glass vial or amber bottle[11][13][14][16] | Protects from moisture and light. |
| Form | Lyophilized (freeze-dried) solid[16][17] | Removes water, a key component in many degradation pathways. |
Handling Procedures
Proper handling is as crucial as storage conditions to prevent contamination and degradation.
-
Equilibration: Before opening a container that has been stored at low temperatures, allow it to warm to room temperature in a desiccator.[16] This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Dispensing: When dispensing the compound for long-term storage applications, it is best practice to do so in a glove box or under a stream of inert gas.
-
Aliquoting: For frequently used materials, consider aliquoting the bulk supply into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric conditions and avoids repeated freeze-thaw cycles if stored frozen in solution.
-
Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[9][10][13][14]
Stability Indicating Methods and Forced Degradation Studies
To fully understand the stability profile of this compound, forced degradation studies are invaluable.[5][18][19] These studies intentionally subject the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[5]
Experimental Workflow for Forced Degradation
A typical forced degradation study involves exposing the compound to various stress conditions.
Caption: Workflow for a forced degradation study.
The results from these studies are critical for developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradation products.[6][19]
Conclusion
The chemical integrity of this compound is fundamental to its application in research and drug development. By understanding the key factors that influence its stability—namely temperature, moisture, light, and oxygen—and by implementing rigorous storage and handling protocols, scientists can ensure the quality and reliability of this important synthetic building block. For long-term preservation, storage at low temperatures (-20°C or below) under an inert atmosphere is the gold standard. Adherence to these guidelines will ultimately contribute to the reproducibility of experimental results and the successful advancement of scientific endeavors.
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CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Galway Daily. (2025, March 13). The Role of Peptide Storage and Handling in Research. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]
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AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
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Greenbook.net. (2018, April 24). SAFETY DATA SHEET. Retrieved from [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
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MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
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Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
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Quora. (2012, January 19). How long can one store amino acids at room temperature?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. PubMed Central. Retrieved from [Link]
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Spectroscopic characterization of 3-Aminocyclopentanecarboxylic acid derivatives
An In-depth Technical Guide: Spectroscopic Characterization of 3-Aminocyclopentanecarboxylic Acid Derivatives
Abstract
Derivatives of this compound (3-ACPC) represent a pivotal class of constrained amino acids, integral to the development of peptidomimetics, novel pharmaceuticals, and probes for biological systems. Their rigid cyclopentane backbone imparts unique conformational properties, making them valuable substitutes for natural amino acids to enhance metabolic stability and receptor affinity. However, this same structural rigidity, combined with multiple stereocenters, presents significant challenges for unambiguous structural and stereochemical elucidation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the definitive characterization of these complex molecules. We delve into the causality behind experimental choices, present field-proven protocols, and demonstrate an integrated approach to navigate the intricacies of their analysis.
The Structural Challenge and Strategic Importance of 3-ACPC Derivatives
The therapeutic potential of peptides is often hampered by their poor bioavailability and rapid degradation. Incorporating conformationally constrained amino acids like 3-ACPC is a validated strategy to overcome these limitations. The cyclopentane ring restricts the torsional freedom of the peptide backbone, locking it into specific secondary structures. All four stereoisomers of 3-ACPC have been synthesized to serve as valuable analogues of neurotransmitters like GABA or as building blocks for peptide foldamers.[1][2] The precise control over the stereochemistry—both relative (cis/trans) and absolute (R/S)—is paramount, as it directly governs the three-dimensional arrangement of functional groups and, consequently, the biological activity.
A multi-faceted analytical approach is therefore not just recommended, but essential. No single technique can resolve the complete structural puzzle. This guide illustrates how data from NMR, IR, MS, and X-ray crystallography are synergistically employed to build a validated, high-fidelity molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution
NMR spectroscopy is the most powerful tool for determining the constitution, configuration, and conformation of 3-ACPC derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Expertise & Causality: Why NMR is Indispensable
For 3-ACPC derivatives, NMR moves beyond simple structure confirmation. The key challenge lies in differentiating stereoisomers. The through-bond coupling constants (³JHH) between protons on the cyclopentane ring are sensitive to their dihedral angles, which are dictated by the ring's pucker (envelope or half-chair conformations) and the cis/trans relationship of the substituents.[3][4] Furthermore, through-space Nuclear Overhauser Effect (NOE) correlations are the definitive method for establishing relative stereochemistry in the absence of a crystal structure. For instance, a strong NOE between the proton at C1 (attached to the carboxyl group) and the proton at C3 (attached to the amino group) is a clear indicator of a cis relationship.
Experimental Protocol: A Self-Validating Workflow for NMR Analysis
Objective: To achieve unambiguous assignment of all ¹H and ¹³C signals and determine the relative stereochemistry.
Materials:
-
3-ACPC derivative sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
High-field NMR spectrometer (≥400 MHz recommended)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. The choice of solvent is critical; for zwitterionic forms, DMSO-d₆ or D₂O are preferred, while protected derivatives are often soluble in CDCl₃.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of proton chemical shifts and their coupling patterns. The α-protons and ring protons typically appear in the 1.5-4.5 ppm range.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ groups). The carbonyl carbon is a key marker, typically resonating at 170-185 ppm.[5]
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. It is essential for tracing the connectivity of protons around the cyclopentane ring, linking adjacent CH-CH₂ groups.
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning carbon signals based on the already-assigned proton signals from the COSY spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting fragments and confirming the assignment of quaternary carbons, such as the carbonyl group, by observing its correlation to nearby protons.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining relative stereochemistry. It detects protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. A cross-peak between H1 and H3 would strongly indicate they are on the same face of the ring (cis).[6]
Diagram 1: Logical Workflow for NMR-based Structure Elucidation
Caption: A logical workflow for the complete assignment and stereochemical determination of 3-ACPC derivatives using a suite of NMR experiments.
Data Presentation: Typical NMR Data
The following table summarizes expected chemical shift ranges for a generic 3-ACPC derivative. Actual values are highly dependent on the specific derivative, stereochemistry, and solvent.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Information Provided |
| Carboxyl (COOH) | 10.0 - 13.0 (broad) | 170 - 185 | Presence of carboxylic acid |
| Amine (NH₂/NH₃⁺) | Variable (1.0 - 9.0) | N/A | Presence of amine, protonation state |
| C1-H (α to COOH) | 2.5 - 3.5 | 40 - 55 | Electronic environment of carboxyl |
| C3-H (α to NH₂) | 3.0 - 4.5 | 45 - 60 | Electronic environment of amine |
| Ring CH₂ | 1.5 - 2.5 | 25 - 40 | Cyclopentane backbone structure |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and highly effective technique for identifying the key functional groups present in 3-ACPC derivatives, confirming the success of synthetic steps and providing insight into intermolecular interactions like hydrogen bonding.
Expertise & Causality: Interpreting the Vibrational Landscape
The IR spectrum of a 3-ACPC derivative is dominated by vibrations from the carboxylic acid and amine moieties. In the solid state, these molecules typically exist as zwitterions, which profoundly influences the spectrum.[7] The characteristic sharp C=O stretch of a carboxylic acid dimer (around 1710 cm⁻¹) is replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at ~1600 cm⁻¹ and ~1400 cm⁻¹, respectively. Similarly, the N-H stretches of the ammonium group (NH₃⁺) appear as a broad, complex band around 2500-3100 cm⁻¹. The very broad absorption from the O-H of the carboxylic acid is a hallmark feature, often spanning from 2500 to 3300 cm⁻¹.[5][8][9][10] Understanding these shifts is crucial for correctly interpreting the solid-state form of the compound.
Experimental Protocol: Solid-State IR Analysis
Objective: To identify key functional groups and assess the likely solid-state form (neutral vs. zwitterionic).
Materials:
-
3-ACPC derivative sample (~1 mg)
-
Potassium Bromide (KBr), IR-grade
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry KBr in an agate mortar. The mixture should be a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance & Notes |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong; indicative of H-bonding[8][10] |
| N-H (Amine/Ammonium) | Stretching | 3100 - 3500 (Amine) 2500 - 3100 (Ammonium) | Broad, often overlaps with O-H stretch |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (Dimer) | Strong, sharp |
| COO⁻ (Carboxylate) | Asymmetric Stretch | 1550 - 1620 | Strong; indicates zwitterionic form |
| N-H (Amine/Ammonium) | Bending | 1500 - 1650 | Medium to strong |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium, broad |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of 3-ACPC derivatives and, through fragmentation analysis, confirming their molecular structure. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, a critical piece of data for validating a new chemical entity.[11]
Expertise & Causality: Decoding Fragmentation Pathways
When ionized using soft techniques like Electrospray Ionization (ESI), 3-ACPC derivatives readily form protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) involves isolating this parent ion and inducing fragmentation through collision with an inert gas. The resulting fragmentation pattern is a structural fingerprint. For amino acids, characteristic neutral losses are the key diagnostic markers.[12]
-
Loss of H₂O (18 Da): A very common fragmentation pathway.
-
Loss of NH₃ (17 Da): Indicates the presence of the amino group.
-
Loss of CO₂ (44 Da) or HCOOH (46 Da): Confirms the carboxylic acid moiety.
-
Ring Cleavage: More complex fragmentations can arise from the opening of the cyclopentane ring.
The combination of an accurate parent mass and these logical fragment losses provides extremely high confidence in the proposed structure.[13][14]
Diagram 2: General MS/MS Fragmentation of a Protonated 3-ACPC Derivative
Caption: Common fragmentation pathways for 3-ACPC derivatives observed in tandem mass spectrometry (MS/MS).
Experimental Protocol: ESI-MS/MS Analysis
Objective: To confirm the molecular weight, determine the elemental composition (HRMS), and validate the structure through fragmentation.
Materials:
-
3-ACPC derivative sample (~0.1 mg)
-
HPLC-grade solvent (e.g., Methanol/Water 50:50 with 0.1% Formic Acid)
-
LC-MS system equipped with an ESI source and tandem MS capability (e.g., Q-TOF or Orbitrap)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the mobile phase solvent. Formic acid is added to promote protonation for positive-ion mode analysis.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.
-
MS1 Scan (Full Scan): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. In HRMS mode, the instrument is calibrated to provide a mass measurement with < 5 ppm error, allowing for elemental formula prediction.
-
MS2 Scan (Product Ion Scan): Set up a tandem MS experiment where the [M+H]⁺ ion is selected in the first mass analyzer, fragmented in a collision cell (using argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.
-
Data Analysis: Correlate the observed exact mass with the expected molecular formula. Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
Data Presentation: Common Mass Fragments
| Precursor Ion | Neutral Loss | Resulting Fragment Ion | Inference |
| [M+H]⁺ | H₂O (18.01 Da) | [M+H - H₂O]⁺ | Loss from carboxyl group |
| [M+H]⁺ | NH₃ (17.03 Da) | [M+H - NH₃]⁺ | Loss of the amino group |
| [M+H]⁺ | CO₂ (43.99 Da) | [M+H - CO₂]⁺ | Loss from carboxyl group |
| [M+H]⁺ | H₂O + CO (46.01 Da) | [M+H - H₂O - CO]⁺ | Common pathway for amino acids[12] |
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. It is the gold standard for determining absolute stereochemistry and provides precise geometric data (bond lengths, angles, and torsions).[15][16]
Expertise & Causality: The Power of a Single Crystal
The primary challenge and rate-limiting step for this technique is obtaining a single, diffraction-quality crystal.[15] However, the payoff is immense. A successful crystal structure provides irrefutable proof of the relative arrangement of the amine and carboxylic acid groups (cis or trans). Furthermore, if a chiral starting material was used or if chiral resolution was performed, crystallography can determine the absolute configuration (R/S assignments) of all stereocenters.[11][17] This data is invaluable for computational modeling, understanding receptor binding, and validating assignments made by other spectroscopic methods.
Experimental Protocol: General Workflow
Objective: To obtain a definitive 3D molecular structure, including absolute stereochemistry.
Step-by-Step Methodology:
-
Crystallization: This is a highly empirical process. The 3-ACPC derivative is dissolved in a minimal amount of solvent, and a less-soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce slow crystal growth. Screening various solvent/anti-solvent pairs is common.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. It is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Integrated Strategy for Stereoisomer Determination
The definitive assignment of all four possible stereoisomers of a 3-ACPC derivative requires an integrated approach.
Diagram 3: Decision-Making Workflow for Stereoisomer Analysis
Caption: An integrated workflow combining NMR, chiral separation, and X-ray crystallography for the complete stereochemical assignment of 3-ACPC derivatives.
Conclusion
The spectroscopic characterization of this compound derivatives is a complex task that demands a rigorous, multi-technique approach. While NMR spectroscopy serves as the primary tool for elucidating structure and stereochemistry in solution, it must be complemented by IR spectroscopy for functional group confirmation and Mass Spectrometry for definitive molecular weight and formula determination. Ultimately, X-ray crystallography provides the final, unambiguous proof of the three-dimensional structure. By understanding the strengths and limitations of each technique and employing them in a logical, self-validating workflow, researchers can confidently characterize these valuable building blocks, accelerating their application in medicinal chemistry and drug discovery.
References
-
Experimental and Computational Vibration Study of Amino Acids. ResearchGate. [Link]
-
Experimental and Computational Vibration Study of Amino Acids. Semantic Scholar. [Link]
-
Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. National Institutes of Health (NIH). [Link]
-
Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Analytical Chemistry. [Link]
-
Theoretical study of the vibrational properties of L-alanine and its zwitterionic form in the gas phase and in solution. AIP Publishing. [Link]
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1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, undecyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST WebBook. [Link]
-
Amino Acid Sequence Determination of Cyclic Peptides. J-Stage. [Link]
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Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link]
-
Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. ACS Publications. [Link]
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]
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Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing. [Link]
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Mass spectrometric analysis of head-to-tail connected cyclic peptides. Frontiers Publishing Partnerships. [Link]
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Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health (NIH). [Link]
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Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. PubMed. [Link]
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Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. ResearchGate. [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-R-amino Acid Derivatives. A Synergistic Experimental and Computational. ACS Publications. [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
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Conformational Analysis of Cyclopentane. Scribd. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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This compound. PubChem. [Link]
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Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Chiral analysis. Wikipedia. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]
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Cyclopentanecarboxylic acid, 3-oxo-. NIST WebBook. [Link]
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Spectroscopy Tutorial: Carboxylic Acids. UCLA. [Link]
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This compound. ChemBK. [Link]
-
Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. MDPI. [Link]
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(1S,2R)-2-Aminocyclopentane-1-carboxylic acid. PubChem. [Link]
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X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: 3-Aminocyclopentanecarboxylic Acid as a GABA Analogue
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Quest for GABAergic Specificity
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability. Its actions are mediated through three main classes of receptors: GABAA, GABAB, and the formerly designated GABAC receptors, now classified as the ρ (rho) subunit-containing GABAA receptors (GABAA-ρ).[1] GABAA and GABAA-ρ receptors are ligand-gated chloride ion channels, mediating fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors that produce slow and prolonged inhibitory responses.[2][3]
The therapeutic potential of modulating the GABAergic system is vast, with applications in anxiety, epilepsy, sleep disorders, and neuropathic pain.[4] However, the ubiquitous nature of GABA receptors throughout the CNS means that non-selective GABAergic drugs often come with a significant side-effect profile. This has driven the development of GABA analogues with restricted conformations. By "locking" the flexible GABA molecule into specific spatial arrangements, it is possible to design ligands that preferentially interact with a subset of GABA receptors, thereby offering the promise of improved therapeutic indices.
3-Aminocyclopentanecarboxylic acid (3-ACPC) represents a key scaffold in this endeavor. Its cyclopentane ring restricts the relative positions of the amino and carboxylic acid groups, mimicking different conformations of GABA. This guide provides a detailed overview of the stereoselective synthesis of the four stereoisomers of 3-ACPC and outlines comprehensive protocols for their pharmacological evaluation as GABA analogues.
II. Stereoisomers and Chemical Properties
This compound (C₆H₁₁NO₂) exists as four distinct stereoisomers, arising from the two chiral centers at carbons 1 and 3. These are classified as two pairs of enantiomers with cis and trans relative stereochemistry. The specific spatial arrangement of the functional groups is critical for their interaction with GABA receptors.
| Stereoisomer | Abbreviation | Relative Stereochemistry |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | (+)-CACP | Amino and carboxyl groups on the same side of the ring |
| (-)-cis-3-Aminocyclopentanecarboxylic acid | (-)-CACP | Amino and carboxyl groups on the same side of the ring |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | (+)-TACP | Amino and carboxyl groups on opposite sides of the ring |
| (-)-trans-3-Aminocyclopentanecarboxylic acid | (-)-TACP | Amino and carboxyl groups on opposite sides of the ring |
III. Stereoselective Synthesis of 3-ACPC Isomers
The synthesis of all four stereoisomers of this compound has been reported, allowing for a thorough investigation of their structure-activity relationships.[5] A key strategy involves the stereoselective reduction of a common intermediate, 3-hydroxyiminocyclopentanecarboxylic acid, followed by resolution of the resulting racemates.[6]
Protocol: Representative Synthesis of 3-ACPC Stereoisomers
This protocol outlines a general, plausible strategy for the synthesis of the cis and trans isomers, which can then be resolved into their respective enantiomers.
Step 1: Synthesis of (±)-cis-3-Aminocyclopentanecarboxylic acid
-
Oximation: Dissolve 3-oxocyclopentanecarboxylic acid in an appropriate solvent (e.g., aqueous ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Isolate the crude 3-hydroxyiminocyclopentanecarboxylic acid.
-
Stereoselective Reduction: Dissolve the oxime in a suitable solvent (e.g., acetic acid).
-
Perform catalytic hydrogenation using a catalyst known to favor cis addition (e.g., Platinum oxide, PtO₂).
-
Carry out the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Filter the catalyst and evaporate the solvent to yield crude (±)-cis-3-aminocyclopentanecarboxylic acid.
-
Purify by recrystallization.
Step 2: Synthesis of (±)-trans-3-Aminocyclopentanecarboxylic acid
-
Isomerization and Reduction: An alternative reduction method that favors the trans product, such as reduction with sodium in liquid ammonia, can be employed on a suitable precursor.
-
Alternatively, the cis-amino acid can be epimerized to the more stable trans isomer under specific conditions, although this can be challenging.
Step 3: Resolution of Enantiomers
-
Diastereomeric Salt Formation: Dissolve the racemic cis or trans amino acid in a suitable solvent.
-
Add a chiral resolving agent (e.g., (+)- or (-)-tartaric acid, or a chiral amine like brucine).
-
Allow the diastereomeric salts to crystallize. The differing solubilities of the diastereomers permit their separation by fractional crystallization.
-
Liberation of the Free Amino Acid: Treat the separated diastereomeric salts with a base (e.g., ammonium hydroxide) to liberate the enantiomerically pure amino acids.
-
Purify the final products by recrystallization.
IV. Application Notes: Pharmacological Characterization
A thorough pharmacological characterization is essential to understand the potential of each 3-ACPC stereoisomer as a selective GABA analogue. This involves determining their binding affinity, functional activity, and selectivity profile across the major GABA receptor subtypes and transporters.
A. Structure-Activity Relationship at GABAA-ρ Receptors
The most comprehensive pharmacological data for the 3-ACPC stereoisomers is at the GABAA-ρ (formerly GABAC) receptors. These receptors are homomeric or heteromeric assemblies of ρ subunits and are particularly abundant in the retina.[7]
Caption: Workflow for Pharmacological Characterization.
Quantitative Data Summary at Human ρ1 and ρ2 GABAA Receptors [7]
| Compound | Receptor | Activity | EC₅₀ (μM) | Kᵢ (μM) |
| (+)-TACP | ρ1 | Partial Agonist | 2.7 ± 0.2 | - |
| ρ2 | Partial Agonist | 1.45 ± 0.22 | - | |
| (-)-TACP | ρ1 | Weak Partial Agonist | >100 | - |
| ρ2 | Weak Partial Agonist | >100 | - | |
| (+)-CACP | ρ1 | Partial Agonist | 26.1 ± 1.1 | - |
| ρ2 | Partial Agonist | 20.1 ± 2.1 | - | |
| (-)-CACP | ρ1 | Partial Agonist | 78.5 ± 3.5 | - |
| ρ2 | Partial Agonist | 63.8 ± 23.3 | - |
Key Insights from SAR at GABAA-ρ Receptors:
-
Stereoselectivity is pronounced: The (+)-enantiomers are significantly more potent than the (-)-enantiomers for both cis and trans isomers.
-
Trans configuration is preferred for agonism: (+)-TACP is the most potent agonist of the series, with an EC₅₀ in the low micromolar range, indicating that the spatial separation of the amino and carboxyl groups in the trans configuration is optimal for agonist activity at GABAA-ρ receptors.[7]
-
Partial Agonism: All active compounds act as partial agonists, meaning they do not elicit the full maximal response of the endogenous ligand, GABA. This property can be therapeutically advantageous, reducing the likelihood of receptor desensitization and downstream adverse effects.
B. Assessing Selectivity Across GABAA and GABAB Receptors and GABA Transporters
To establish a comprehensive pharmacological profile, it is crucial to assess the activity of the 3-ACPC stereoisomers at other major GABAergic targets.
-
GABAA Receptor Subtypes: The vast heterogeneity of GABAA receptors, arising from the combination of different subunits (e.g., α1-6, β1-3, γ1-3), allows for fine-tuning of neuronal inhibition.[1][8] Subtype-selective compounds are highly sought after for targeted therapies.[9] For example, modulators targeting α5-containing GABAA receptors are being investigated for cognitive enhancement.[10]
-
GABAB Receptors: These metabotropic receptors are involved in slow, prolonged inhibition and are targets for muscle relaxants like baclofen.
-
GABA Transporters (GATs): These proteins regulate GABAergic signaling by removing GABA from the synaptic cleft.[11] Inhibition of GATs can prolong the action of GABA and is a therapeutic strategy for epilepsy.
The following sections provide detailed protocols to enable researchers to determine the selectivity profile of the 3-ACPC stereoisomers.
V. Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAA Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of the 3-ACPC stereoisomers by measuring their ability to displace a high-affinity radioligand from GABAA receptors in brain tissue homogenates.
Materials:
-
Radioligand: [³H]Muscimol or [³H]GABA (for the GABA binding site).
-
Tissue: Rat or mouse whole brain, dissected and kept on ice.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific binding control: 1 mM GABA (unlabeled).
-
Test Compounds: Stock solutions of each 3-ACPC stereoisomer.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and incubate at 37°C for 30 minutes to remove endogenous GABA.
-
Centrifuge again and wash the pellet three times with ice-cold Binding Buffer.
-
Resuspend the final pellet in a known volume of Binding Buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add:
-
50 µL of Binding Buffer (for total binding) OR 50 µL of 1 mM GABA (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of radioligand solution (e.g., 2 nM [³H]Muscimol).
-
150 µL of the membrane preparation (50-100 µg protein).
-
-
Incubate at 4°C for 60 minutes.
-
-
Termination and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels expressed in a heterologous system. It allows for the precise control of membrane potential and the measurement of ion currents in response to drug application.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA receptor subunits (e.g., human ρ1, or combinations like α1, β2, and γ2).
-
Solutions:
-
Standard oocyte saline (ND96).
-
Recording solution (ND96).
-
-
TEVC setup (amplifier, micromanipulators, perfusion system).
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a solution containing the cRNA for the GABA receptor subunits of interest.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection), filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Establish a baseline current.
-
-
Drug Application and Data Acquisition:
-
Apply GABA at various concentrations to determine the EC₅₀ for the expressed receptors.
-
To test for agonist activity of a 3-ACPC isomer, apply it at increasing concentrations and record the elicited current.
-
To test for antagonist activity, co-apply the 3-ACPC isomer with a fixed concentration of GABA (typically the EC₅₀) and measure the inhibition of the GABA-induced current.
-
Record currents using appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak current amplitude for each drug application.
-
For agonists, plot the normalized current response against the log concentration to determine the EC₅₀ and maximal efficacy (Eₘₐₓ) relative to GABA.
-
For antagonists, plot the percentage inhibition against the log concentration to determine the IC₅₀.
-
Caption: GABAergic Signaling Pathway.
References
- 1. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 3-Aminocyclopentanecarboxylic Acid-Containing Peptides
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, prized for their high specificity and biological compatibility.[1] However, native peptides often suffer from metabolic instability and a lack of defined three-dimensional structure in solution, limiting their oral bioavailability and efficacy. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to overcome these limitations.
3-Aminocyclopentanecarboxylic acid (3-ACPC) is a cyclic β-amino acid that serves as a potent structural scaffold.[2] Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, inducing stable secondary structures such as helices and turns. This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for biological targets, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 3-ACPC into peptide sequences using modern synthetic methodologies.
Foundational Concepts & Synthetic Challenges
The introduction of 3-ACPC into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges compared to standard proteinogenic amino acids.[3] Understanding these challenges is critical for developing a robust synthetic strategy.
-
Steric Hindrance: The primary obstacle is the steric bulk of the cyclopentyl ring.[1][4] This bulk can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions.[1] Traditional coupling reagents may prove insufficient, resulting in deletion sequences where the 3-ACPC unit is missing.
-
Monomer Availability: Unlike standard Fmoc-amino acids, Fmoc-protected 3-ACPC stereoisomers are not always commercially available and often require custom synthesis. The stereochemistry of the monomer is crucial as it dictates the resulting peptide's final three-dimensional structure.
-
Aggregation: Sequences containing bulky, hydrophobic residues like 3-ACPC have a higher tendency to aggregate on the solid support, especially during the synthesis of longer peptides.[5] This aggregation can hinder reagent access to the growing peptide chain, leading to failed or truncated sequences.[5]
To address these issues, careful optimization of the SPPS protocol is necessary, particularly in the choice of coupling reagents, reaction conditions, and monitoring steps.
Strategic Overview: The SPPS Workflow
The most reliable method for synthesizing 3-ACPC-containing peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of SPPS.[3][6] The process involves the stepwise addition of N-α-protected amino acids to a growing chain anchored to an insoluble polymeric resin.[7][8] Excess reagents are removed by simple washing and filtration, streamlining the overall process.[7]
The general workflow for incorporating a 3-ACPC residue is illustrated below. The critical step is the coupling of the sterically demanding Fmoc-3-ACPC-OH, which requires enhanced activation conditions to proceed to completion.
Figure 1. SPPS cycle for incorporating 3-ACPC.
Detailed Protocols & Methodologies
Protocol 1: Synthesis of Fmoc-(1R,3S)-3-Aminocyclopentanecarboxylic Acid
This protocol is adapted from established methods for the protection of β-amino acids.[9]
Materials:
-
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Potassium Bicarbonate (KHCO₃)
-
Acetonitrile (ACN)
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of water and acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add KHCO₃ (2.5 eq) portion-wise while stirring, ensuring the pH remains basic (~8-9).
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetonitrile.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[9]
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Fmoc-protected amino acid.
-
Verify the product identity and purity via ¹H NMR and Mass Spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporating 3-ACPC
This protocol assumes a standard manual SPPS setup on a 0.1 mmol scale using a pre-loaded Wang or Rink Amide resin.
Materials:
-
Fmoc-preloaded resin (e.g., Fmoc-Gly-Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[10]
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents (see Table 1)
-
Activating Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc-amino acids (4 eq relative to resin loading)
-
Fmoc-3-ACPC-OH (2-3 eq relative to resin loading)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes.[3] Drain the solvent.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10 minutes. Drain and wash the resin thoroughly with DMF (5x).
-
Standard Amino Acid Coupling:
-
Pre-activate a solution of the standard Fmoc-amino acid (4 eq), coupling reagent (e.g., HBTU, 3.9 eq), and DIEA (8 eq) in DMF for 2-5 minutes.
-
Add the activated solution to the resin. Agitate for 45-60 minutes.
-
Drain and wash with DMF (3x).
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
-
3-ACPC Coupling (Critical Step):
-
In a separate vial, dissolve Fmoc-3-ACPC-OH (2.5 eq), HATU (2.4 eq), and DIEA (5 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Rationale: HATU is a highly potent uronium/aminium salt-based coupling reagent.[11] It forms a highly reactive OAt-active ester, which is more effective at overcoming the steric hindrance of 3-ACPC than standard HOBt-based activators like HBTU. Using a slightly lower equivalence of the expensive custom monomer is a common cost-saving strategy, compensated by the longer reaction time.
-
Add the activated 3-ACPC solution to the deprotected peptide-resin.
-
Agitate for a minimum of 4 hours, or overnight if necessary.
-
Drain and wash thoroughly with DMF (5x).
-
Perform a Kaiser test. A negative result is crucial before proceeding. If the test is positive, a second coupling is required. Do not proceed to the next step until coupling is complete.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Data Analysis: Purification and Characterization
The crude peptide product will contain the target peptide along with various impurities from incomplete reactions.[12] Purification is essential and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficacy for Hindered Residues | Key Considerations |
|---|---|---|---|---|
| HBTU/HOBt | 4 : 3.9 : 8 | 1-2 hours | Moderate | Standard, cost-effective choice for non-hindered couplings. May require double coupling for 3-ACPC. |
| HATU | 2.5 : 2.4 : 5 | 4-12 hours | High | Recommended for 3-ACPC. [11] Generates highly reactive OAt-ester. Less epimerization.[11] |
| PyBOP | 3 : 3 : 6 | 2-4 hours | High | Phosphonium salt-based. Very effective but can be more expensive.[13] |
| DIC/Oxyma | 4 : 4 : - | 2-6 hours | High | Carbodiimide-based.[14] Oxyma Pure is a non-explosive alternative to HOBt. The byproduct is a soluble urea. |
Protocol 3: Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify using a preparative C18 RP-HPLC column.
-
Use a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile). A typical gradient runs from 5% B to 95% B over 40-60 minutes.
-
Monitor the elution profile at 210-220 nm.[12]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization:
-
Analytical HPLC: To confirm the purity of the final product (>95% is typical for research applications).
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, ensuring the correct incorporation of all residues.
Troubleshooting
Figure 2. Troubleshooting common synthesis issues.
Conclusion
The synthesis of peptides containing this compound requires a departure from routine SPPS protocols. By recognizing the challenges posed by steric hindrance and employing optimized conditions—most notably the use of potent coupling reagents like HATU and rigorous monitoring with the Kaiser test—researchers can successfully incorporate these valuable conformational constraints. The resulting peptides serve as powerful tools in medicinal chemistry, offering a pathway to more stable, potent, and effective therapeutic agents.
References
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
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National Institutes of Health (NIH). Introduction to Peptide Synthesis. [Link]
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Chemical Communications. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. [Link]
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Royal Society of Chemistry. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. [Link]
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Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
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ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]
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National Institutes of Health (NIH). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]
-
ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]
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Bio-Synthesis Inc. Cyclic Peptide Synthesis. [Link]
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Aapptec. Coupling Reagents. [Link]
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Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
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Canadian Science Publishing. SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. [Link]
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ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
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ACS Publications. Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. [Link]
-
Royal Society of Chemistry. Synthesis of conformationally constrained amino acid and peptide derivatives. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. Some important cyclic β-amino acids. [Link]
-
Semantic Scholar. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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National Institutes of Health (NIH). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. [Link]
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Application Notes and Protocols for 3-Aminocyclopentanecarboxylic Acid in Neurological Disorder Research
Introduction: A Conformationally-Restricted GABA Analogue for Probing Neurological Circuits
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is a key factor in the pathophysiology of numerous neurological disorders, including epilepsy, anxiety, and sleep disturbances.[2][3] Consequently, GABA receptors are critical targets for therapeutic intervention.[4][5]
3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of GABA, meaning its molecular structure is held in a more rigid five-membered ring compared to the flexible GABA molecule.[6] This structural constraint provides a powerful tool for dissecting the pharmacology of different GABA receptor subtypes. The stereochemistry of this compound is critical to its biological activity, with the cis and trans isomers, and their respective enantiomers, exhibiting distinct affinities and efficacies at various GABA receptors.[6][7]
These application notes provide a comprehensive guide for researchers utilizing this compound to investigate neurological disorders. We will delve into the specific pharmacology of its isomers, present detailed protocols for in vitro and in vivo applications, and discuss the rationale behind experimental design.
Pharmacological Profile: Isomer-Specific Interactions with GABA Receptors
The primary targets of this compound isomers are the GABA receptors, which are broadly classified into three main types: GABA-A, GABA-B, and GABA-C (now often classified as a subset of GABA-A receptors, GABA-A-rho).[5][8] GABA-A and GABA-C receptors are ionotropic, forming chloride ion channels that mediate fast inhibitory neurotransmission.[5][8] GABA-B receptors are metabotropic G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[2][9]
The isomers of this compound show marked selectivity, particularly for the GABA-C receptor. The following table summarizes the reported potencies of the enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid at human recombinant GABA-C (rho1 and rho2) receptors.
| Compound | Receptor Subtype | EC50 (µM) | Activity | Reference |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | rho1 | 26.1 ± 1.1 | Partial Agonist | [6] |
| rho2 | 20.1 ± 2.1 | Partial Agonist | [6] | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid | rho1 | 78.5 ± 3.5 | Partial Agonist | [6] |
| rho2 | 63.8 ± 23.3 | Partial Agonist | [6] | |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | rho1 | 2.7 ± 0.2 | Partial Agonist | [6] |
| rho2 | 1.45 ± 0.22 | Partial Agonist | [6] | |
| (-)-trans-3-Aminocyclopentanecarboxylic acid | rho1 | >100 | Weak Partial Agonist | [6] |
| rho2 | >100 | Weak Partial Agonist | [6] |
This data highlights that the (+)-trans isomer is the most potent agonist at both rho1 and rho2 GABA-C receptors, while the (-)-trans isomer is significantly less active. The cis isomers exhibit moderate potency.
Signaling Pathways and Mechanism of Action
As a GABA analogue, this compound primarily exerts its effects by directly binding to and activating GABA receptors. The cis and trans isomers, particularly the active enantiomers, function as agonists, mimicking the action of GABA.
GABA-C Receptor-Mediated Signaling
The primary mechanism of action for the most potent isomers of this compound is the activation of GABA-C receptors.[6] These receptors are ligand-gated ion channels permeable to chloride ions (Cl⁻).[5][10]
Figure 1: Simplified signaling pathway of this compound at GABA-C receptors.
Activation of the GABA-C receptor by an agonist like (+)-trans-3-aminocyclopentanecarboxylic acid leads to the opening of the integral chloride channel. The subsequent influx of negatively charged chloride ions into the neuron results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This ultimately leads to neuronal inhibition.[5]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, it is crucial to prepare accurate and stable stock solutions of the this compound isomers.
Materials:
-
Specific isomer of this compound (e.g., (+)-trans-3-aminocyclopentanecarboxylic acid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M HCl or 0.1 M NaOH (for pH adjustment, if necessary)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolving: this compound is generally soluble in water.[11] Dissolve the compound in a small amount of high-purity water in a sterile tube.
-
Solubilization Aid (if necessary): If solubility is an issue, gentle warming or the addition of a few drops of 0.1 M HCl or 0.1 M NaOH may be required. Always check the final pH and adjust to neutral if necessary for your experimental buffer.
-
Final Volume: Bring the solution to the final desired volume with high-purity water to achieve a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Mixing: Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Application: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is designed to characterize the functional effects of this compound isomers on GABA receptors expressed in Xenopus oocytes.
Figure 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Materials:
-
Xenopus laevis oocytes expressing the GABA receptor subtype of interest
-
cRNA for the GABA receptor subunits
-
Two-electrode voltage clamp setup
-
Recording chamber
-
Perfusion system
-
Glass microelectrodes
-
3 M KCl for electrode filling
-
Recording solution (e.g., ND96)
-
Stock solutions of this compound isomers
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired GABA receptor subunits and incubate for 2-5 days to allow for receptor expression.[12]
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and backfill with 3 M KCl.
-
Recording Setup: Place an oocyte in the recording chamber and continuously perfuse with recording solution.
-
Impaling: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.[13]
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -60 mV.
-
Drug Application: Apply increasing concentrations of the this compound isomer to the oocyte via the perfusion system.
-
Data Acquisition: Record the resulting changes in membrane current.
-
Data Analysis: Plot the current response as a function of drug concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Application: Pentylenetetrazol (PTZ) Kindling Model of Epilepsy
This protocol describes a method to assess the anticonvulsant potential of this compound isomers in a chemically induced seizure model in rodents.[1][6]
Materials:
-
Adult male mice or rats
-
Pentylenetetrazol (PTZ)
-
Saline (0.9% NaCl)
-
This compound isomer solution
-
Vehicle solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
-
Video recording equipment (optional)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least one week.
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day.[5]
-
Seizure Scoring: After each PTZ injection, observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Kindling Criterion: Continue PTZ injections until a stable, fully kindled state is reached (e.g., three consecutive generalized tonic-clonic seizures).
-
Drug Administration: Once animals are fully kindled, administer the this compound isomer or vehicle (i.p.) at a predetermined time before a challenge dose of PTZ.
-
Seizure Assessment: After the PTZ challenge, record and score seizure activity as in step 3.
-
Data Analysis: Compare seizure scores, latency to seizure onset, and seizure duration between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy of the compound.
Conclusion and Future Directions
This compound and its isomers represent valuable pharmacological tools for investigating the role of the GABAergic system, particularly GABA-C receptors, in neurological disorders. The stereospecificity of these compounds allows for precise probing of receptor subtypes, aiding in the elucidation of their physiological and pathological functions. The protocols provided herein offer a starting point for researchers to explore the potential of these compounds in both in vitro and in vivo models.
Future research could focus on developing radiolabeled versions of the more potent isomers to facilitate direct binding studies and receptor autoradiography. Furthermore, the in vivo efficacy of these compounds in a wider range of neurological disorder models, beyond epilepsy, warrants investigation. The unique pharmacological profile of this compound isomers makes them promising candidates for the development of novel therapeutic agents targeting specific GABA receptor subtypes.
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Dhaka, A., et al. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Available from: [Link]
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Eroglu, E., et al. (2015). Pentylenetetrazole Kindling Epilepsy Model. Epilepsi, 21(1), 6-12. Available from: [Link]
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Thomson, K. E., et al. (2020). Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats. Epilepsia, 61(6), 1153–1164. Available from: [Link]
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Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1839–1846. Available from: [Link]
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Depoortere, H., et al. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 8, 591. Available from: [Link]
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Chen, Z., & Pan, X. (2022). Recording Gap Junction Current from Xenopus Oocytes. Journal of Visualized Experiments, (179), e63426. Available from: [Link]
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Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC). Pflügers Archiv - European Journal of Physiology, 466(1), 1–10. Available from: [Link]
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Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2108. Available from: [Link]
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npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
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Guan, B., et al. (2015). Two-Electrode Voltage Clamp. In Ion Channels (pp. 79-92). Humana Press. Available from: [Link]
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Jacobson, L. H., et al. (2006). Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety. Psychopharmacology, 184(3-4), 344–354. Available from: [Link]
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Lominac, K. D., et al. (2012). Assessment of GABA-B, Metabotropic Glutamate and Opioid Receptor Involvement In An Animal Model of Binge Drinking. Neuropharmacology, 62(2), 1031–1039. Available from: [Link]
-
Polyak, Y., et al. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 84(15), 9485–9493. Available from: [Link]
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Park, J. H., et al. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 47(4), e159. Available from: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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QIAGEN. (n.d.). GABA Receptor Signaling. Retrieved from [Link]
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Löscher, W., & Schmidt, D. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development. CNS Drugs, 37(10), 875–893. Available from: [Link]
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Joseph, R., et al. (2019). A Hypothetical Animal Model for Psychosis Based on the Silencing of GABAergic System. Journal of Pharmaceutical Sciences and Research, 11(8), 2824-2826. Available from: [Link]
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Fukuda, T., et al. (1995). Signaling pathway downstream of GABAA receptor in the growth cone. Journal of Neurochemistry, 64(4), 1684–1691. Available from: [Link]
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Brown, E. A., et al. (2015). Protein kinase C regulates tonic GABAA receptor-mediated inhibition in the hippocampus and thalamus. The Journal of Physiology, 593(2), 389–401. Available from: [Link]
-
Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]
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Henderson, K. W., et al. (2014). Persistent seizure control in epileptic mice transplanted with GABA progenitors. Nature Neuroscience, 17(5), 701–709. Available from: [Link]
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Gale, K. (1992). GABA and epilepsy: basic concepts from preclinical research. Epilepsia, 33 Suppl 5, S3-12. Available from: [Link]
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Richards, D. A., et al. (1994). Diminished potassium-stimulated GABA release in vivo in genetically epilepsy-prone rats. Epilepsy Research, 17(1), 37–44. Available from: [Link]
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Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
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Yilmaz, O., & Can, Ö. (2022). Behavioral Tests Used in Experimental Animal Models. Journal of Experimental and Clinical Medicine, 39(4), 1146-1154. Available from: [Link]
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Reactome. (n.d.). GABA receptor activation. Retrieved from [Link]
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Chroback, J. J., et al. (2022). Dynamic Behavioral and Molecular Changes Induced by Chronic Restraint Stress Exposure in Mice. International Journal of Molecular Sciences, 23(19), 11880. Available from: [Link]
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Cooper, J., & Knight, J. (1998). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (4), 705-712. Available from: [Link]
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Protocols for incorporating 3-Aminocyclopentanecarboxylic acid in solid-phase peptide synthesis
An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing 3-Aminocyclopentanecarboxylic Acid
Introduction: The Role of Conformational Constraint in Peptide Design
The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and oral bioavailability.[1][2] Among the vast arsenal of ncAAs, cyclic amino acids like this compound (ACPC) are of particular interest. As a β-amino acid, ACPC extends the peptide backbone, and its cyclopentyl ring introduces significant conformational constraints.[3] This rigidity can pre-organize the peptide into a specific secondary structure, such as a helix or turn, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand or for disrupting a protein-protein interaction.[4]
However, the structural benefits of ACPC introduce a significant synthetic challenge. The rigid, cyclic nature of the molecule results in considerable steric hindrance around the reacting functional groups, which can lead to slow and inefficient coupling reactions during standard solid-phase peptide synthesis (SPPS).[5][6] This guide provides a detailed examination of the strategies and protocols required to successfully incorporate this compound into peptide sequences, focusing on protecting group strategies, specialized coupling conditions, and troubleshooting common issues.
PART 1: The Building Block: Selection and Protection Strategy
The first step in any SPPS campaign is the selection of an appropriately protected amino acid monomer.[2] For this compound, this involves choosing both the desired stereoisomer and the orthogonal protecting group scheme that is compatible with the overall synthetic plan.[7]
Stereochemistry
This compound has two stereocenters, leading to four possible stereoisomers. The most commonly utilized isomers in peptide design are the cis-(1R,3S) and trans-(1S,3R) forms. The choice of isomer is critical as it dictates the specific geometry and turn propensity of the resulting peptide backbone. Commercially available, orthogonally protected versions of these isomers are the standard starting point for synthesis.[8][9][10][11][12]
Protecting Group Schemes: Fmoc vs. Boc
The two dominant strategies in modern SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protection schemes.[13][14]
-
Fmoc/tBu Strategy: This is the most common approach, relying on the base-lability of the Nα-Fmoc group and the acid-lability of side-chain protecting groups (typically tert-butyl, tBu, or trityl, Trt).[15] The Fmoc group is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), while the final cleavage from the resin and removal of side-chain protection is accomplished with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[16][17] This orthogonality and the milder conditions for Nα-deprotection make it the preferred method for many applications.[14]
-
Boc/Bzl Strategy: This older strategy uses the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups (Bzl) for side-chain protection.[15] The Boc group is removed with moderate acid (e.g., TFA in dichloromethane), while the final cleavage requires a very strong acid like anhydrous hydrogen fluoride (HF).[15][17] While less common now due to the hazards of HF, it can be advantageous for certain complex or aggregation-prone sequences.[14]
For incorporating ACPC, Fmoc-protected building blocks are readily available and integrate well into the most widely used SPPS workflows.[10]
Caption: Chemical structures of commonly used Fmoc- and Boc-protected ACPC isomers.
PART 2: The Coupling Reaction: Strategies for Hindered Amino Acids
The central challenge in incorporating ACPC is overcoming the steric hindrance that impedes the formation of the amide bond. Standard coupling reagents used for proteinogenic α-amino acids, such as N,N'-dicyclohexylcarbodiimide (DCC) alone, are often inefficient for this task, leading to low yields and deletion sequences.[5][18] Success requires the use of more potent coupling reagents, often in combination with nucleophilic additives.[5][19]
Classes of Coupling Reagents
Modern SPPS relies on highly efficient coupling reagents, which can be broadly categorized as carbodiimides and onium salts (uronium/aminium and phosphonium).
-
Carbodiimides (e.g., DCC, DIC): These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate. While effective, they can lead to racemization, especially when used without an additive.[20] N,N'-Diisopropylcarbodiimide (DIC) is often preferred in SPPS due to the better solubility of its urea byproduct.[6]
-
Onium Salts (Uronium/Aminium and Phosphonium): These are generally considered the most effective reagents for difficult couplings.[5] They react with the carboxylic acid to form highly reactive active esters.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are extremely popular and highly effective for hindered systems.[5] HATU, in particular, is often the reagent of choice for challenging couplings due to the formation of a highly reactive OAt active ester.[5][20] COMU is a newer-generation reagent with efficacy comparable to HATU but with improved safety and solubility profiles.[20]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known to be associated with lower levels of racemization compared to some uronium salts.[5][18]
-
The Role of Additives and Base
To suppress racemization and enhance coupling efficiency, an additive is almost always used with the coupling reagent.[5]
-
Additives: Hydroxybenzotriazole (HOBt) was the historical standard, but it has been largely superseded by more effective and safer alternatives. Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) and 1-hydroxy-7-azabenzotriazole (HOAt) are superior in both accelerating coupling and suppressing racemization.[5][20]
-
Base: A non-nucleophilic organic base is required to neutralize the protonated amine on the resin and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is widely used, though for particularly sensitive couplings where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred.[5]
Recommended Coupling Conditions
For a sterically hindered amino acid like ACPC, a robust activation method is critical. The use of a high-potency onium salt reagent is strongly recommended.
| Reagent | Class | Additive | Base | Key Advantages & Considerations |
| HATU | Aminium Salt | (HOAt is intrinsic) | DIPEA, Collidine | Considered the gold standard for difficult couplings; forms highly reactive OAt esters.[5][20] |
| HCTU | Aminium Salt | (HOBt derivative) | DIPEA, NMM | Very fast and efficient; more cost-effective than HATU. |
| COMU | Uronium Salt | (Oxyma is intrinsic) | DIPEA, NMM | Efficacy comparable to HATU with better safety (non-explosive) and solubility.[20] Excellent for microwave SPPS. |
| PyBOP | Phosphonium Salt | (HOBt is intrinsic) | DIPEA, NMM | Effective for hindered couplings with generally low racemization.[5] |
| DIC/Oxyma | Carbodiimide | Oxyma Pure | (None) | A potent and cost-effective combination. The absence of a tertiary base during activation can reduce side reactions. |
PART 3: Detailed Experimental Protocols
The following protocols provide a framework for the manual solid-phase synthesis of a peptide containing Fmoc-(1S,3R)-3-aminocyclopentanecarboxylic acid.
Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Coupling of Fmoc-ACPC-OH
This protocol describes a single coupling cycle for adding Fmoc-ACPC-OH onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-(1S,3R)-3-aminocyclopentanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the Nα-Fmoc group from the previous amino acid has been removed using standard methods (e.g., 2 x 10 min treatment with 20% piperidine in DMF).
-
Thoroughly wash the resin-bound peptide. A typical wash sequence is: DMF (3x), DCM (3x), DMF (3x).
-
-
Amino Acid Activation (Pre-activation):
-
Rationale: Pre-activating the sterically hindered amino acid ensures the reactive species is fully formed before it is introduced to the resin, maximizing coupling efficiency.
-
In a separate vial, dissolve Fmoc-ACPC-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation mixture to stand for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed peptide-resin in the reaction vessel.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
Insight: For a hindered residue like ACPC, a longer coupling time is often necessary compared to standard amino acids. Microwave-assisted SPPS can dramatically shorten this time and improve efficiency.[6]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.
-
A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates a complete or near-complete reaction.
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts (e.g., DMF (3x), DCM (3x)).
-
-
Troubleshooting - Incomplete Coupling:
-
If the ninhydrin test is positive, a second coupling (double coupling) is required.
-
Drain the vessel, re-wash with DMF, and repeat steps 2-4 with a freshly prepared activation mixture. Do not simply extend the time of the first coupling, as the activated species has a finite lifetime.
-
PART 4: Conclusion and Future Perspectives
The successful incorporation of this compound via SPPS is a readily achievable goal, provided that the inherent challenges of its steric bulk are addressed proactively. The key to success lies in moving beyond standard coupling conditions and employing high-potency onium salt reagents like HATU or COMU, ensuring sufficient reaction times, and diligently monitoring reaction completion. As peptide therapeutics continue to grow in complexity and importance, the mastery of techniques for incorporating constrained ncAAs like ACPC will remain a critical skill for researchers in chemistry, biology, and drug development.
References
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Katayama, H., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Chemical Biology. [Link]
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Arouri, A., & Muttenthaler, M. (2015). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. [Link]
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Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd. [Link]
-
Wikipedia. (n.d.). Beta-peptide. Wikipedia, The Free Encyclopedia. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Concept Life Sciences. (2023). Advancing peptide synthesis using non-canonical amino acids. AZoLifeSciences. [Link]
-
DelRocco, V. P., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Peptido Inc. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptido Inc. [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
-
Jad, Y. E., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Coin, I., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Sridevi, S., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery. [Link]
-
Wang, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]
-
Miller, I. J., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology. [Link]
-
Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Al Musaimi, O., et al. (2020). Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the examples of linear natural peptides (B). ResearchGate. [Link]
-
Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine, Department of Chemistry. [Link]
-
Subirós-Funosas, R., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Wöhr, T., & Mutter, M. (2008). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Vedejs, E. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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3-Aminocyclopentanecarboxylic acid as a building block in drug discovery
An Application Guide to 3-Aminocyclopentanecarboxylic Acid: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Conformational Constraint
In the landscape of medicinal chemistry, the pursuit of drug candidates with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the use of conformationally restricted building blocks. By reducing the flexibility of a molecule, researchers can pre-organize it into a bioactive conformation that fits a specific biological target, thereby minimizing the entropic penalty of binding and often leading to enhanced affinity and selectivity. This compound is an exemplary scaffold in this class. Its rigid cyclopentane core effectively mimics the extended or folded conformations of endogenous ligands, making it a powerful tool for designing novel therapeutics.
This non-proteinogenic amino acid has garnered significant attention as a versatile building block for two primary reasons. Firstly, as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, it provides a rigid framework for probing GABA receptor subtypes with high specificity.[1][2][3][4] Secondly, its incorporation into peptides allows for the creation of peptidomimetics with defined secondary structures, enhanced proteolytic stability, and improved bioavailability compared to their natural counterparts.[5][6][7]
This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth look at the properties, synthesis, and strategic applications of this compound and its stereoisomers. We will provide field-proven insights and detailed protocols to facilitate its successful integration into drug discovery programs.
Physicochemical Properties and The Critical Role of Stereochemistry
The biological activity of this compound is intrinsically linked to its stereochemistry. The molecule exists as four stereoisomers based on the relative orientation of the amino and carboxylic acid groups: cis and trans. Each of these diastereomers is a racemic mixture of two enantiomers (e.g., (1R,3S) and (1S,3R) for the cis form). This stereochemical diversity is not a trivial detail; it is the primary determinant of the molecule's interaction with chiral biological targets like receptors and enzymes.[8] For instance, different enantiomers can exhibit dramatically different pharmacological profiles, ranging from potent agonists to antagonists or having no activity at all.[1]
The selection of a specific stereoisomer is therefore a critical first step in the design of a new drug candidate. The cyclopentane ring constrains the relative positions of the key pharmacophoric groups—the amine and the carboxylic acid—enabling a more precise mapping of the target's binding pocket.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Data | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [9][10] |
| Molecular Weight | 129.16 g/mol | [9][10] |
| Isomers | Four primary stereoisomers: cis-(±), trans-(±) | [2][3][4] |
| (1R,3S)-isomer | cis configuration; off-white to beige crystalline powder | [11] |
| CAS Number (1R,3S) | 71830-08-5 | [11][12] |
| (1S,3R)-isomer | cis configuration; white to beige crystalline powder | [13] |
| CAS Number (1S,3R) | 71830-07-4 | [13] |
| Solubility | Slightly soluble in water | [11] |
| Storage | Store in an inert atmosphere at room temperature. | [14] |
Synthesis and Functionalization Strategy
The availability of enantiomerically pure this compound is crucial for its application in drug discovery. Various synthetic routes have been developed, often starting from commercially available cyclopentane derivatives. A common and effective strategy involves the stereoselective reduction of a keto- or oxime-functionalized cyclopentane precursor.
The following protocol outlines a conceptual synthetic pathway for preparing a cis-3-aminocyclopentanecarboxylic acid stereoisomer, highlighting the key transformations. This process underscores the importance of stereocontrol in achieving the desired pure enantiomer.
Caption: Synthetic workflow for a cis-3-aminocyclopentanecarboxylic acid isomer.
Protocol 1: Stereoselective Synthesis of cis-3-Aminocyclopentanecarboxylic Acid
This protocol is a representative summary of a common synthetic approach.[2][3]
-
Oximation:
-
Rationale: Conversion of the ketone to an oxime provides a precursor for stereoselective reduction to the amine.
-
Procedure: Dissolve 3-oxocyclopentane-1-carboxylic acid in an appropriate solvent (e.g., aqueous ethanol). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the reaction at room temperature until completion (monitored by TLC). The product, 3-hydroxyiminocyclopentanecarboxylic acid, is then isolated.
-
-
Stereoselective Reduction:
-
Rationale: Catalytic hydrogenation of the oxime is often stereoselective, favoring the formation of the cis isomer where the hydrogen adds from the less sterically hindered face.
-
Procedure: Subject the oxime from the previous step to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and solvent can influence the stereoselectivity. This step yields the racemic cis-3-aminocyclopentanecarboxylic acid.
-
-
Resolution of Enantiomers:
-
Rationale: Since the product is a racemic mixture, the enantiomers must be separated to isolate the biologically active form.
-
Procedure: The resolution can be achieved by several methods:
-
Classical Resolution: Form diastereomeric salts using a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization.
-
Enzymatic Resolution: Use an enzyme (e.g., a lipase or acylase) that selectively reacts with one enantiomer of a protected derivative.
-
Chiral Chromatography: Separate the enantiomers using a chiral stationary phase (CSP) in HPLC.
-
-
-
Protection and Deprotection:
-
Rationale: For applications like peptide synthesis, the amino group is typically protected (e.g., with Boc or Fmoc) after resolution. The protecting group is removed in the final stages of synthesis.
-
Procedure: The resolved amino acid is reacted with an agent like Di-tert-butyl dicarbonate ((Boc)₂O) to yield the N-Boc protected amino acid.[15] This can then be used in further synthetic steps. The final deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid).
-
Applications in Drug Discovery
Case Study 1: Targeting Neurological Disorders as a GABA Analogue
The structural similarity between this compound and GABA allows it to act as a ligand for GABA receptors. Its rigid cyclopentane backbone locks the distance and orientation between the amino and carboxyl groups, providing a powerful tool to dissect the specific conformational requirements for binding to different GABA receptor subtypes (GABAₐ, GABAₑ, and GABA₋).[1]
-
Mechanism of Action: As a GABA analogue, these compounds can modulate GABAergic neurotransmission. Depending on the stereoisomer, they can act as agonists, partial agonists, or antagonists at GABA receptors.[1] This modulation can have profound effects on the central nervous system, making these compounds valuable for treating conditions like epilepsy, anxiety, and neuropathic pain.
-
Stereochemistry Dictates Function: Research has shown that the stereoisomers have distinct pharmacological profiles. For example, at GABA₋ receptors, (+)-TACP ((+)-trans-3-aminocyclopentanecarboxylic acid) acts as a moderately potent partial agonist, while (-)-TACP is a weak partial agonist.[1] In contrast, other related analogues can act as potent antagonists.[1] This highlights the critical importance of stereochemical control in designing selective GABA receptor modulators.
Caption: Modulation of GABAergic signaling by a 3-ACPC analogue.
Case Study 2: Engineering Peptidomimetics with Enhanced Properties
Natural peptides are often poor drug candidates due to their rapid degradation by proteases and lack of defined structure in solution. Incorporating rigid building blocks like this compound is a proven strategy to overcome these limitations.[6][7]
-
Inducing Secondary Structure: The cyclopentane constraint forces the peptide backbone into specific dihedral angles, promoting the formation of stable secondary structures like helices and turns.[5] For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (a related isomer) are known to adopt stable 12-helical structures.[5] This structural pre-organization can significantly enhance binding affinity to protein targets.
-
Improving Stability and Bioavailability: The non-natural structure of the cyclopentane ring makes the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the drug candidate.[6]
-
Example Application - RGD Peptidomimetics: The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. Linear RGD peptides have therapeutic potential but suffer from poor stability and selectivity. The (1R,3S)-3-aminocyclopentanecarboxylic acid has been used to prepare cyclic RGD peptides, where the constrained scaffold helps to present the key RGD pharmacophore in a conformation optimized for high-affinity binding to specific integrin subtypes.[11]
Protocol 2: Incorporation of Boc-(1R,3S)-3-Aminocyclopentanecarboxylic Acid into a Dipeptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a simple dipeptide (e.g., Ala-ACPC) on a resin support to illustrate the practical application of the building block.
Materials:
-
Rink Amide MBHA resin
-
Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid[16]
-
Boc-L-Alanine (Boc-Ala-OH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% Piperidine in DMF (for Fmoc) or TFA/DCM (for Boc)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Boc-ACPC):
-
Activation: In a separate vial, dissolve Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
Boc Deprotection:
-
Rationale: The Boc protecting group must be removed to expose the free amine for the next coupling step.
-
Procedure: Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, drain, then add fresh 50% TFA/DCM and agitate for 20 minutes.
-
Washing: Wash the resin with DCM (3x), neutralize with 10% DIEA in DMF (2x), and wash again with DMF (3x).
-
-
Second Amino Acid Coupling (Boc-Ala):
-
Repeat the activation and coupling steps as in step 2, using Boc-Ala-OH.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF (3x) and DCM (3x), then dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude dipeptide using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity by LC-MS.
Caption: From building block to drug candidate: a typical workflow.
Conclusion and Future Outlook
This compound and its stereoisomers represent a class of high-value building blocks for modern drug discovery. Their inherent conformational rigidity provides a reliable strategy for designing potent and selective ligands, particularly for neurological targets and as peptidomimetics. The ability to fine-tune pharmacological activity by selecting the appropriate stereoisomer offers a level of precision that is essential for developing next-generation therapeutics. As synthetic methodologies continue to improve, providing more efficient access to enantiomerically pure forms, the application of this versatile scaffold is set to expand into new and exciting therapeutic areas.
References
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Chebib, M., et al. (n.d.). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Retrieved from [Link]
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Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. Retrieved from [Link]
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Allan, R. D., & Tran, H. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. Retrieved from [Link]
-
Hart, S. A., et al. (2012). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. National Institutes of Health. Retrieved from [Link]
-
Fernández, F., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Gellman, S. H., et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Retrieved from [Link]
-
ResearchGate. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Retrieved from [Link]
-
ResearchGate. (2012). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. Retrieved from [Link]
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-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem. Retrieved from [Link]
-
Collins, D. R., & Davies, S. N. (1993). Co-administration of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and arachidonic acid potentiates synaptic transmission in rat hippocampal slices. European Journal of Pharmacology, 240(2-3), 325-326. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 80-85. Retrieved from [Link]
-
Mándity, I. M., et al. (2013). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. Retrieved from [Link]
-
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (n.d.). ResearchGate. Retrieved from [Link]
-
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. Retrieved from [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6312. Retrieved from [Link]
-
Pérez-Silanes, S., et al. (2016). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 21(7), 932. Retrieved from [Link]
-
Hafez, H. N., et al. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 21(10), 1332. Retrieved from [Link]
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Application of 3-Aminocyclopentanecarboxylic Acid in Agrochemical Synthesis: A Prospective Guide
Introduction: The Untapped Potential of a Versatile Scaffold
In the relentless pursuit of novel agrochemicals that are both effective and environmentally benign, the exploration of unique molecular scaffolds is paramount. 3-Aminocyclopentanecarboxylic acid, a chiral cyclic β-amino acid, presents itself as a compelling, yet underexplored, starting point for the synthesis of a new generation of pesticides. Its inherent structural rigidity, stereochemical complexity, and the presence of two orthogonal functional groups—an amine and a carboxylic acid—offer a rich platform for combinatorial derivatization. While extensively utilized in medicinal chemistry for its ability to mimic peptide turns and interact with biological targets, its application in the agrochemical sector remains a nascent field of investigation.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in agrochemical synthesis. We will delve into prospective applications in fungicide and herbicide discovery, provide detailed, field-proven synthetic protocols for derivatization, and outline methodologies for biological screening. The narrative that follows is built on the principles of bioisosterism and scaffold hopping, drawing parallels from successful agrochemical classes to propose scientifically-grounded, hypothetical target molecules.[1][2][3][4]
Part 1: Prospective Agrochemical Applications and Design Rationale
The core hypothesis underpinning the use of this compound in agrochemicals is its potential to act as a bioisosteric replacement for existing pharmacophores or as a novel scaffold to access unexplored chemical space.[1][2][3][4]
Fungicide Development: Targeting Fungal Respiration
A significant class of modern fungicides, the carboxamides, function by inhibiting the succinate dehydrogenase (SDHI) enzyme in the fungal respiratory chain.[5][6] These molecules typically feature an amide linkage and a lipophilic moiety that anchors the inhibitor in the enzyme's active site. We propose that N-acylated derivatives of this compound can be designed to mimic the essential structural features of known SDHI fungicides.
The cyclopentane ring provides a rigid, lipophilic core, while the amide bond can be readily formed through standard coupling reactions. The carboxylic acid can be further derivatized to modulate solubility and plant uptake.
Diagram 1: Proposed Synthetic Workflow for Fungicidal Derivatives
Caption: General workflow for synthesizing potential fungicidal derivatives.
Herbicide Development: Inhibiting Amino Acid Synthesis
Several classes of herbicides act by inhibiting essential amino acid biosynthesis pathways in plants.[7] For instance, glyphosate targets the shikimate pathway, while sulfonylureas and imidazolinones inhibit acetolactate synthase (ALS).[7] Amino acid derivatives themselves have shown herbicidal activity.[8][9][10] By derivatizing the amine or carboxylic acid of this compound with moieties known to interact with these enzymatic targets, novel herbicidal candidates could be developed. The unique stereochemistry of the cyclopentane ring could offer enhanced selectivity and potency.
Part 2: Detailed Synthetic Protocols
The following protocols are provided as a robust starting point for the synthesis of a library of this compound derivatives. These methods are based on well-established organic chemistry principles and are designed to be reproducible.
Protocol 2.1: Synthesis of N-Acyl-3-aminocyclopentanecarboxylic Acid Methyl Esters
This protocol details the esterification of the carboxylic acid followed by N-acylation. The resulting esters can be screened for biological activity or deprotected to the free acid.
Materials:
-
(±)-trans-3-Aminocyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Substituted acyl chloride (e.g., 2-chlorobenzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
Step 1: Methyl Esterification
-
Suspend (±)-trans-3-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3-aminocyclopentanecarboxylate hydrochloride as a white solid. This can be used in the next step without further purification.
Step 2: N-Acylation
-
Dissolve the crude methyl 3-aminocyclopentanecarboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (15 mL per gram).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base for the acylation.
-
Slowly add the desired substituted acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-3-aminocyclopentanecarboxylic acid methyl ester.
Protocol 2.2: Saponification to the Free Carboxylic Acid
Materials:
-
N-Acyl-3-aminocyclopentanecarboxylic acid methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-acyl-3-aminocyclopentanecarboxylic acid methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final N-acyl-3-aminocyclopentanecarboxylic acid.
Part 3: Biological Activity Screening Protocols
Once a library of derivatives has been synthesized, a systematic screening process is required to identify promising candidates.
Protocol 3.1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay provides a primary screen for fungicidal activity.[11][12]
Materials:
-
Target fungal species (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Stock solutions of test compounds in DMSO
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C.
-
Add the test compounds from DMSO stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). A DMSO-only control should be included.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
For promising compounds, a dose-response curve can be generated to determine the EC₅₀ value.
Table 1: Hypothetical Fungicidal Activity Data
| Compound ID | Concentration (µg/mL) | % Inhibition of Botrytis cinerea (48h) |
| Control (DMSO) | - | 0 |
| ACPC-F-001 | 50 | 65 |
| ACPC-F-002 | 50 | 82 |
| ACPC-F-003 | 50 | 34 |
| Boscalid (Ref.) | 50 | 95 |
Protocol 3.2: Pre-emergence Herbicidal Activity Assay
This assay evaluates the effect of the compounds on seed germination and early seedling growth.[13][14][15][16]
Materials:
-
Seeds of indicator plant species (e.g., Arabidopsis thaliana, cress, ryegrass)
-
Potting soil or sand
-
Small pots or multi-well plates
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Fill pots with soil and sow a predetermined number of seeds at a uniform depth.
-
Prepare solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 g a.i./ha).
-
Apply a uniform volume of the test solution to the soil surface of each pot. A solvent-only treatment should be used as a negative control, and a commercial herbicide as a positive control.
-
Place the pots in a growth chamber.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
Diagram 2: Proposed Mode of Action for Fungicidal Derivatives
Caption: Hypothetical inhibition of fungal respiration by ACPC derivatives.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel agrochemicals. By applying principles of rational design, such as bioisosterism, and leveraging established synthetic methodologies, libraries of derivatives can be efficiently synthesized and screened. The protocols outlined in this application note provide a comprehensive framework for initiating such a discovery program. Future work should focus on expanding the diversity of the synthesized library, exploring different stereoisomers of the core scaffold, and conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. Elucidation of the precise mode of action for any active compounds will be crucial for their further development and for managing potential resistance.
References
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3tentos. (n.d.). Carboxamides: Knowing more about these important fungicides. Retrieved from [Link]
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ResearchGate. (n.d.). Herbicidally active naturally occurring amino acid derivatives with miscellaneous modes of action. Retrieved from [Link]
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Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Retrieved from [Link]
- Hao, G., et al. (2022). Bioisosterism and Scaffold Hopping in Modern Nematicide Research. Journal of Agricultural and Food Chemistry, 70(36), 11047-11055.
- Chen, J., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Molecules, 26(7), 2025.
- Li, X., et al. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 30(16), 1-16.
- Jeschke, P. (2022). Bioisosterism and Scaffold Hopping in Modern Nematicide Research. Journal of Agricultural and Food Chemistry, 70(36), 11047-11055.
- Lamberth, C. (2023). Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry, 71(47), 18401-18404.
- Beresford, R., & Christie, M. (2023). Carboxylic acid amide (CAA) [Group 40] resistance prevention strategy. New Zealand Plant Protection Society.
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Field Crop Diseases Victoria. (2020). Modes of Action. Retrieved from [Link]
- Holyoke, C. W., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(36), 11056-11062.
-
EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. Retrieved from [Link]
-
ResearchGate. (2025). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from [Link]
- ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
- Sukhoverkov, K. V., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 629-638.
- Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues.
- Frontiers. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 959301.
- Microbiology Spectrum. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Microbiology Spectrum, 10(2), e02517-21.
- Kim, D. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science.
- Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
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Application Note: A Comprehensive Guide to Biochemical and Cellular Assays for Characterizing 3-Aminocyclopentanecarboxylic Acid (3-ACPC) Activity
Abstract
3-Aminocyclopentanecarboxylic acid (3-ACPC) is a non-proteinogenic, cyclic amino acid analogue whose constrained conformation makes it a valuable scaffold in medicinal chemistry and biochemical research.[1][2] Characterizing its biological activity is crucial for understanding its mechanism of action and potential therapeutic applications. Due to its structural similarity to endogenous amino acids like γ-aminobutyric acid (GABA) and glutamate, 3-ACPC is hypothesized to interact with a range of biological targets, including membrane transporters, enzymes, and receptors.[3][4][5] This guide provides a detailed framework of robust biochemical and cell-based assays designed to elucidate the activity of 3-ACPC. We present step-by-step protocols for evaluating its interaction with amino acid transporters, its modulatory effects on aminotransferase enzymes, and its functional activity at key neurotransmitter receptors. These methodologies are designed to provide researchers, scientists, and drug development professionals with a validated toolkit for comprehensive pharmacological profiling.
Rationale for Target Selection and Assay Strategy
The rational design of an experimental strategy to characterize a novel compound begins with an analysis of its structure. 3-ACPC is a conformationally restricted amino acid, a structural motif known to impart selectivity and potency for various biological targets.[1] Its potential mechanisms of action can be logically categorized into three primary classes of proteins that interact with small amino acids.
-
Amino Acid Transporters (Solute Carrier Family - SLCs): Many SLC transporters are responsible for moving amino acids across cellular membranes.[6] 3-ACPC may act as a substrate or an inhibitor for transporters that recognize structurally similar amino acids.[7][8]
-
Enzymes: Enzymes involved in amino acid metabolism, such as aminotransferases (e.g., AST and ALT), are plausible targets.[9] 3-ACPC could serve as a substrate, a competitive inhibitor, or an allosteric modulator of their catalytic activity.[10][11]
-
Neurotransmitter Receptors: The structural resemblance of 3-ACPC to neurotransmitters like GABA and glutamate suggests potential activity at their respective receptors. These include ligand-gated ion channels (e.g., GABA-A receptors) and G-protein coupled receptors (GPCRs) (e.g., metabotropic glutamate receptors).[4][12]
The following diagram illustrates these potential interactions, which form the basis for the assays detailed in this guide.
Caption: Potential biological targets and mechanisms of action for 3-ACPC.
Our proposed screening cascade begins with assays to determine binding or direct interaction (transporter binding, enzyme inhibition) and progresses to cell-based functional assays (substrate uptake, receptor activation/inhibition) to provide a comprehensive pharmacological profile.
Assays for Amino Acid Transporter Interaction
To determine if 3-ACPC interacts with amino acid transporters, a cell-based substrate uptake assay provides a functional readout that is more physiologically relevant than simple binding assays. This protocol uses a fluorescent biosensor system to measure transport in real-time.[13]
Protocol 2.1: Cell-Based Substrate Uptake Assay using a Fluorescent Biosensor
Objective: To determine if 3-ACPC inhibits the transport of a known substrate into cells expressing a specific amino acid transporter (e.g., LAT1, ASCT2).
Principle: This assay utilizes cells engineered to co-express an amino acid transporter and an enzymatic biosensor. When a specific D-amino acid substrate is transported into the cell, the biosensor metabolizes it, producing a quantifiable fluorescent signal.[13] 3-ACPC is pre-incubated with the cells; a reduction in the fluorescent signal indicates inhibition of the transporter.
Materials & Reagents:
-
HEK293 cells stably co-expressing the transporter of interest (e.g., LAT1) and a D-amino acid oxidase biosensor.
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS).
-
Test Compound: 3-ACPC dissolved in HBSS.
-
Known Inhibitor (Positive Control): e.g., JPH203 for LAT1.
-
Fluorescent Substrate: e.g., D-Alanine.
-
Fluorescence Plate Reader.
Step-by-Step Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into the 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a 2x concentration series of 3-ACPC and the positive control inhibitor in HBSS. Include a vehicle control (HBSS only).
-
Assay Initiation: a. Wash the cell monolayer twice with 100 µL of pre-warmed HBSS. b. Add 50 µL of the 2x compound dilutions (3-ACPC or control) to the appropriate wells. c. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition & Measurement: a. Prepare a 2x solution of the fluorescent substrate (e.g., D-Alanine) in HBSS. b. Place the plate in a pre-warmed fluorescence plate reader. c. Program the reader to inject 50 µL of the 2x substrate solution and immediately begin kinetic fluorescence readings (e.g., every 30 seconds for 30 minutes).[13]
-
Data Analysis: a. For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve). b. Normalize the rates to the vehicle control (100% activity) and a background control (0% activity). c. Plot the normalized response against the logarithm of the 3-ACPC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target Transporter | IC50 (µM) | Hill Slope |
| 3-ACPC | LAT1 | (Result) | (Result) |
| JPH203 (Control) | LAT1 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Assays for Enzyme Modulation
Aminotransferases are a key class of enzymes involved in amino acid metabolism and are excellent candidates for interaction with 3-ACPC.[9][14] A coupled enzyme assay allows for continuous monitoring of enzyme activity via spectrophotometry.[10][15]
Protocol 3.1: Coupled Spectrophotometric Assay for Aspartate Aminotransferase (AST) Inhibition
Objective: To determine if 3-ACPC inhibits the catalytic activity of Aspartate Aminotransferase (AST).
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. This reaction is difficult to monitor directly. Therefore, it is coupled to a reaction catalyzed by malate dehydrogenase (MDH), which reduces oxaloacetate to malate while oxidizing NADH to NAD+. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm.[10][15] Inhibition of AST by 3-ACPC will result in a decreased rate of NADH oxidation.
Caption: Principle of the coupled assay for measuring AST activity.
Materials & Reagents:
-
Purified AST enzyme.
-
Malate Dehydrogenase (MDH) enzyme.
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrates: L-Aspartic acid, α-Ketoglutaric acid.
-
Cofactor: β-NADH.
-
Test Compound: 3-ACPC dissolved in reaction buffer.
-
UV-transparent 96-well plate.
-
Spectrophotometer plate reader capable of reading at 340 nm.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of all substrates, cofactors, and enzymes in the reaction buffer.
-
Assay Mixture: In each well of the 96-well plate, add the following:
-
150 µL Reaction Buffer
-
10 µL of L-Aspartate solution
-
10 µL of β-NADH solution
-
5 µL of MDH enzyme solution
-
10 µL of 3-ACPC dilution or vehicle control.
-
-
Incubation: Mix gently and incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of AST enzyme solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and begin kinetic readings of absorbance at 340 nm every 15 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) by determining the steepest linear slope of the absorbance vs. time curve (mAbs/min). b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of 3-ACPC concentration and fit the data to determine the IC50 value.
Assays for Neurotransmitter Receptor Activity
Given its structure, 3-ACPC could modulate ion channels or GPCRs. A fluorescence-based membrane potential assay is an excellent high-throughput method to detect functional activity at ion channels like the GABA-A receptor.[12][16][17]
Protocol 4.1: FLIPR Membrane Potential Assay for GABA-A Receptor Modulation
Objective: To determine if 3-ACPC acts as a positive or negative allosteric modulator of the GABA-A receptor.
Principle: This assay uses a fluorescent voltage-sensitive dye that binds to the cell membrane and changes its fluorescence intensity in response to changes in membrane potential.[17] Cells expressing GABA-A receptors will depolarize (or hyperpolarize) when the channel is opened by an agonist, causing a change in fluorescence. A positive allosteric modulator (PAM) will enhance the effect of a sub-maximal concentration of an agonist (like GABA), leading to a larger fluorescence signal.
Materials & Reagents:
-
CHO or HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
FLIPR Membrane Potential Assay Kit (containing a voltage-sensitive dye).
-
Assay Buffer: Chloride-containing buffer (e.g., HBSS).
-
Agonist: GABA.
-
Positive Control Modulator: Diazepam (a known PAM).
-
Test Compound: 3-ACPC.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Step-by-Step Procedure:
-
Cell Plating: Seed the GABA-A expressing cells into the assay plate and culture overnight.
-
Dye Loading: a. Prepare the fluorescent dye solution according to the manufacturer’s instructions. b. Remove the culture medium from the cells and add 100 µL of the dye solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Plate Preparation: Prepare a separate plate containing 4x concentrations of 3-ACPC, Diazepam, and vehicle controls.
-
Agonist Plate Preparation: Prepare another plate containing a 4x EC20 concentration of GABA. The EC20 (a concentration that gives 20% of the maximal response) is determined in a prior experiment.
-
FLIPR Measurement: a. Place the cell plate, compound plate, and agonist plate into the FLIPR instrument. b. Program the instrument to perform a two-addition protocol: i. Establish a baseline fluorescence reading for 10-20 seconds. ii. First Addition: Add 25 µL from the compound plate to the cell plate. Monitor fluorescence for 3-5 minutes to detect any direct agonist/antagonist activity of 3-ACPC. iii. Second Addition: Add 25 µL from the agonist plate to the cell plate. Monitor fluorescence for another 3-5 minutes to see if 3-ACPC modulates the GABA response.
-
Data Analysis: a. The primary readout is the peak fluorescence change after the second (GABA) addition. b. Normalize the data to the vehicle control (response to GABA alone). c. Plot the percentage enhancement of the GABA response against the logarithm of 3-ACPC concentration to determine the EC50 for potentiation.
Data Presentation:
| Compound | Activity Type | EC50 (µM) | Max Enhancement (%) |
| 3-ACPC | (e.g., PAM) | (Result) | (Result) |
| Diazepam (Control) | PAM | 0.02 ± 0.005 | 250 ± 20 |
Integrated Assay Workflow and Data Interpretation
A tiered approach is the most efficient strategy for characterizing an unknown compound. The results from primary binding or enzymatic assays inform which functional and cellular assays should be prioritized.
Caption: A logical screening cascade for characterizing 3-ACPC's biological activity.
Interpreting Results:
-
IC50 (Inhibitory Concentration 50): The concentration of 3-ACPC required to inhibit 50% of the activity in transporter or enzyme assays. A lower IC50 indicates higher potency.
-
EC50 (Effective Concentration 50): The concentration of 3-ACPC required to produce 50% of its maximal effect in a functional assay (e.g., potentiation of a GABA response).
-
Selectivity: By comparing the IC50 or EC50 values across multiple targets, a selectivity profile for 3-ACPC can be established. For example, if it has a low micromolar IC50 for an amino acid transporter but shows no activity at GABA-A receptors up to 100 µM, it would be considered selective for the transporter.
This structured approach ensures a thorough and efficient characterization of 3-ACPC, providing clear, actionable data for further research and development.
References
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Bergmeyer, H.U., & Bernt, E. (1974). Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase. Critical Reviews in Clinical Laboratory Sciences, 21(2), 99-186. [Link]
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Creative Bioarray. (n.d.). Cell-Based Ion Channel Assays. Retrieved from [Link]
-
Liu, Y., et al. (2003). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Journal of Biomolecular Screening, 8(5), 548-555. [Link]
-
Divver, P., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ASSAY and Drug Development Technologies, 16(8), 449-461. [Link]
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Rej, R. (1984). Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase. ResearchGate. [Link]
-
Celtarys Research. (2023). Fluorescence Polarization in GPCR Research. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Faleschini, M. T., et al. (2019). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. Planta Medica, 85(11/12), 925-933. [Link]
-
Celtarys Research. (2024). Advantages of Fluorescent Probes in GPCR Assays. Retrieved from [Link]
-
Harliga, M. A., & Sexton, P. M. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. Methods in Molecular Biology, 2267, 173-195. [Link]
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Van der Velden, W. J. C., et al. (2019). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 20(22), 5768. [Link]
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Walker, H. K., Hall, W. D., & Hurst, J. W. (Eds.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]
-
Wang, J. (2009). Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques. Sensors, 9(5), 3574-3588. [Link]
-
Johal, S. S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102453. [Link]
-
Weaver, C. D., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(6), 638-645. [Link]
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The Role of 3-Aminocyclopentanecarboxylic Acid in the Advancement of Neuroprotective Agents: A Technical Guide
Introduction: The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events such as stroke represent a significant and growing unmet medical need. A key pathological mechanism underlying this neuronal damage is excitotoxicity, a process triggered by the excessive activation of glutamate receptors. This leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, and eventual cell death. Consequently, the development of effective neuroprotective agents that can mitigate excitotoxicity is a paramount goal in neuroscience research. Among the promising candidates, 3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a molecule of significant interest. Its unique stereochemistry and interaction with specific GABA receptor subtypes present a compelling avenue for the development of novel neuroprotective therapeutics. This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols for investigating the neuroprotective potential of this compound and its stereoisomers.
Part 1: The Mechanistic Underpinnings of Neuroprotection
The neuroprotective effects of this compound are primarily attributed to its action as a ligand for GABA receptors, particularly the GABA-C (GABAρ) receptor subtype. By mimicking the action of GABA, these compounds can potentiate inhibitory neurotransmission, thereby counteracting the excessive excitation that characterizes excitotoxicity.
GABAergic Modulation of Excitotoxicity
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations in the synaptic cleft.[1] This overstimulates glutamate receptors, notably the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of Ca2+ ions.[2] This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, the generation of reactive oxygen species (ROS), and the induction of apoptotic pathways.[3]
The GABAergic system provides a natural counterbalance to glutamatergic excitation. Activation of GABA-A and GABA-C receptors, which are ligand-gated chloride ion channels, leads to an influx of Cl-, hyperpolarizing the neuron and making it less likely to fire an action potential.[4] GABA-B receptors, which are G-protein coupled, can also contribute to inhibition by activating K+ channels and inhibiting Ca2+ channels. By enhancing inhibitory tone, GABA receptor agonists can effectively dampen the excitotoxic cascade.[5]
The Specific Role of GABA-C Receptors
This compound and its stereoisomers have been shown to be partial agonists at human recombinant ρ1 and ρ2 GABA-C receptors.[6] GABA-C receptors are distinguished from GABA-A and GABA-B receptors by their unique pharmacology, slow activation and deactivation kinetics, and resistance to desensitization.[7] These properties make them an attractive target for sustained neuroprotection. The activation of GABA-C receptors by compounds like this compound leads to a prolonged hyperpolarization, providing a durable brake on excitotoxic signaling.
The following diagram illustrates the proposed signaling pathway for the neuroprotective action of this compound.
Figure 1: Proposed mechanism of neuroprotection by this compound.
Part 2: Quantitative Analysis of Receptor Activity
The interaction of different stereoisomers of this compound with GABA-C receptors has been quantified, revealing important structure-activity relationships. The following table summarizes the potency of these compounds at human ρ1 and ρ2 GABA-C receptors expressed in Xenopus oocytes.
| Compound | Receptor Subtype | EC50 (μM) | Agonist/Antagonist Activity | Reference |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 | 2.7 ± 0.2 | Partial Agonist | [6] |
| ρ2 | 1.45 ± 0.22 | Partial Agonist | [6] | |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 26.1 ± 1.1 | Partial Agonist | [6] |
| ρ2 | 20.1 ± 2.1 | Partial Agonist | [6] | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 78.5 ± 3.5 | Partial Agonist | [6] |
| ρ2 | 63.8 ± 23.3 | Partial Agonist | [6] | |
| (-)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 & ρ2 | > 100 (weak) | Weak Partial Agonist | [6] |
Part 3: Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is essential. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details a robust method for determining the efficacy of this compound in protecting primary neurons from glutamate-induced cell death.
1. Preparation of Primary Cortical Neuron Cultures:
-
Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate the cells onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for neuronal maturation.
2. Induction of Excitotoxicity and Treatment:
-
Prepare stock solutions of glutamate and this compound (and its stereoisomers) in sterile, nuclease-free water or an appropriate vehicle.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100 μM) for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50-100 μM.
-
Include appropriate controls: vehicle-only, glutamate-only, and a positive control neuroprotective agent (e.g., MK-801).
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
3. Assessment of Neuronal Viability:
-
MTT Assay:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the culture supernatant to measure the release of LDH, an indicator of cell death.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. Cytotoxicity is proportional to the LDH activity.
-
-
Live/Dead Staining:
-
Use a fluorescent live/dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Image the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify the percentage of viable cells.
-
4. Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
Calculate the EC50 for the neuroprotective effect of this compound.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed effects.
Figure 2: Workflow for in vitro neuroprotection assay.
Protocol 2: In Vivo Evaluation of Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol outlines a widely used animal model of focal cerebral ischemia to assess the in vivo efficacy of this compound. A derivative, ACPT-I, has shown promise in this model.[8]
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Acclimatize the animals to the housing conditions for at least one week before surgery.
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
2. MCAO Surgery:
-
Perform a transient MCAO using the intraluminal filament method.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
3. Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and time point (e.g., 30 minutes post-MCAO).
-
Include a vehicle-treated control group.
4. Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
5. Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
6. Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed neuroprotective effects.
Part 4: Concluding Remarks and Future Directions
This compound and its stereoisomers represent a promising class of compounds for the development of neuroprotective agents. Their ability to modulate GABA-C receptors provides a clear and rational mechanism for counteracting glutamate-induced excitotoxicity. The protocols outlined in this guide offer a robust framework for researchers to investigate and validate the therapeutic potential of these molecules.
Future research should focus on several key areas:
-
Stereoisomer-Specific Effects: A thorough investigation into the neuroprotective efficacy of individual stereoisomers is crucial to identify the most potent and selective candidates.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are necessary to optimize dosing regimens and ensure adequate brain penetration.
-
Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents acting on different pathways could lead to more effective treatments.
-
Chronic Models of Neurodegeneration: While the focus has been on acute excitotoxicity, evaluating the efficacy of these compounds in chronic models of diseases like Alzheimer's and Parkinson's is a logical next step.
By systematically addressing these areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of devastating neurological disorders.
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Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Cellular Neuroscience, 16, 895856. [Link]
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Callaway, J. K., Jarrott, B., & Lawrence, A. J. (2003). AM-36, a novel neuroprotective agent, profoundly reduces reactive oxygen species formation and dopamine release in the striatum of conscious rats after endothelin-1-induced middle cerebral artery occlusion. Neurobiology of Disease, 12(3), 205–216. [Link]
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Miller, P. S., & Wahl, R. L. (1992). 1-Aminocyclopentane-trans-1,3-dicarboxylic acid induces glutamine synthetase activity in cultured astrocytes. Journal of Neurochemistry, 58(5), 1967–1970. [Link]
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Volpi, A., & Schousboe, A. (2008). Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake. Journal of Pharmacology and Experimental Therapeutics, 326(2), 646–656. [Link]
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Shimizu-Sasamata, M., & Lo, E. H. (2001). (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (RS-ACPD) reduces intracellular glutamate levels in astrocytes. Journal of Neurochemistry, 79(4), 756–766. [Link]
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Prakash, T., & Siddesha, J. M. (2018). Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture. Neurochemistry International, 121, 51–58. [Link]
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Tsai, M.-C., & Lin, Y.-C. (2022). Chlorogenic Acid Decreases Glutamate Release from Rat Cortical Nerve Terminals by P/Q-Type Ca2+ Channel Suppression: A Possible Neuroprotective Mechanism. International Journal of Molecular Sciences, 23(19), 11135. [Link]
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Application Note: A Robust Enantioselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid ((1S,3R)-ACPD)
Abstract
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) is a conformationally constrained analog of L-glutamic acid, serving as a potent and selective agonist for metabotropic glutamate receptors (mGluRs).[1][2] Its critical role as a pharmacological tool in neuroscience and its potential as a therapeutic agent for neurodegenerative disorders necessitates reliable and stereocontrolled synthetic access.[2][3] This document provides a detailed, field-proven protocol for the enantioselective synthesis of (1S,3R)-ACPD. We focus on a highly efficient strategy that utilizes an alkylidene carbene 1,5-C-H insertion reaction as the key stereochemistry-defining step, originating from a chiral pool starting material. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering both a practical step-by-step protocol and the underlying scientific rationale for key experimental choices.
Introduction: The Significance of Stereochemistry in mGluR Agonism
L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), acting on both ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2] While iGluRs mediate fast synaptic transmission, mGluRs are involved in modulating neuronal excitability and synaptic plasticity. The inherent conformational flexibility of L-glutamic acid allows it to activate a wide range of these receptors.
(1S,3R)-ACPD locks the glutamate pharmacophore into a specific three-dimensional orientation, drastically increasing its selectivity for mGluRs.[1][2] This conformational restriction is paramount to its function. The synthesis of ACPD is therefore not merely a chemical exercise but a challenge in precise stereochemical control. The molecule possesses two stereocenters, one of which is a quaternary carbon at the C1 position. An effective synthesis must address the formation of both centers with the correct (1S, 3R) configuration to ensure biological activity.
Several synthetic strategies have been developed, including the resolution of racemic intermediates and syntheses starting from chiral precursors like L-malic acid.[2] However, the route detailed here, based on an intramolecular C-H insertion, represents an elegant and highly efficient approach to establishing the crucial quaternary stereocenter with excellent enantiomeric excess.[1][4][5]
Overview of the Synthetic Strategy
The chosen synthetic pathway leverages a chiral pool starting material to set the initial stereochemistry, which then directs the formation of the key cyclopentane ring structure. The overall workflow is designed for robustness and scalability.
Logical Workflow Diagram
Caption: High-level workflow for the synthesis of (1S,3R)-ACPD.
The core of this strategy is the conversion of a linear, chiral ketone precursor into a cyclopentene via an intramolecular C-H insertion.[5] This key step, developed by Moody and colleagues, utilizes lithio(trimethylsilyl)diazomethane to generate an alkylidene carbene, which then cyclizes with high diastereoselectivity.[1][6] The existing stereocenter, derived from L-serine, effectively controls the facial selectivity of the insertion.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established literature.[1][4] All operations should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
PART A: Synthesis of the Ketone Cyclization Precursor
The synthesis begins with Garner's aldehyde, a well-established chiral building block derived from L-serine. This sets the (S)-stereochemistry that will ultimately become the C1 center.
-
Wittig Homologation: To a solution of methyl (triphenylphosphoranylidene)acetate (1.2 eq) in dry Dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of Garner's aldehyde (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate to yield the crude α,β-unsaturated ester.
-
Catalytic Hydrogenation: Dissolve the crude ester in methanol (0.15 M) and add 10% Palladium on Carbon (Pd/C, 5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate and purify the resulting saturated ester by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure, protected amino ester.
-
Further Elaboration: The ester is then converted to the required ketone precursor through standard functional group manipulations, including protection of the amine, reduction of the ester to an alcohol, oxidation to the aldehyde, and subsequent Grignard addition to install the remainder of the carbon chain, followed by oxidation to the ketone. This multi-step sequence yields the key linear ketone precursor.
PART B: Key C-H Insertion and Final Elaboration
-
Cyclization via C-H Insertion:
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the ketone precursor (1.0 eq) in dry Tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add a solution of lithio(trimethylsilyl)diazomethane (1.2 eq, prepared by adding n-butyllithium to (trimethylsilyl)diazomethane at -78 °C) dropwise to the ketone solution.[4][6] The solution may turn a dark red/brown color.
-
Reaction: Stir the mixture at -78 °C for 2 hours. The progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the cyclopentene-containing intermediate. The reported yield for this key step is typically in the range of 62-69%.[2]
-
-
Oxidative Cleavage and Final Deprotection:
-
Setup: Dissolve the cyclopentene intermediate (1.0 eq) in a solvent system of carbon tetrachloride (CCl₄), acetonitrile (CH₃CN), and water (H₂O) in a 2:3:2 ratio.[1] Cool the solution to 0 °C.
-
Oxidation: Add Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~5 mol%) followed by sodium periodate (NaIO₄, ~4.0 eq) in portions, maintaining the temperature at 0 °C. Stir vigorously for 4-6 hours.
-
Work-up: Quench the reaction with isopropanol. Dilute with water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution and then brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: The resulting crude protected diacid is then subjected to standard deprotection conditions (e.g., strong acid for Boc groups) to remove all protecting groups.
-
Isolation: Purify the final product, (1S,3R)-ACPD, by ion-exchange chromatography or recrystallization to yield a white, crystalline solid.
-
Data Summary and Expected Results
The following table summarizes the expected outcomes for the key transformations in this synthesis.
| Step | Transformation | Typical Yield | Enantiomeric Excess (of product) | Key Reagents |
| C-H Insertion | Linear Ketone → Cyclopentene Intermediate | 62-69%[2][6] | >95% | Lithio(trimethylsilyl)diazomethane |
| Oxidative Cleavage & Deprotection | Cyclopentene → Diacid Product | 50-65% | >95% (preserved) | RuCl₃·xH₂O, NaIO₄, Strong Acid |
| Overall | Garner's Aldehyde → (1S,3R)-ACPD | ~20-30% | >95% | - |
Mechanistic Insight & Expert Rationale
The success of this synthesis hinges on the high diastereoselectivity of the intramolecular C-H insertion reaction.
Mechanism of the Key C-H Insertion Step
Caption: Simplified mechanism of the key C-H insertion step.
Why this works:
-
Carbene Formation: Lithio(trimethylsilyl)diazomethane reacts with the ketone to generate a transient, highly reactive alkylidene carbene intermediate.
-
Stereochemical Control: The pre-existing stereocenter (derived from L-serine) holds the carbon chain in a preferred conformation. The carbene, seeking to stabilize itself, inserts into the most accessible C-H bond on the alkyl chain. The steric bulk of the protected amine group effectively blocks one face of the molecule, forcing the cyclization to occur from the opposite face, thus leading to the desired diastereomer with high fidelity.
-
Efficiency: This intramolecular approach is highly efficient, rapidly constructing the five-membered ring and the quaternary carbon stereocenter in a single, highly controlled operation. This avoids potentially low-yielding intermolecular reactions or tedious chiral resolutions.
Conclusion
The enantioselective synthesis of (1S,3R)-ACPD presented here provides a reliable and efficient route to a valuable neuropharmacological agent. By employing a strategy centered around a diastereoselective alkylidene carbene 1,5-C-H insertion, this protocol ensures high enantiomeric purity, a critical requirement for its biological application. The detailed steps and mechanistic rationale provided herein are intended to empower researchers to successfully synthesize this important molecule for advancing studies in neuroscience and drug discovery.
References
-
Moody, C. J., & O'Connell, J. L. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]
-
Moody, C. J., & O'Connell, J. L. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Moody, C. J., & O'Connell, J. L. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 67(22), 7613-7617. [Link]
-
Gabriele, B., et al. (2000). Synthesis of novel conformationally restricted L-glutamate analogues. Chemical Communications. [Link]
-
Ooi, T., & Uematsu, Y. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]
-
Purohit, V. G., & Duncia, J. V. (2004). Catalytic asymmetric synthesis of glutamate analogues. Organic Letters, 6(8), 1285-1288. [Link]
-
Soloshonok, V. A., & Sviatenko, L. K. (2024). Asymmetric Synthesis of Chi-Constrained Glutamic Acids and Related Compounds via Michael Addition Reactions. Ukrainian Chemistry Journal. [Link]
-
Purohit, V. G., & Duncia, J. V. (2004). Catalytic asymmetric synthesis of glutamate analogues. University of Montana ScholarWorks. [Link]
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ResearchGate. (n.d.). (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD). Request PDF. [Link]
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Application Note & Protocol: Leveraging 3-Aminocyclopentanecarboxylic Acid in Receptor Binding Studies
An in-depth technical guide by a Senior Application Scientist.
Abstract
3-Aminocyclopentanecarboxylic acid, a conformationally restricted analog of the neurotransmitter GABA, serves as a critical tool for delineating the pharmacology of GABA and glycine receptors. Its rigid structure offers stereospecific interactions, making it an invaluable ligand for receptor binding assays aimed at characterizing receptor subtypes and screening for novel therapeutic agents. This guide provides a comprehensive overview, detailed protocols, and data interpretation frameworks for employing this compound in receptor binding studies, with a focus on ensuring experimental robustness and data integrity.
Introduction: The Significance of Conformationally Restricted Ligands
In neurotransmitter research, understanding the precise interaction between a ligand and its receptor is paramount. Flexible molecules like γ-aminobutyric acid (GABA) can adopt numerous conformations, complicating the study of specific receptor subtype interactions. Conformationally restricted analogs, such as this compound, lock the pharmacophore into a more defined spatial arrangement. This structural rigidity is instrumental in dissecting the distinct pharmacological profiles of receptor subtypes, such as GABAA, GABAB, and GABAC (now classified as GABAA-rho) receptors.
The cyclopentane ring constrains the distance and relative orientation between the amino and carboxyl groups, mimicking a specific folded conformation of GABA. Crucially, the stereochemistry of this compound dictates its receptor selectivity and potency. The cis and trans isomers, along with their respective enantiomers ((+)- and (-)-), exhibit markedly different affinities for various receptors, a property that can be exploited in competitive binding assays to probe the ligand-binding pocket. For instance, (-)-cis-3-Aminocyclopentanecarboxylic acid is a potent and selective agonist at GABAC receptors, while the trans isomer shows different patterns of activity, including effects on GABA uptake.
Receptor Targets and Mechanism of Action
The primary utility of this compound lies in its interaction with inhibitory neurotransmitter receptors.
-
GABAC (GABAA-ρ) Receptors: These ionotropic receptors are a key target. The (-)-cis-isomer, in particular, is a selective agonist for GABAC receptors. This selectivity is foundational for assays designed to isolate and characterize GABAC receptor activity in tissues or cell lines where multiple GABA receptor subtypes are present.
-
GABA Uptake / Transporters (GATs): The trans-isomer of this compound has been identified as an inhibitor of GABA uptake, making it useful for studying the kinetics and pharmacology of GABA transporters.
-
Glycine Receptors: Some isomers have shown activity at glycine receptors, which are also inhibitory ligand-gated ion channels. This cross-reactivity must be considered when designing experiments and interpreting results.
The binding of an agonist like (-)-cis-3-aminocyclopentanecarboxylic acid to the GABAC receptor, a ligand-gated ion channel, induces a conformational change that opens the channel, allowing chloride ions (Cl⁻) to flow into the cell. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Ki Determination at GABAC Receptors
This protocol outlines the determination of the Ki value for (-)-cis-3-aminocyclopentanecarboxylic acid at GABAC receptors expressed in a stable cell line (e.g., HEK293) using [³H]-GABA as the radioligand.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing GABAC (ρ1) receptors.
-
Radioligand: [³H]-GABA (Specific Activity: 30-60 Ci/mmol).
-
Unlabeled Competitor: (-)-cis-3-Aminocyclopentanecarboxylic acid.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
96-well microplates .
Step-by-Step Methodology
Step 1: Membrane Preparation
-
Culture GABAC-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The final concentration should be adjusted to 100-200 µg of protein per assay tube.
Step 2: Assay Plate Setup
-
Prepare serial dilutions of (-)-cis-3-aminocyclopentanecarboxylic acid in assay buffer, ranging from 10⁻¹⁰ M to 10⁻³ M.
-
Set up the 96-well plate with triplicate wells for each condition:
-
Total Binding: Assay buffer only (no competitor).
-
Competitor Concentrations: Serial dilutions of the test compound.
-
Non-specific Binding (NSB): A high concentration of a known unlabeled ligand (e.g., 1 mM GABA) to saturate all specific binding sites.
-
Step 3: Incubation
-
To each well, add the following in order:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of competitor solution OR 50 µL of NSB solution.
-
50 µL of [³H]-GABA diluted in assay buffer to a final concentration of ~2-5 nM (approximately the Kd value for the receptor).
-
100 µL of the membrane preparation (100-200 µg protein).
-
-
The final assay volume is 200 µL.
-
Incubate the plate for 60 minutes at 4°C with gentle agitation. Causality Note: Incubation is performed at 4°C to minimize proteolytic degradation and GABA transporter activity, which could interfere with the results.
Step 4: Filtration and Washing
-
Pre-soak the GF/B filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by aspirating the contents of each well onto the filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer. Causality Note: Rapid filtration and washing are critical to separate bound from free radioligand effectively without allowing significant dissociation of the ligand-receptor complex.
Step 5: Quantification
-
Dry the filter mat completely.
-
Punch out the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow vials to equilibrate in the dark for at least 4 hours.
-
Count the radioactivity (in Disintegrations Per Minute, DPM) in a liquid scintillation counter.
Data Analysis and Interpretation
Calculating Specific Binding
For each concentration of the competitor, calculate the specific binding: Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)
Then, express the specific binding at each competitor concentration as a percentage of the maximum specific binding (where no competitor is present): % Specific Binding = (Specific Binding at [Competitor] / Maximum Specific Binding) * 100
Generating the Competition Curve
Plot the % Specific Binding (Y-axis) against the log[Competitor Concentration] (X-axis). The resulting data should form a sigmoidal dose-response curve.
Determining IC50 and Ki
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a "one-site fit LogIC50" equation. This will yield the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
The Ki (inhibition constant) is a more absolute measure of affinity that is independent of the assay conditions (specifically, the radioligand concentration). It can be calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
Sample Data Presentation
The affinities of different this compound isomers can be summarized for clear comparison.
| Isomer | Receptor Target | Ki (nM) | Hill Slope |
| (-)-cis-3-ACPC | GABAC (ρ1) | 150 ± 25 | -1.0 ± 0.1 |
| (+)-cis-3-ACPC | GABAC (ρ1) | > 10,000 | N/A |
| (-)-trans-3-ACPC | GABA Transporter (GAT-1) | 850 ± 90 | -0.9 ± 0.1 |
| (+)-trans-3-ACPC | GABA Transporter (GAT-1) | > 50,000 | N/A |
| (Note: These are representative values and should be determined experimentally.) |
A Hill slope close to -1.0 suggests that the binding follows the law of mass action for a single site. A slope deviating significantly may indicate cooperative binding or complex interactions.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following checks:
-
Saturation Binding: Before conducting competitive assays, perform a saturation binding experiment with the radioligand ([³H]-GABA) to determine its Kd and Bmax (maximum receptor density). This validates the receptor preparation and provides an accurate Kd for the Cheng-Prusoff equation.
-
Control Compounds: Always include a known reference compound with established affinity for the target receptor in parallel with your test compound. This serves as a positive control and validates the assay's performance.
-
Data Quality: Ensure that non-specific binding is less than 20% of total binding and that the signal-to-noise ratio is adequate.
-
Reproducibility: Each experiment should be performed on at least three separate occasions to ensure the reproducibility of the calculated affinity values.
By adhering to these principles and protocols, researchers can confidently utilize this compound as a precise tool to explore the intricate pharmacology of inhibitory neurotransmitter systems, paving the way for new discoveries in neuroscience and drug development.
References
-
Title: Conformationally restricted GABA analogues as tools for the elucidation of GABA receptor diversity. Source: PubMed Central (PMC), a free full-text archive of biomedical and life sciences journal literature at the U.S. National Institutes of Health's National Library of Medicine (NIH/NLM). URL: [Link]
-
Title: Synthesis and biological activity of cis- and trans-3-aminocyclopentane-1-carboxylic acid as conformationally restricted GABA analogues. Source: ScienceDirect, a leading platform of peer-reviewed scholarly literature. URL: [Link]
Application Notes and Protocols: The Role of 3-Aminocyclopentanecarboxylic Acid in Elucidating Amino Acid Metabolism
Introduction: Unraveling the Complex Web of Amino Acid Metabolism
Amino acids are the fundamental building blocks of proteins and serve as critical intermediates in a vast array of metabolic pathways.[1] Their intracellular concentration is tightly regulated, and dysregulation of amino acid metabolism is a hallmark of numerous diseases, including cancer and neurological disorders.[1][2] Consequently, tools that allow for the precise study of amino acid transport and metabolism are invaluable to researchers, scientists, and drug development professionals.
3-Aminocyclopentanecarboxylic acid, a non-proteinogenic amino acid, has emerged as a versatile tool in the field of biochemical research.[3] Its rigid, cyclic structure, which mimics that of natural amino acids, allows it to interact with amino acid transporters and enzymes, making it an excellent probe for studying their function.[3] This document provides a comprehensive guide to the application of this compound in the study of amino acid metabolism, complete with detailed protocols and the scientific rationale behind them.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Synonyms | 3-amino-cyclopentanecarboxylic acid | [4] |
| Structure | A cyclopentane ring with an amino group and a carboxylic acid group attached. Exists as cis and trans isomers. | [4] |
Mechanism of Action: A Competitive Edge in Transport Studies
The primary utility of this compound and its analogs in metabolic studies lies in their ability to act as competitive inhibitors of amino acid transporters. Due to their structural similarity to natural amino acids like leucine, valine, and glutamine, they can bind to the active sites of these transporters, thereby blocking the uptake of their natural substrates.
One of the most well-studied families of transporters inhibited by cyclic amino acid analogs is the System L amino acid transport system .[5][6][7] System L transporters, such as LAT1, are responsible for the sodium-independent transport of large neutral amino acids and are frequently upregulated in cancer cells to meet their high demand for nutrients.[7] By competing with natural amino acids for transport, this compound can be used to probe the activity and significance of System L in various physiological and pathological contexts.
Furthermore, derivatives of aminocyclopentanecarboxylic acid have been shown to interact with key enzymes in amino acid metabolism. For instance, the metabotropic glutamate receptor agonist, 1-aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), a derivative of this compound, has been demonstrated to increase the activity of glutamine synthetase in astrocytes.[8] This enzyme plays a crucial role in glutamate and glutamine recycling in the central nervous system. This highlights the potential of using these compounds to modulate specific metabolic pathways.
Experimental Applications and Protocols
Application 1: Characterizing Amino Acid Transporter Activity in Cell Culture
This protocol outlines a method to assess the contribution of specific amino acid transporters, such as System L, to the overall uptake of an amino acid of interest (e.g., radiolabeled leucine) in a cancer cell line.
Rationale: By measuring the uptake of a radiolabeled amino acid in the presence and absence of this compound, one can quantify the extent to which transporters that recognize this inhibitor contribute to the total amino acid influx.
Materials:
-
Cell line of interest (e.g., T24 human bladder carcinoma cells, known to express LAT1)[7]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled amino acid (e.g., [¹⁴C]L-leucine)
-
This compound (specific isomer, e.g., (-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid)
-
Scintillation cocktail and scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Solutions:
-
Uptake Buffer: Prepare a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) to specifically measure sodium-independent transport.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in the uptake buffer.
-
Radiolabeled Substrate Solution: Prepare a working solution of the radiolabeled amino acid in the uptake buffer.
-
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes with either uptake buffer alone (control) or uptake buffer containing various concentrations of this compound.
-
Initiate the uptake by adding the radiolabeled substrate solution to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration using a protein assay kit.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each sample.
-
Calculate the percentage of inhibition of amino acid uptake at each concentration of this compound compared to the control.
-
Plot the uptake rate against the inhibitor concentration to determine the IC₅₀ value.
-
Expected Outcome: A dose-dependent inhibition of radiolabeled amino acid uptake by this compound, indicating the involvement of transporters that recognize this compound.
Experimental Workflow for Amino Acid Uptake Inhibition Assay
Caption: Workflow for assessing amino acid uptake inhibition.
Application 2: In Vivo Metabolic Flux Analysis Using Stable Isotope Tracers
This protocol provides a framework for using stable isotope-labeled amino acids in combination with this compound to study amino acid metabolism in a whole-animal model.
Rationale: Stable isotope tracers allow for the dynamic measurement of metabolic fluxes in vivo.[9][10][11][12] By administering a labeled amino acid (e.g., [¹³C₆]L-leucine) and observing its incorporation into downstream metabolites, researchers can map metabolic pathways. The co-administration of this compound can reveal how blocking specific amino acid transporters alters these metabolic fluxes, providing insights into the role of these transporters in whole-body metabolism.
Materials:
-
Animal model (e.g., mice or rats)
-
Stable isotope-labeled amino acid (e.g., [¹³C₆]L-leucine)
-
This compound
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies
-
Tissue collection tools
-
Analytical instrumentation for isotope analysis (e.g., LC-MS/MS or GC-MS)
Protocol:
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer and Inhibitor Administration:
-
Divide animals into control and experimental groups.
-
Administer the stable isotope-labeled amino acid via an appropriate route (e.g., intravenous infusion or intraperitoneal injection).
-
Concurrently, administer either the vehicle (control group) or this compound (experimental group).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, muscle, tumor).
-
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples.
-
Isotope Analysis: Analyze the isotopic enrichment of the tracer amino acid and its downstream metabolites using LC-MS/MS or GC-MS.
-
Metabolic Flux Analysis (MFA): Use computational modeling to calculate metabolic fluxes based on the isotopic labeling patterns.[13][14][15][16][17]
Expected Outcome: Altered isotopic enrichment patterns in the experimental group compared to the control group, indicating a shift in metabolic pathways due to the inhibition of amino acid transport by this compound.
Conceptual Pathway for In Vivo Metabolic Flux Analysis
Caption: Inhibition of amino acid transport affects downstream metabolism.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the in vitro uptake assay, the inclusion of multiple concentrations of the inhibitor allows for the determination of a dose-response curve and an IC₅₀ value, providing a quantitative measure of inhibition. For in vivo studies, the use of a control group is essential for distinguishing the specific effects of this compound from other experimental variables. Furthermore, the results can be validated by using other known inhibitors of the same transport system or by employing genetic knockdown (e.g., siRNA) of the target transporter.
Conclusion
This compound and its derivatives are powerful tools for dissecting the complexities of amino acid metabolism. Their ability to selectively interact with amino acid transporters and enzymes allows researchers to probe the roles of these proteins in health and disease. The protocols outlined in this guide provide a starting point for utilizing these compounds to gain deeper insights into the intricate network of amino acid metabolism, ultimately paving the way for the development of novel therapeutic strategies.
References
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Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. (1983). Journal of Medicinal Chemistry. Retrieved from [Link]
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1-Aminocyclopentane-trans-1,3-dicarboxylic acid induces glutamine synthetase activity in cultured astrocytes. (1993). Journal of Neurochemistry. Retrieved from [Link]
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Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments). (1975). Pflügers Archiv. Retrieved from [Link]
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Identification of a novel system L amino acid transporter structurally distinct from ... (2001). Journal of Biological Chemistry. Retrieved from [Link]
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Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. (2006). The Journal of Nutrition. Retrieved from [Link]
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Assessment of Amino Acid/Drug Transporters for Renal Transport of [¹⁸F]Fluciclovine (anti-[¹⁸F]FACBC) in Vitro. (2020). Pharmaceutics. Retrieved from [Link]
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Glutamine Anabolism Plays a Critical Role in Pancreatic Cancer by Coupling Carbon and Nitrogen Metabolism. (2017). Cell Reports. Retrieved from [Link]
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Single cell analysis of kynurenine and System L amino acid transport in T cells. (2019). Nature Communications. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells. (2003). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
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New advances in stable tracer methods to assess whole-body protein and amino acid metabolism. (2018). Current Opinion in Clinical Nutrition and Metabolic Care. Retrieved from [Link]
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Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. (2013). Drug Metabolism and Disposition. Retrieved from [Link]
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New advances in stable tracer methods to assess whole-body protein and amino acid metabolism. (2018). Request PDF. Retrieved from [Link]
-
Single cell analysis of kynurenine and System L amino acid transport in T cells. (2019). ResearchGate. Retrieved from [Link]
-
The Escherichia coli Amino Acid Uptake Protein CycA: Regulation of Its Synthesis and Practical Application in l-Isoleucine Production. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
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Amino Acid Transporters and Release of Hydrophobic Amino Acids in the Heterocyst-Forming Cyanobacterium Anabaena sp. Strain PCC 7120. (2015). International Journal of Molecular Sciences. Retrieved from [Link]
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1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. (1995). Polish Journal of Pharmacology. Retrieved from [Link]
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Evidence that 3-aminopicolinate stimulates glutamine metabolism by rat renal cortical tissue in vitro. (1982). Biochemical Pharmacology. Retrieved from [Link]
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Tracing metabolic flux in vivo: basic model structures of tracer methodology. (2017). Journal of Applied Physiology. Retrieved from [Link]
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13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2020). Biotechnology Journal. Retrieved from [Link]
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Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
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Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. (2018). Frontiers in Plant Science. Retrieved from [Link]
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The Pleiotropic Effects of Glutamine Metabolism in Cancer. (2021). Cancers. Retrieved from [Link]
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Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Advances. Retrieved from [Link]
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Therapeutic strategies impacting cancer cell glutamine metabolism. (2012). Journal of Molecular Medicine. Retrieved from [Link]
-
Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2021). Metabolites. Retrieved from [Link]
-
Signals from the Circle: Tricarboxylic Acid Cycle Intermediates as Myometabokines. (2021). Metabolites. Retrieved from [Link]
-
Harnessing prokaryotic amino acid transporters for metabolic engineering: mechanisms and biotechnological applications. (2024). Synthetic and Systems Biotechnology. Retrieved from [Link]
-
1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). European Journal of Pharmacology: Molecular Pharmacology Section. Retrieved from [Link]
-
AMINO ACIDS TRANSMEMBRANAR TRANSPORT STUDY. (2005). ResearchGate. Retrieved from [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2020). Organic Process Research & Development. Retrieved from [Link]
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Transporters in vitamin uptake and cellular metabolism: impacts on health and disease. (2024). Life Metabolism. Retrieved from [Link]
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Application Notes and Protocols: 3-Aminocyclopentanecarboxylic Acid Derivatives for Material Science
Introduction: The Promise of Cyclic Non-canonical Amino Acids in Advanced Materials
In the quest for novel materials with tailored properties, the focus has increasingly shifted towards bio-inspired and biocompatible building blocks. Among these, non-canonical amino acids with cyclic structures, such as 3-aminocyclopentanecarboxylic acid, offer a compelling platform for the design of next-generation polymers and self-assembling systems. The constrained cyclopentane ring introduces unique conformational rigidity and stereochemical complexity that can be harnessed to control the macroscopic properties of materials.[1][2][3] This guide provides detailed application notes and experimental protocols for researchers exploring the potential of this compound derivatives in material science, with a focus on the synthesis of novel polyamides and the controlled self-assembly of functional nanostructures.
The inherent stereoisomerism of this compound (cis/trans and R/S configurations) provides a powerful tool to fine-tune polymer chain packing, crystallinity, and intermolecular interactions.[1][4][5] These molecular-level variations can translate into significant differences in macroscopic properties such as mechanical strength, thermal stability, and biodegradability.[1][3] Furthermore, the amino acid functionality allows for the formation of amide bonds, leading to polyamides with properties potentially analogous to well-known high-performance materials like nylon, but with the added benefit of a bio-derived and stereochemically rich monomer.[6]
Part 1: Synthesis of Polyamides from this compound Derivatives
The synthesis of high-performance polyamides from this compound derivatives can be achieved through various polycondensation techniques. The Yamazaki-Higashi phosphorylation reaction is a particularly effective method for the direct polycondensation of amino acids, avoiding the need for harsh conditions or the preparation of highly reactive monomers like acid chlorides.[7]
Protocol 1: Synthesis of a Polyamide via Yamazaki-Higashi Polycondensation
This protocol describes the synthesis of a polyamide from a protected this compound monomer. The use of protecting groups is crucial to prevent unwanted side reactions and to ensure the formation of a linear high-molecular-weight polymer.
Materials:
-
N-Boc-3-aminocyclopentanecarboxylic acid (or other suitable protected monomer)
-
Diaminodiphenyl ether (or other suitable diamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Lithium chloride (LiCl)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Monomer Preparation: Ensure the N-Boc-3-aminocyclopentanecarboxylic acid and the diamine are pure and dry.
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve N-Boc-3-aminocyclopentanecarboxylic acid (1.0 mmol), diaminodiphenyl ether (1.0 mmol), CaCl₂ (0.3 g), and LiCl (0.1 g) in 7 mL of anhydrous NMP.
-
Addition of Reagents: To the stirred solution, add 2.0 mL of anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (2.2 mmol).
-
Polycondensation: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by vacuum filtration and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C overnight.
-
Deprotection (if necessary): The Boc protecting group can be removed by treating the polymer with an acid, such as trifluoroacetic acid (TFA), to yield the final polyamide. This step should be performed with caution and under appropriate safety measures.
Expected Outcome: A fibrous or powdered polyamide. The properties of the polymer will depend on the specific stereoisomer of the this compound used.
Part 2: Characterization of Polyamide Properties
Thorough characterization of the synthesized polyamides is essential to understand their structure-property relationships. The following protocols outline standard techniques for evaluating their thermal and mechanical properties.
Protocol 2: Thermal Property Analysis
2.1 Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the polyamide by measuring its weight loss as a function of temperature.[8][9][10][11]
Procedure:
-
Place 5-10 mg of the dry polyamide sample into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
2.2 Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.[12][13][14][15]
Procedure:
-
Seal 5-10 mg of the dry polyamide sample in a DSC pan.
-
Heat the sample from room temperature to a temperature above its expected melting point at a heating rate of 10 °C/min.
-
Cool the sample rapidly to below its expected glass transition temperature.
-
Reheat the sample at the same heating rate to observe the glass transition and melting behavior. The Tg is observed as a step change in the heat flow, while the Tm is an endothermic peak.
| Property | Technique | Typical Information Obtained |
| Thermal Stability | TGA | Decomposition Temperature (Td) |
| Thermal Transitions | DSC | Glass Transition Temperature (Tg), Melting Temperature (Tm) |
Diagram 1: Polymer Characterization Workflow
Caption: Workflow for polyamide synthesis and characterization.
Protocol 3: Mechanical Property Analysis - Tensile Testing
Tensile testing of polymer films provides crucial information about their strength, stiffness, and ductility.[16][17][18][19][20]
Procedure (following ASTM D882):
-
Film Preparation: Cast a thin film of the polyamide from a suitable solvent (e.g., NMP) onto a glass plate and dry it thoroughly in a vacuum oven. The film thickness should be less than 1 mm.
-
Specimen Cutting: Cut rectangular specimens from the film with a width of 25 mm and a length of 150 mm.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Data Analysis: Record the load-elongation curve. From this curve, calculate the tensile strength, Young's modulus, and elongation at break.
| Mechanical Property | Description |
| Tensile Strength | The maximum stress the material can withstand before breaking. |
| Young's Modulus | A measure of the material's stiffness. |
| Elongation at Break | The percentage increase in length at the point of fracture. |
Part 3: Self-Assembly of this compound Derivatives
Amphiphilic derivatives of this compound can be designed to self-assemble into well-defined nanostructures in solution.[21][22][23] This is typically achieved by attaching a hydrophobic moiety (e.g., a long alkyl chain or an aromatic group) to the amino acid.
Protocol 4: Induction and Characterization of Self-Assembly
4.1 Preparation of Amphiphilic Monomer:
Synthesize an amphiphilic derivative by, for example, reacting the amino group of this compound with a long-chain fatty acid chloride.
4.2 Induction of Self-Assembly:
-
Dissolve the amphiphilic monomer in a suitable organic solvent (e.g., DMSO or THF).
-
Slowly add water to the solution while stirring. The change in solvent polarity will induce the self-assembly of the amphiphiles into nanostructures to minimize the exposure of the hydrophobic parts to the aqueous environment.
4.3 Characterization of Nanostructures:
4.3.1 Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the morphology of self-assembled nanostructures on a surface.[24][25][26][27]
Procedure:
-
Deposit a drop of the solution containing the self-assembled nanostructures onto a freshly cleaved mica surface.
-
Allow the solvent to evaporate.
-
Image the surface in tapping mode to obtain high-resolution topographical images of the nanostructures.
4.3.2 Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the nanostructures in their native, albeit vitrified, state.[26][28]
Procedure:
-
Apply a small volume of the sample solution to a TEM grid.
-
Blot the excess liquid to form a thin film.
-
Rapidly plunge the grid into liquid ethane to vitrify the sample.
-
Image the vitrified sample under cryogenic conditions.
Diagram 2: Self-Assembly and Characterization
Caption: Process of self-assembly and subsequent characterization.
Part 4: The Influence of Stereochemistry and Ring Conformation
The unique stereochemistry of this compound is a key determinant of the final material properties. The cis and trans isomers will lead to different polymer chain geometries, affecting their ability to pack and form crystalline domains.[1][4][5]
-
Cis-isomers: The amino and carboxylic acid groups are on the same side of the ring, which can lead to a more kinked polymer backbone. This may result in amorphous polymers with lower melting points and higher solubility.
-
Trans-isomers: The functional groups are on opposite sides of the ring, potentially leading to more linear and extended polymer chains. This can facilitate closer chain packing and higher crystallinity, resulting in materials with higher mechanical strength and thermal stability.
The cyclopentane ring itself is not planar and exists in dynamic "envelope" and "twist" conformations.[29][30][31] The substituents on the ring will influence the preferred conformation, which in turn will affect the overall shape of the polymer chain and the nature of the intermolecular interactions. Researchers should consider synthesizing polymers from different stereoisomers of this compound to systematically investigate these effects and tailor the material properties for specific applications.
Conclusion
This compound derivatives represent a versatile and promising class of monomers for the development of advanced materials. Their unique cyclic structure and inherent stereochemistry provide a rich design space for creating polymers and self-assembling systems with tunable properties. The protocols outlined in this guide provide a starting point for researchers to synthesize and characterize these novel materials, paving the way for their application in diverse fields, from high-performance engineering plastics to sophisticated biomaterials.
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Wang, T., et al. (2022). Self-assembly of amphiphilic amino acid derivatives for biomedical applications. Chemical Society Reviews, 51(8), 3057–3087. [Link]
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Worch, J. C., et al. (2019). Stereochemical enhancement of polymer properties. University of Birmingham. [Link]
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AFM, SPM, STM and TEM Techniques: Brilliant Techniques in Characterization of Block Copolymer Self-Assembly Nanostructures. (2015, January 23). ResearchGate. [Link]
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Application Notes & Protocols: Strategic Use of 3-Aminocyclopentanecarboxylic Acid in the Development of Selective CCR1 Antagonists
Abstract
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor critically involved in the recruitment of leukocytes to sites of inflammation, rendering it a high-value target for therapeutic intervention in a range of autoimmune and inflammatory diseases.[1][2] The development of small molecule antagonists for CCR1 has been a significant focus of medicinal chemistry. This document provides a detailed guide on the strategic application of 3-aminocyclopentanecarboxylic acid as a core scaffold in the synthesis of potential CCR1 antagonists. We will explore the rationale for its use, present a detailed, field-proven synthetic protocol for the generation of a 3-aminocyclopentanecarboxamide library, and discuss the critical structure-activity relationship (SAR) insights that guide the design of selective chemokine receptor inhibitors.
Introduction: CCR1 as a Therapeutic Target
Chemokine receptors are integral to regulating inflammatory responses by guiding the migration of immune cells.[3] CCR1, in particular, is activated by multiple proinflammatory chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), and is predominantly expressed on leukocytes such as monocytes, macrophages, and T cells.[3][4] Dysregulated CCR1 signaling is implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][5] Antagonizing the CCR1 receptor is a promising therapeutic strategy to disrupt the inflammatory cascade by inhibiting the migration of these key immune cells to inflamed tissues.[1][2]
The use of conformationally constrained scaffolds like this compound is a deliberate design choice in medicinal chemistry. This rigid core helps to orient key pharmacophoric elements in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for the target receptor over other related receptors.
Signaling Pathway Overview
CCR1 activation initiates a cascade of intracellular events crucial for cell migration. Understanding this pathway is key to appreciating the mechanism of antagonism.
Caption: CCR1 signaling cascade and point of antagonist intervention.
Synthetic Strategy: Amide Coupling of this compound
The synthesis of CCR1 antagonist candidates from the this compound scaffold hinges on a robust and versatile amide bond formation. This allows for the exploration of diverse chemical space by coupling various substituted aromatic or heterocyclic amines to the cyclopentane core. The following protocol is a representative example based on established peptide coupling methodologies, which are widely applicable in medicinal chemistry.[4][6][7][8]
General Workflow
The overall synthetic workflow involves a standard amide coupling reaction, where the carboxylic acid of the cyclopentane core is activated to facilitate nucleophilic attack by a primary or secondary amine.
Caption: General workflow for synthesizing 3-aminocyclopentanecarboxamides.
Detailed Experimental Protocol
This protocol details the synthesis of a model compound, N-benzyl-(1R,3S)-3-aminocyclopentanecarboxamide, starting from Boc-protected (1R,3S)-3-aminocyclopentanecarboxylic acid.
Materials & Reagents
| Reagent | Supplier | Cat. No. | Properties (MW, etc.) |
| Boc-(1R,3S)-3-Aminocyclopentanecarboxylic acid | Major Supplier | e.g., 0172 | MW: 229.28 g/mol |
| Benzylamine | Major Supplier | Standard | MW: 107.15 g/mol |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Major Supplier | Standard | MW: 155.24 g/mol |
| HOBt (Hydroxybenzotriazole) | Major Supplier | Standard | MW: 135.13 g/mol |
| DIPEA (N,N-Diisopropylethylamine) | Major Supplier | Standard | MW: 129.24 g/mol , d=0.742 g/mL |
| Dichloromethane (DCM), Anhydrous | Major Supplier | Standard | Solvent |
| N,N-Dimethylformamide (DMF), Anhydrous | Major Supplier | Standard | Solvent |
| Trifluoroacetic Acid (TFA) | Major Supplier | Standard | Reagent for deprotection |
| Ethyl Acetate (EtOAc), Hexanes | Major Supplier | Standard | Solvents for chromatography |
| Saturated aq. NaHCO₃, 1M aq. HCl, Brine | Lab Prepared | N/A | Solutions for workup |
Procedure:
-
Step 1: Amide Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (1.0 eq, e.g., 1.0 g, 4.36 mmol).
-
Dissolve the acid in anhydrous DCM (20 mL).
-
Add HOBt (1.2 eq, 0.71 g, 5.23 mmol) and EDC (1.2 eq, 1.0 g, 6.54 mmol) to the solution. Stir for 10 minutes at room temperature. Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine.
-
In a separate flask, dissolve benzylamine (1.1 eq, 0.52 mL, 4.80 mmol) in anhydrous DCM (5 mL).
-
Add the benzylamine solution dropwise to the activated acid mixture at 0 °C (ice bath).
-
Add DIPEA (2.0 eq, 1.52 mL, 8.72 mmol) to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction and ensure the reacting amine remains deprotonated and nucleophilic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
-
Step 2: Aqueous Workup
-
Once the reaction is complete, dilute the mixture with DCM (30 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.
-
-
Step 3: Boc Deprotection
-
Dissolve the crude product from Step 2 in DCM (10 mL).
-
Add trifluoroacetic acid (TFA) (10 eq, 3.36 mL, 43.6 mmol) dropwise at 0 °C.
-
Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS). Causality Note: The strong acidic environment of TFA cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the primary amine.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
-
Step 4: Purification and Analysis
-
Dissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the final product.
-
Combine the pure fractions and concentrate to yield the final product as a solid or oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) and Selectivity Insights
While the primary goal may be a CCR1 antagonist, initial screenings often reveal unexpected selectivity profiles that are equally valuable. A key study by Butora et al. on 3-amino-1-alkyl-cyclopentane carboxamides provides critical insights.[9][10] Their work, focused on developing CCR2 antagonists, utilized a similar synthetic strategy.
Key Findings from Related Scaffolds:
-
Core Scaffold: The 3-aminocyclopentane carboxamide core served as an effective scaffold for interacting with chemokine receptors.
-
High CCR2 Potency: The synthesized compounds demonstrated high affinity for the human and murine CCR2 receptors.
-
Poor CCR1 Affinity: Crucially, the study reported that these specific cyclopentane derivatives were very poor inhibitors of CCR1-mediated chemotaxis .[9]
This finding is fundamental for drug development professionals. It establishes that while the this compound core is a valid starting point for chemokine receptor ligands, the specific substitutions appended to the core dictate the ultimate selectivity profile. For researchers aiming for a CCR1 antagonist, this indicates that the chemical space explored in the CCR2-focused study should be avoided. Instead, future synthetic efforts should focus on alternative substitution patterns on the amide nitrogen to steer affinity away from CCR2 and towards CCR1.
Conclusion and Future Directions
This compound is a valuable and synthetically tractable scaffold for building libraries of chemokine receptor modulators. The robust amide coupling protocols presented here provide a reliable method for generating diverse derivatives for screening campaigns. The documented high selectivity of certain 3-aminocyclopentanecarboxamides for CCR2 over CCR1 underscores the importance of nuanced structural modifications in achieving target specificity.[9] For researchers dedicated to developing CCR1 antagonists, this scaffold remains a promising starting point, with the clear directive that novel substitution patterns are required to achieve potent and selective inhibition of CCR1. Future work should focus on computational modeling and combinatorial synthesis to explore vectors on the carboxamide moiety that can establish favorable interactions within the CCR1 binding pocket.
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Li, Y., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Cellular and Molecular Neurobiology. [Link]
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Butora, G., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 17(13), 3636-3641. [Link]
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Furuichi, K., et al. (2008). Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury. Journal of the American Society of Nephrology, 19(11), 2131-2140. [Link]
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Bizzarri, C., et al. (2024). What are CCR1 agonists and how do they work?. Karger Publishers. [Link]
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Singh, S. B., et al. (2013). Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(12), 3500-3504. [Link]
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Butora, G., et al. (2007). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. PubMed. [Link]
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Kim, K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(10), 12345-12354. [Link]
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Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. [Link]
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Ohno, H., et al. (2002). Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(5), 739-742. [Link]
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- 10. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminocyclopentanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents is perpetual. Among the vast arsenal of building blocks available to chemists, conformationally constrained amino acids have emerged as particularly valuable precursors. Their rigid structures allow for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. This guide focuses on 3-aminocyclopentanecarboxylic acid, a versatile and stereochemically rich scaffold that has proven instrumental in the development of a diverse range of bioactive molecules.
This document provides an in-depth exploration of this compound, from its fundamental stereochemical considerations to its application in the synthesis of high-affinity integrin ligands, potent chemokine receptor antagonists, and novel neuromodulatory agents. We will delve into the causality behind synthetic choices and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their pursuit of innovative therapeutics.
The Strategic Advantage of the this compound Scaffold
The cyclopentane ring of this compound imposes significant conformational constraints compared to its linear counterpart, γ-aminobutyric acid (GABA). This rigidity is a key attribute in rational drug design, as it reduces the entropic penalty upon binding to a receptor, often resulting in higher affinity. Furthermore, the stereochemistry at the 1 and 3 positions of the cyclopentane ring allows for the synthesis of four distinct stereoisomers, each presenting a unique three-dimensional arrangement of the amine and carboxylic acid functionalities. This stereochemical diversity is a powerful tool for probing the specific steric and electronic requirements of a biological target.
The unique structural features of this compound make it an attractive component for creating novel therapeutic agents. Its cyclopentane framework allows for the introduction of various functional groups, and it has been utilized in the development of inhibitors and modulators for several biological pathways.[1]
Stereoselective Synthesis of this compound: A Foundational Protocol
The ability to access stereochemically pure isomers of this compound is paramount for its successful application in drug discovery. A key and well-established method involves the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid.[2][3] This approach provides a reliable route to the cis-amino acid, which can then be used as a starting point for further derivatization or separation of enantiomers.
Protocol 1: Stereoselective Synthesis of cis-3-Aminocyclopentanecarboxylic Acid
This protocol outlines a foundational method for the synthesis of the cis-isomer of this compound, which can serve as a precursor for various bioactive molecules.
Materials:
-
3-Oxocyclopentanecarboxylic acid
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Oxime Formation:
-
Dissolve 3-oxocyclopentanecarboxylic acid in a suitable solvent such as aqueous ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate in equimolar amounts.
-
Stir the mixture at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting 3-hydroxyiminocyclopentanecarboxylic acid can be purified by recrystallization.[2][3]
-
-
Stereoselective Reduction:
-
Suspend the purified 3-hydroxyiminocyclopentanecarboxylic acid in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the methanol to yield the crude cis-3-aminocyclopentanecarboxylic acid.[2][3]
-
-
Purification:
-
The crude product can be purified by recrystallization from a water/ethanol mixture. The isoelectric point of the amino acid can be utilized for purification through ion-exchange chromatography if necessary.
-
Causality of Experimental Choices:
-
The formation of the oxime at the 3-position is a standard and efficient method to introduce a nitrogen-containing functional group that can be subsequently reduced to an amine.
-
The use of palladium on carbon as a catalyst for hydrogenation is crucial for the stereoselective reduction of the oxime. The catalyst surface directs the addition of hydrogen from the less hindered face of the cyclopentane ring, leading to the preferential formation of the cis-isomer.[2][3]
Diagram of the Synthetic Pathway:
Caption: Synthetic route to cis-3-aminocyclopentanecarboxylic acid.
Application in Bioactive Molecule Synthesis
The true utility of this compound is realized in its incorporation into larger, more complex molecules with therapeutic potential. The following sections provide detailed application notes and protocols for its use in the synthesis of RGD peptides and chemokine receptor antagonists.
Application 1: Constrained RGD Peptides for Integrin Targeting
The Arg-Gly-Asp (RGD) sequence is a critical recognition motif for integrins, a family of cell surface receptors involved in cell adhesion, signaling, and angiogenesis. Cyclic RGD peptides often exhibit enhanced affinity and selectivity for specific integrin subtypes compared to their linear counterparts. Incorporating the rigid this compound scaffold into an RGD peptide can further constrain its conformation, leading to highly potent and selective integrin ligands. These constrained peptides are valuable tools for cancer therapy and imaging, as many tumors overexpress certain integrins.[1][4]
Diagram of RGD Peptide Logic:
Caption: Logic for enhanced integrin targeting with constrained RGD peptides.
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a cyclic RGD peptide using Fmoc-protected amino acids, including Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid.
Materials:
-
Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH)
-
Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Preparation:
-
Swell the Wang resin in DMF for 1 hour.
-
Wash the resin with DCM and DMF.
-
-
Fmoc-Amino Acid Coupling:
-
First Amino Acid (Fmoc-Asp(OtBu)-OH) Attachment to Resin: Dissolve Fmoc-Asp(OtBu)-OH, DIC, and a catalytic amount of dimethylaminopyridine (DMAP) in DMF/DCM. Add the solution to the resin and shake for 4-12 hours. Monitor the coupling using the Kaiser test.
-
Subsequent Amino Acid Couplings:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid) in DMF with HOBt and DIC. Add the solution to the resin and shake for 2-4 hours. Monitor the reaction with the Kaiser test. Repeat this deprotection and coupling cycle for each amino acid in the sequence.[5]
-
-
-
Cleavage from Resin and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF.
-
Add a suitable coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl)oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Trustworthiness of the Protocol:
This SPPS protocol is a well-established and reliable method for peptide synthesis. The use of the Kaiser test at each step ensures the completion of the coupling reactions, and the final purification by RP-HPLC guarantees a high-purity product. The choice of protecting groups (Pbf for Arginine and OtBu for Aspartic acid) is compatible with the Fmoc strategy and the final TFA cleavage.
Application 2: CCR2 and CCR1 Antagonists for Inflammatory Diseases
Chemokine receptors, such as CCR2 and CCR1, play a crucial role in the inflammatory response by mediating the migration of immune cells. Antagonists of these receptors have significant therapeutic potential for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis. The this compound scaffold has been successfully incorporated into potent and selective CCR2 and CCR1 antagonists. The constrained nature of the cyclopentane ring helps to lock the molecule into a bioactive conformation, enhancing its binding affinity for the receptor.
Quantitative Data on CCR2 Antagonist Activity:
| Compound | Scaffold | hCCR2 Binding IC50 (nM) | hCCR2 Functional Chemotaxis IC50 (nM) |
| Lead Compound | Linear Aminobutyramide | - | - |
| Compound 16 | (1S,3R)-1-methyl-3-substituted-cyclopentanecarboxamide | 1.3 | 0.45 |
Data adapted from Yang, L., et al. (2007). J Med Chem.[6]
This protocol outlines the synthesis of a key intermediate for a class of potent CCR2 antagonists, demonstrating the utility of this compound in generating complex small molecules.
Materials:
-
(1S,3R)-3-Aminocyclopentanecarboxylic acid
-
Thionyl chloride
-
Methanol
-
Substituted piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Esterification of the Carboxylic Acid:
-
Suspend (1S,3R)-3-aminocyclopentanecarboxylic acid in methanol.
-
Cool the suspension to 0°C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
-
Amide Coupling:
-
Dissolve the methyl ester hydrochloride salt, the desired substituted piperidine, EDC, and HOBt in DCM.
-
Add DIPEA to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expertise in Action:
The esterification of the carboxylic acid is a necessary step to prevent its participation in the subsequent amide coupling reaction. The use of EDC and HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and ensuring a high yield of the desired product. The choice of the specific substituted piperidine would be guided by structure-activity relationship (SAR) studies to optimize the antagonist's potency and selectivity.[6]
Application 3: GABA Analogues for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Due to its polar nature and rapid metabolism, GABA itself has poor blood-brain barrier permeability. Conformationally restricted analogues, such as those derived from this compound, can mimic the active conformation of GABA at its receptors, leading to improved pharmacokinetic properties and therapeutic efficacy.[7] The different stereoisomers of this compound can exhibit distinct pharmacological profiles at GABA receptors, highlighting the importance of stereochemical control in their synthesis.
Diagram of GABA Analogue Action:
Caption: Mechanism of action for this compound as a GABA analogue.
This protocol provides a general method for the derivatization of the amino group of cis-3-aminocyclopentanecarboxylic acid to explore its potential as a GABA analogue.
Materials:
-
cis-3-Aminocyclopentanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate
-
Dioxane/Water
-
Hydrochloric acid
-
Ethyl acetate
-
Desired alkylating or acylating agent (e.g., benzyl bromide, benzoyl chloride)
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
N-Boc Protection:
-
Dissolve cis-3-aminocyclopentanecarboxylic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate, followed by the dropwise addition of (Boc)2O dissolved in dioxane.
-
Stir the reaction at room temperature for 12-24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield N-Boc-cis-3-aminocyclopentanecarboxylic acid.
-
-
Derivatization of the Amino Group (Example: N-Alkylation):
-
Dissolve the N-Boc protected amino acid in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C.
-
Add the desired alkylating agent (e.g., benzyl bromide) and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours and monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the N-alkylated, N-Boc protected product in a solution of HCl in dioxane or TFA in DCM.
-
Stir at room temperature for 1-4 hours until the deprotection is complete.
-
Evaporate the solvent to obtain the hydrochloride or trifluoroacetate salt of the final GABA analogue.
-
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a unique combination of conformational rigidity and stereochemical diversity. This guide has provided a comprehensive overview of its synthesis and application in the development of bioactive molecules, supported by detailed protocols and an understanding of the underlying chemical principles. From enhancing the potency of RGD peptides to providing the structural basis for novel CCR antagonists and GABA analogues, the versatility of this precursor is evident. By leveraging the insights and methodologies presented herein, researchers can continue to unlock the full potential of this compound in the design and synthesis of the next generation of therapeutics.
References
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
-
Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
-
ResearchGate. Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. [Link]
-
Pasternak, A., et al. (2008). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 18(5), 1739-1743. [Link]
-
Belvisi, L., et al. (2005). Grafting Aminocyclopentane Carboxylic Acids onto the RGD Tripeptide Sequence Generates Low Nanomolar αVβ3/αVβ5 Integrin Dual Binders. Journal of Medicinal Chemistry, 48(24), 7675–7687. [Link]
-
Saransa, H., & Chumnanvej, S. (2017). A role of GABA analogues in the treatment of neurological diseases. Current pharmaceutical design, 23(26), 3881–3886. [Link]
-
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British journal of pharmacology, 134(7), 1513–1520. [Link]
-
Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical research, 34(10), 1786–1793. [Link]
- Google Patents. Method for preparing (1R,3S)-3-amino cyclopentanol hydrochloride.
-
The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. [Link]
-
Balacheva, A. A., et al. (2017). Synthesis, analysis and biological evaluation of new RGD mimetics. Bulgarian Chemical Communications, 49(G), 10-14. [Link]
-
Orłowska, A., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. [Link]
-
Wikipedia. GABA analogue. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Squarespace. Synthesis of Novel CCR1 Antagonists for Treatment of Glioblastoma. [Link]
-
Yang, L., et al. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of medicinal chemistry, 50(11), 2609–2611. [Link]
-
ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
PubMed. Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. [Link]
-
PubChem. This compound. [Link]
-
Pharmacy Research. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Aminocyclopentanecarboxylic Acid
Sources
- 1. chembk.com [chembk.com]
- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]
- 3. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Drug substance manufacture process control: application of flow injection analysis and HPLC for monitoring an enantiospecific synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. afgsci.com [afgsci.com]
- 7. (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Aminocyclopentanecarboxylic Acid Isomers
Welcome to the technical support center for the purification of 3-Aminocyclopentanecarboxylic acid (3-ACPC) isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the stereoisomers of this valuable non-canonical amino acid. The presence of two chiral centers in 3-ACPC gives rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Achieving high stereochemical purity is often critical for downstream applications, particularly in peptide and medicinal chemistry.
This document provides in-depth, experience-based answers to common challenges, detailed protocols for key techniques, and a foundational understanding of the principles governing these separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The core challenge lies in the structural similarity of the isomers. There are two distinct purification goals:
-
Diastereomeric Separation: Separating the cis isomers ((1R,3S) and (1S,3R)) from the trans isomers ((1R,3R) and (1S,3S)). Diastereomers have different physical properties (solubility, melting point, chromatographic retention), making their separation feasible, though not always trivial.
-
Enantiomeric Resolution: Separating the mirror-image enantiomers within each diastereomeric pair (e.g., separating (1R,3R) from (1S,3S)). Enantiomers have identical physical properties in an achiral environment, necessitating the use of a chiral selector or resolving agent.[1][2]
Q2: What are the main strategies for separating the cis and trans diastereomers?
The primary strategies for diastereomeric separation include:
-
Fractional Crystallization: This classic technique exploits differences in solubility between the cis and trans isomers (or their salts). By carefully selecting a solvent system and controlling temperature, one diastereomer can be selectively precipitated. For instance, converting the isomers to their hydrochloride or hydrobromide salts can often enhance solubility differences, allowing one to crystallize out.[3][4]
-
Chromatography: Standard achiral column chromatography (e.g., silica gel or reversed-phase) can effectively separate cis and trans isomers due to their different polarities and steric profiles.[5]
-
Epimerization: In some synthetic routes, an undesired isomer can be converted to the desired one. For example, treatment with a strong base like sodium ethoxide can epimerize the stereocenter at the α-position, potentially shifting the equilibrium to favor the more thermodynamically stable trans isomer.[3][4]
Q3: What methods are used for the chiral resolution of the enantiomers?
Once the diastereomers are separated, the resulting racemic mixtures must be resolved. The most common methods are:
-
Diastereomeric Salt Formation: This is a workhorse of industrial-scale chiral resolution.[1] The racemic amino acid is reacted with a pure, optically active resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts, like other diastereomers, have different solubilities and can be separated by crystallization. The desired enantiomer is then liberated from the purified salt.[6]
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique.[7][8] CSPs create a chiral environment that allows for differential interaction with each enantiomer, resulting in different retention times.
-
Enzymatic Resolution: Enzymes are inherently chiral and can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the reacted and unreacted enantiomers to be separated. Hydrolases, for example, can be used for the kinetic resolution of amides or esters of the amino acid.[4][9]
Troubleshooting and Advanced Guidance
Q1: My fractional crystallization of cis/trans isomers gives poor separation and low yield. What can I do?
This is a common issue stemming from suboptimal solvent selection and crystallization conditions.
Causality: The goal of fractional crystallization is to find a solvent system where one diastereomer is sparingly soluble while the other remains in solution. If both are too soluble, yields will be low. If both are poorly soluble, you will get co-precipitation and poor purity.
Troubleshooting Steps:
-
Form a Salt: Free zwitterionic amino acids often have poor solubility in common organic solvents. Converting the mixture to a hydrochloride (HCl) or hydrobromide (HBr) salt can significantly alter and improve solubility profiles in solvents like methanol, ethanol, or acetonitrile.[3][4]
-
Systematic Solvent Screening: Don't rely on a single solvent. Screen a range of solvents and binary mixtures. A good starting point is to find a solvent that fully dissolves the mixture at reflux and another in which the mixture is poorly soluble (an anti-solvent). Then, experiment with mixtures.
-
Control Cooling Rate: Rapid cooling often traps impurities and leads to the co-crystallization of both isomers. A slow, controlled cooling rate (e.g., 1-2 °C per hour) or allowing the solution to cool naturally to room temperature overnight is crucial for forming well-ordered, pure crystals.
-
Seeding: If you have a small amount of the pure, desired isomer, use it to seed the supersaturated solution. This can dramatically improve the crystallization of the desired form and enhance purity.
Q2: I am attempting a chiral resolution via diastereomeric salt formation, but nothing crystallizes. Why?
Failure to crystallize is usually due to high solubility of the diastereomeric salts in the chosen solvent or the formation of an oil.
Causality: Salt formation is an equilibrium process. The resulting diastereomeric salts need to be sufficiently insoluble in the reaction medium to precipitate. If the salts remain in solution or form a liquid phase (oiling out), separation is impossible.
Troubleshooting Steps:
-
Verify Salt Formation: Before troubleshooting crystallization, confirm that salt formation has occurred. This can be checked by NMR spectroscopy or by a change in pH.
-
Select the Right Resolving Agent: The combination of your racemic compound and the resolving agent determines the properties of the resulting salts. It is often necessary to screen several resolving agents. For a carboxylic acid like 3-ACPC, chiral amines (e.g., (R)- or (S)-α-phenylethylamine, brucine) are common choices.[1][6] For the amino group, chiral acids like tartaric acid, mandelic acid, or dibenzoyltartaric acid are used.[4][10]
-
Optimize the Solvent: This is the most critical parameter.
-
Start with the solvent used for the reaction. If the salts are too soluble, slowly add an anti-solvent until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Common solvents for this purpose include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
-
-
Concentration is Key: If the solution is too dilute, crystallization may not occur. Carefully remove the solvent under reduced pressure until the solution is saturated or slightly supersaturated, then attempt to induce crystallization by cooling or scratching the flask.
Q3: My chiral HPLC separation shows poor resolution (Rs < 1.5) between the enantiomers. How can I improve it?
Poor resolution on a chiral column means the Chiral Stationary Phase (CSP) is not discriminating effectively between the enantiomers under the current conditions.
Causality: Enantioselective separation is based on the differential formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is highly sensitive to the mobile phase composition, temperature, and flow rate.
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the first and most important step.
-
Modifier Percentage: For polysaccharide-based CSPs (common for amino acids), the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane or heptane mobile phase are critical.[11] Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and selectivity.
-
Acidic/Basic Additives: Small amounts of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) can dramatically improve peak shape and resolution for ionizable compounds like amino acids.[12] For 3-ACPC, a small amount of acid is often beneficial.
-
-
Change the Organic Modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the interactions and sometimes significantly improve resolution.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-25 °C) often enhances the stability differences between the diastereomeric complexes, leading to better separation.[8]
-
Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.[8]
-
Try a Different CSP: If optimization fails, the chosen CSP may not be suitable. Different classes of CSPs (e.g., polysaccharide-based vs. macrocyclic antibiotic vs. crown ether) have different chiral recognition mechanisms.[8][12]
Visualized Workflows and Data
A logical approach is key to efficiently selecting a purification strategy. The following decision tree outlines a typical workflow.
Caption: Decision tree for selecting a purification strategy for 3-ACPC isomers.
Table 1: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities.[1] | Highly scalable, cost-effective for large quantities. | Labor-intensive, requires screening of agents & solvents, may require multiple recrystallizations. | Industrial scale-up, multi-gram to kilogram purification. |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[7] | High resolution, fast method development, applicable to small quantities. | Limited scalability, high cost of stationary phases and solvents. | Analytical purity checks, small-scale preparative work (<10g). |
| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer.[9] | Very high enantioselectivity, mild reaction conditions. | Limited to specific substrates, enzyme cost can be high, theoretical max yield is 50% without a racemization step. | Biocatalytic routes, when a suitable enzyme is available. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow for resolving a racemic mixture of N-protected trans-3-ACPC using a chiral amine.
Objective: To separate the enantiomers of a racemic N-Boc-trans-3-aminocyclopentanecarboxylic acid.
Materials:
-
Racemic N-Boc-trans-3-ACPC
-
(R)-(+)-α-Phenylethylamine (Resolving Agent)
-
Methanol
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Diatomaceous Earth (e.g., Celite®)
Procedure:
-
Salt Formation: a. Dissolve 1.0 equivalent of racemic N-Boc-trans-3-ACPC in a minimal amount of warm methanol in a flask. b. In a separate container, dissolve 0.5 equivalents of (R)-(+)-α-phenylethylamine in methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often helps in obtaining a purer salt of one diastereomer. c. Slowly add the resolving agent solution to the amino acid solution with stirring. d. Stir the mixture at room temperature for 1-2 hours. If no precipitate forms, slowly add ethyl acetate as an anti-solvent until the solution becomes turbid. e. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to maximize crystallization.
-
Isolation of Diastereomeric Salt: a. Collect the resulting crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethyl acetate to remove the mother liquor containing the more soluble diastereomeric salt. c. Dry the crystals. At this stage, you can check the diastereomeric purity by NMR or chiral HPLC of a small, liberated sample. d. Self-Validation: The mother liquor can be concentrated and the other diastereomer can be crystallized, or the resolving agent can be recovered.
-
Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water. b. Acidify the mixture to pH 1-2 by adding 1 M HCl. This protonates the chiral amine, making it water-soluble as the hydrochloride salt, while the N-Boc amino acid remains in the organic layer. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-3-ACPC.
-
Recovery of Resolving Agent (Optional but Recommended): a. Take the aqueous layer from step 3b. b. Basify with 1 M NaOH to pH 10-11 to deprotonate the amine hydrochloride. c. Extract the free chiral amine with a solvent like dichloromethane or ether. d. Dry and distill the solvent to recover the resolving agent for reuse.
The following diagram illustrates this cyclical process.
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
References
-
Izabela J, et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 24(10), 2264-2273. [Link]
-
Izabela J, et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]
-
Goodman, M., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega, 3(10), 14228-14237. [Link]
- Reiff, L. B. (1975). US Patent 3,880,925: Separation and purification of cis and trans isomers.
-
Martínez, R., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(5), 8847-8863. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
- CN109988073A. (2019). Method for preparing single configuration 3-aminocyclopentanol by chiral resolution.
-
Rane, D. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research, 8(1). [Link]
- Ahmad, S., et al. (2011). US Patent 7,956,195: Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates.
-
Tsubogo, T. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Chemical Science. [Link]
-
Xu, J-H., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335. Bioprocess and Biosystems Engineering, 43, 1269–1278. [Link]
- Vifian, W., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
- Adams, J. H. (1981). US Patent 4,306,077: Process for separating cis and trans isomers of cyclopropane carboxylic acids.
- CN108602758B. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 7(4), 65. [Link]
-
Ann-Vreni, K., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. [Link]
-
Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 828(1-2), 177-189. [Link]
-
Bhushan, R., & Ali, I. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. [Link]
-
Jasiński, I., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-262. [Link]
-
Remenar, J. F., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 467-77. [Link]
-
Sterling, J., & Kutcher, B. (1962). BIOCHEMICAL STUDIES ON 1-AMINOCYCLOPENTANE CARBOXYLIC ACID. Scilit. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
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- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
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- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Synthesis of 3-Aminocyclopentanecarboxylic Acid
Introduction
Welcome to the technical support guide for the synthesis of 3-Aminocyclopentanecarboxylic Acid (3-ACPC). This molecule, a conformationally constrained β-amino acid, is a critical building block in medicinal chemistry, particularly for developing peptide foldamers and therapeutic agents. Its synthesis, however, is often plagued by challenges related to stereochemistry and side reactions inherent to common synthetic routes like the Hofmann, Curtius, and Schmidt rearrangements.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles driving these side reactions and to provide robust, validated protocols to overcome them.
Section 1: Troubleshooting Rearrangement Reactions (Hofmann, Curtius, Schmidt)
The conversion of a cyclopentanecarboxylic acid or carboxamide derivative to the corresponding amine is a cornerstone of many 3-ACPC syntheses. These rearrangements all proceed through a highly reactive isocyanate intermediate, which is the primary source of many yield-reducing side reactions.[1][2][3][4]
FAQ 1: My yield is significantly lower than expected after the rearrangement step, and I've isolated a high-molecular-weight, insoluble white solid. What is happening?
Probable Cause: You are likely observing the formation of urea-based byproducts or polymers. This occurs when the intermediate cyclopentyl isocyanate reacts with a nucleophile other than water (or the intended trapping agent), such as an already-formed amine product.
Detailed Mechanism of Side Reaction: The key intermediate in Hofmann, Curtius, and Schmidt rearrangements is an isocyanate (R-N=C=O).[3][5][6] While the desired pathway involves hydrolysis of this isocyanate to a carbamic acid, which then decarboxylates to the primary amine[1][4], the isocyanate is a potent electrophile. If the concentration of the desired amine product builds up, it can act as a nucleophile, attacking another isocyanate molecule. This chain reaction leads to the formation of substituted ureas and, in severe cases, polyureas.
Caption: Desired hydrolysis vs. urea side reaction pathway for the isocyanate intermediate.
Troubleshooting and Mitigation Protocol:
-
Control Isocyanate Concentration (Slow Addition): If using a two-step Curtius rearrangement, generate the acyl azide first, and then add it slowly to a heated, non-polar solvent (e.g., toluene, dioxane) to induce the rearrangement. This keeps the instantaneous concentration of the isocyanate low, minimizing self-reaction.
-
Optimize Hydrolysis Conditions:
-
Acidic Quench: After the rearrangement is complete (monitored by IR, disappearance of azide peak at ~2130 cm⁻¹), quench the reaction by pouring it into a sufficient volume of aqueous acid (e.g., 3-6 M HCl). The acid protonates the newly formed amine, rendering it non-nucleophilic and preventing it from attacking any remaining isocyanate. The isocyanate is then hydrolyzed under acidic conditions.
-
Biphasic System: Running the hydrolysis in a biphasic system (e.g., toluene/water with a phase-transfer catalyst) can be effective. The isocyanate stays primarily in the organic phase while the amine product is protonated and extracted into the aqueous phase, preventing interaction.
-
-
In-Situ Trapping: Instead of hydrolyzing to the amine, consider trapping the isocyanate with an alcohol like tert-butanol (in the presence of a base) or benzyl alcohol to form a stable Boc- or Cbz-protected amine directly.[3] These carbamates are often easier to purify and can be deprotected in a subsequent step.
Table 1: Comparison of Hydrolysis vs. In-Situ Trapping Strategies
| Method | Reagents | Pros | Cons | Expected Yield Range |
| Acidic Hydrolysis | Toluene (rearrangement), then quench into 3M HCl | Direct to final amine; cost-effective. | Risk of urea formation if not controlled; purification of zwitterionic product can be tricky. | 50-75% |
| Boc-Protection | Toluene, t-BuOH, Et₃N | Clean reaction; product is easily purified by chromatography; avoids zwitterion issues. | Adds two steps (protection/deprotection); higher cost of reagents. | 80-95% (for carbamate) |
| Cbz-Protection | Toluene, BnOH | Stable protecting group; orthogonal to acid-labile groups. | Requires hydrogenolysis for deprotection. | 85-95% (for carbamate) |
FAQ 2: The reaction is sluggish, and upon workup, I recover a significant amount of the starting carboxylic acid (Schmidt reaction) or amide (Hofmann reaction). What's wrong?
Probable Cause: Incomplete activation of the carbonyl group or insufficient generation of the key reactive intermediate.
Detailed Explanation:
-
Schmidt Reaction: This reaction requires strong acid (e.g., concentrated H₂SO₄) to protonate the carboxylic acid, allowing for nucleophilic attack by hydrazoic acid (HN₃).[7][8] If the acid is not concentrated enough or if water is present, the equilibrium will not favor the activated acylium ion, leading to incomplete reaction.[7][8]
-
Hofmann Reaction: This reaction proceeds via an N-bromoamide intermediate, which rearranges upon deprotonation.[3][4] The formation of the N-bromoamide requires an active halogenating agent, typically formed in situ from Br₂ and NaOH (sodium hypobromite). If the base is too weak, added too slowly, or if the temperature is too low, the formation of hypobromite and subsequent N-bromination will be inefficient.
Troubleshooting and Mitigation Protocol:
-
For the Schmidt Reaction:
-
Ensure Anhydrous Conditions: Use freshly opened, concentrated sulfuric acid. The presence of excess water is detrimental.
-
Reagent Purity: Use a fresh, standardized solution of hydrazoic acid. Hydrazoic acid is highly toxic and explosive; handle with extreme caution behind a blast shield.
-
Temperature Control: The initial addition of sodium azide to the carboxylic acid/sulfuric acid mixture should be done at low temperature (0 °C) to control the exothermic reaction, followed by gentle warming to 25-50 °C to drive the rearrangement.
-
-
For the Hofmann Reaction:
-
Reagent Order & Temperature: Prepare the sodium hypobromite solution in situ by slowly adding bromine to a cold (0-5 °C) solution of NaOH. Then, add this cold hypobromite solution to a solution of the cyclopentanecarboxamide, maintaining the low temperature. After the addition is complete, allow the reaction to warm slowly to room temperature and then heat as required to induce rearrangement.
-
Use of Alternative Reagents: Consider using more modern reagents for the Hofmann rearrangement, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) or N-bromosuccinimide (NBS) with a strong base, which can offer milder conditions and higher yields.[3]
-
Section 2: Stereochemical Integrity and Purification
The relative stereochemistry (cis or trans) of the amino and carboxylic acid groups on the cyclopentane ring is critical for the molecule's biological activity. Maintaining and separating these isomers is a common challenge.
FAQ 3: My final product is a mixture of cis and trans isomers. How can I separate them, and how can I prevent their formation in the first place?
Probable Cause: Lack of stereocontrol in the key bond-forming step or epimerization under harsh reaction conditions.
Detailed Explanation: The stereochemical outcome is often determined by the synthetic route. For instance, a synthesis starting from a planar cyclopentanone may yield a mixture of diastereomers upon reductive amination. Alternatively, harsh basic or acidic conditions, particularly at elevated temperatures, can cause epimerization at the carbon alpha to the carboxylic acid, leading to a loss of stereochemical purity.
Caption: Decision workflow for obtaining stereochemically pure 3-ACPC.
Troubleshooting and Mitigation Protocols:
-
Separation of Existing Mixtures:
-
Fractional Crystallization: This is a classical and scalable method. Convert the cis/trans mixture into diastereomeric salts using a chiral resolving agent (e.g., tartaric acid, (R)- or (S)-α-phenylethylamine). The differing solubilities of the diastereomeric salts often allow for one to be selectively crystallized from a suitable solvent system.
-
Chromatography: While challenging for the free amino acid due to its zwitterionic nature, separation is feasible after protection (e.g., as the Fmoc- or Boc-derivative). Preparative reverse-phase or chiral HPLC can be highly effective for isolating pure isomers.[9]
-
-
Achieving Stereoselectivity in Synthesis:
-
Choose a Stereodefined Route: The most reliable method is to start with a precursor where the desired stereochemistry is already set. For example, stereoselective reduction of a β-enaminoketone precursor can yield specific diastereomers.[10]
-
Control Reaction Conditions: When performing reactions on an existing stereocenter, use mild conditions to avoid epimerization. For example, when hydrolyzing an ester to a carboxylic acid, use enzymatic hydrolysis or saponification at room temperature rather than prolonged heating under strong acid or base.
-
References
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]
-
Guryanov, I., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Illinois State University. (2020). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD. Retrieved from [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
Le, T. T., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Retrieved from [Link]
-
Lee, H. Y., et al. (2003). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Wikipedia. (2023). Schmidt reaction. Retrieved from [Link]
-
De, S., et al. (2009). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Bernard-Gauthier, V., et al. (2020). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]1].pdf
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Schmidt Reaction. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 3-Aminocyclopentanecarboxylic Acid Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the separation of these critical chiral building blocks.
Overview of Resolution Strategies
The separation of this compound enantiomers is a crucial step in the synthesis of many pharmaceutically active compounds. The primary methods for achieving this separation include classical diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography. Each method has its own set of challenges and optimization parameters. This guide provides a structured approach to troubleshooting these techniques.
Caption: General workflow for the resolution of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when starting a resolution of this compound?
A: The initial and most critical step is to conduct a thorough screening of resolving agents and solvent systems.[1] For an amino acid like this, common chiral resolving agents include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[2] The goal is to find a combination where the two resulting diastereomeric salts have a significant difference in solubility, allowing one to crystallize selectively.[1][3]
Q2: How do I choose between classical resolution, enzymatic methods, and chiral chromatography?
A: The choice depends on scale, available equipment, and the specific properties of your derivative.
-
Diastereomeric Salt Crystallization: Best for large-scale, cost-effective synthesis, but development can be time-consuming.
-
Enzymatic Resolution: Offers very high selectivity under mild conditions, making it an environmentally friendly option.[] However, it requires finding a suitable enzyme (e.g., a lipase or aminoacylase) and may be limited to a 50% theoretical yield unless a dynamic kinetic resolution process is implemented.[5][6]
-
Chiral Chromatography (HPLC/SFC): Excellent for analytical scale and small-scale preparative work. It provides high purity but can be expensive to scale up.[7]
Q3: What is a typical enantiomeric excess (ee) I should aim for after a single crystallization?
A: This is highly system-dependent. While achieving >99% ee in one step is ideal, it is not always possible. Often, an initial crystallization will yield a product with an ee of 70-95%. Further enrichment can be achieved through subsequent recrystallizations or by chromatography.[2][8]
Troubleshooting Guide 1: Diastereomeric Salt Crystallization
This classical method relies on the differential solubility of diastereomeric salts.[3] Success hinges on carefully controlled crystallization conditions.
Problem: Poor or No Crystallization
Symptoms: The solution remains clear even after cooling, or only an oil/amorphous solid forms.
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Solvent System | The diastereomeric salts may be too soluble in the chosen solvent. Solution: Screen a wider range of solvents or solvent mixtures with varying polarities. Prepare saturated solutions at an elevated temperature and allow them to cool slowly to observe for crystal formation.[1] |
| Incorrect Stoichiometry | The molar ratio of the racemic amino acid to the resolving agent is critical. While 1:1 is a common start, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[9] Solution: Experiment with ratios from 0.5:1 to 1.1:1 (resolving agent:racemate). |
| High Level of Impurities | Impurities from the synthesis of the racemic starting material can inhibit nucleation and crystal growth. Solution: Ensure the starting this compound is of high purity. Consider a purification step (e.g., recrystallization or flash chromatography) before attempting the resolution. |
| Lack of Nucleation Sites | Crystallization may be kinetically hindered. Solution: Try "seeding" the supersaturated solution with a tiny crystal of the desired diastereomeric salt. If seeds are unavailable, scratching the inside of the flask with a glass rod can sometimes induce nucleation. |
Problem: Low Diastereomeric/Enantiomeric Excess (de/ee)
Symptoms: Chiral HPLC analysis of the isolated and liberated amino acid shows a low ee (<80%).
Caption: Decision tree for troubleshooting low enantiomeric excess.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Solubility Difference | The fundamental requirement for resolution is a large solubility difference between the two diastereomeric salts. If this difference is small, both salts will crystallize to some extent. Solution: Screen different resolving agents and solvents to maximize this difference.[1][3] |
| Co-precipitation / Solid Solution Formation | The undesired diastereomer may be crystallizing along with the desired one. In some cases, the system may form a solid solution, making high purity difficult to achieve in one step.[10] Solution: Slow down the cooling rate to allow for equilibrium to be established. Isolating crystals at a slightly higher temperature might improve purity at the cost of yield. Constructing a ternary phase diagram can reveal the optimal conditions for recovery.[9] |
| Premature Isolation | The crystallization process was stopped before the system reached thermodynamic equilibrium, potentially trapping impurities. Solution: Increase the crystallization time. Analyze both the solid and the mother liquor at different time points via chiral HPLC to monitor the progress of the resolution. |
| Racemization | Although less common for this specific molecule under standard conditions, harsh pH or high temperatures during the liberation of the free amine from the salt can cause racemization. Solution: Use mild acidic or basic conditions for salt breaking and work at lower temperatures. Confirm the optical stability of your target molecule under these conditions. |
Troubleshooting Guide 2: Chiral HPLC Method Development
Chiral HPLC is the primary method for analyzing the success of a resolution and can also be used for preparative separation.[11]
Problem: No Separation or Poor Resolution (Rs < 1.5)
Symptoms: Enantiomers co-elute as a single peak or as a poorly resolved shoulder.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor.[11] No single column works for all compounds. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are excellent starting points.[12] Solution: Screen a set of diverse chiral columns. Recommended starting columns include those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). |
| Suboptimal Mobile Phase | The mobile phase composition dictates the interaction between the analyte and the CSP. Solution: Systematically vary the mobile phase. For normal phase, screen mixtures of hexane/isopropanol and hexane/ethanol. For reversed-phase, screen acetonitrile/water or methanol/water with buffers.[11] |
| Missing Additives (for Ionizable Analytes) | As an amino acid, this compound is zwitterionic. Its charge state can lead to poor peak shape and retention. Solution: For normal phase, add 0.1% of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to the mobile phase to suppress ionization and reduce peak tailing.[11][13] |
| Incorrect Temperature or Flow Rate | Chiral separations are often sensitive to temperature. Lower temperatures can increase selectivity, while lower flow rates can improve efficiency.[14] Solution: Optimize the column temperature, starting at 25°C and testing in 5°C increments down to 10°C. Test lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[14] |
Step-by-Step Protocol: Initial Chiral HPLC Screening
-
Select Columns: Choose 2-3 columns with different selectivities (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H).
-
Prepare Mobile Phases (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol (90/10 v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane / Ethanol (90/10 v/v) + 0.1% TFA
-
-
Prepare Sample: Dissolve the racemic standard in the mobile phase at a concentration of ~1 mg/mL.
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
-
Analyze Results: If no separation is observed, try the same screen using 0.1% DEA instead of TFA. If separation is still poor, change the ratio of alcohol in the mobile phase (e.g., to 80/20 or 95/5).[11]
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry.
- Blackmond, D. G. (2024). Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. Accounts of Chemical Research.
- Contente, M. L., & Molinari, F. (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. PMC - NIH.
- Benchchem. (n.d.). Methods for improving the enantiomeric excess (ee) of (R)-(-)-1,2-Propanediol.
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
- Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. National Institutes of Health (NIH).
- Ye, Q., & Zhang, M. (n.d.). Enantioenrichment by Crystallization. Organic Process Research & Development - ACS Publications.
- LibreTexts. (2023). Synthesis of Amino Acids.
- BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
- Doherty, D. G., Popenoe, E. A., & Nyman, C. (2025). The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- ChemicalBook. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis.
- Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Sieroń, L., et al. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications.
- Kim, J., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01352A.
- Aboul-Enein, H. Y. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- DAICEL Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA - HPLC.
- Merck Millipore. (n.d.). Chiral Method Development Strategies for HPLC.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- PubMed. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). DOI:10.1039/D2CE01490D.
- Sieroń, L., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Kearney, S. E., & Miller, S. J. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH.
- MDPI. (n.d.). Enantiomers and Their Resolution.
- Benchchem. (n.d.). Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid.
- Elsila, J. E., et al. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health (NIH).
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Technical Support Center: Synthesis of 3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields and stereoselectivity. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance the success of your experiments.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues that can lead to low yields during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing probable causes and providing step-by-step solutions.
Problem 1: Low yield after Favorskii rearrangement of a 2-chlorocyclohexanone precursor.
Question: My Favorskii rearrangement to form the cyclopentanecarboxylic acid ester is resulting in a low yield of the desired product. What could be the issue?
Probable Causes & Solutions:
The Favorskii rearrangement is a critical ring-contraction step in many synthetic routes to cyclopentane derivatives.[1] Low yields can often be attributed to suboptimal reaction conditions or competing side reactions.
-
Incomplete Enolate Formation: The reaction is initiated by the formation of an enolate.[1] Insufficiently strong base or steric hindrance can impede this step.
-
Solution: Ensure the use of a strong base like sodium methoxide or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., THF, diethyl ether). The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and enolate by atmospheric moisture and carbon dioxide.
-
-
Side Reactions: The primary competing reaction is the formation of α,β-unsaturated ketones, especially with α,α'-dihaloketones.[1]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor elimination reactions. The slow addition of the α-halo ketone to the base solution can also help to minimize side product formation by keeping the concentration of the ketone low.
-
-
Incorrect Stoichiometry of the Base: Using an inappropriate amount of base can lead to incomplete reaction or promote side reactions.
-
Solution: A slight excess of the alkoxide base is generally recommended to ensure complete conversion of the α-halo ketone. However, a large excess should be avoided as it can promote undesired side reactions.
-
Experimental Protocol: Optimized Favorskii Rearrangement
-
To a stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether under an argon atmosphere at 0 °C, add a solution of the 2-chlorocyclohexanone precursor in anhydrous diethyl ether dropwise over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopentanecarboxylic acid ester.
Problem 2: Poor stereoselectivity in the final product.
Question: I am obtaining a mixture of stereoisomers of this compound, which significantly lowers the yield of my target isomer. How can I improve the stereoselectivity?
Probable Causes & Solutions:
Controlling stereochemistry is a common challenge in the synthesis of cyclic amino acids. The formation of multiple stereoisomers can drastically reduce the yield of the desired product and complicate purification.[2]
-
Non-Stereoselective Reduction: If your synthesis involves the reduction of a ketone or imine, the choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity.
-
Solution: For the reduction of a 3-oxocyclopentanecarboxylate, using a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the cis isomer. Conversely, a less hindered reducing agent like sodium borohydride may favor the trans isomer. Temperature also plays a crucial role; lower temperatures generally lead to higher stereoselectivity.
-
-
Epimerization: The stereocenter at the α-position to the carboxyl group can be susceptible to epimerization under basic or acidic conditions, especially during purification.
-
Solution: Treatment of a mixture of diastereomers with a base like sodium ethoxide in ethanol can be used to intentionally epimerize the α-position to the thermodynamically more stable isomer.[3] Careful control of pH during workup and purification is also essential to avoid unwanted epimerization.
-
-
Chiral Auxiliary Control: In asymmetric syntheses, the choice and effectiveness of the chiral auxiliary are paramount.
-
Solution: Ensure the chiral auxiliary is of high enantiomeric purity. The reaction conditions, including solvent and temperature, should be optimized to maximize the directing effect of the auxiliary.
-
Workflow for Optimizing Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their respective advantages and disadvantages?
A1: Several synthetic routes have been reported, with the most common ones being:
| Synthetic Route | Advantages | Disadvantages |
| From 2-Azabicyclo[2.2.1]heptan-3-one (a bicyclic lactam) | Can be highly stereoselective, starting from a readily available chiral precursor. | May require harsh conditions for lactam ring opening, potentially leading to side reactions. |
| Via Favorskii Rearrangement | Efficient ring contraction to form the cyclopentane ring.[1] | Can lead to a mixture of stereoisomers if not carefully controlled. |
| From Cyclopentene Derivatives | Allows for the introduction of functionality at various positions. | May require multiple steps and protecting group manipulations. |
Q2: How do I choose the right protecting groups for the amino and carboxylic acid functionalities?
A2: The choice of protecting groups is crucial for a successful synthesis and depends on the overall synthetic strategy.[4][5]
-
Amine Protection:
-
Boc (tert-butyloxycarbonyl): Widely used, stable to many reaction conditions, and easily removed with mild acid (e.g., trifluoroacetic acid).[4]
-
Cbz (carboxybenzyl): Stable to acidic and basic conditions, removed by catalytic hydrogenation.[4]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, often used in solid-phase peptide synthesis.[4]
-
-
Carboxylic Acid Protection:
-
Methyl or Ethyl Esters: Common and stable, removed by acid or base-catalyzed hydrolysis.
-
tert-Butyl Esters: Removed under acidic conditions, providing orthogonality with base-labile protecting groups.[5]
-
Orthogonal Protection Strategy
Caption: Example of an orthogonal protection strategy.
Q3: What are the best methods for purifying the final this compound product?
A3: Purification can be challenging due to the presence of stereoisomers and the zwitterionic nature of the final product.
-
Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The choice of solvent is critical.[6]
-
Column Chromatography: For smaller scales or difficult separations, column chromatography using silica gel or a chiral stationary phase can be employed.[6]
-
Recrystallization: This is a standard technique for purifying the final product and removing minor impurities. Common solvents include isopropanol and methanol.[6]
Q4: I am having trouble with the ring-opening of a bicyclic lactam precursor. What conditions should I try?
A4: The ring-opening of bicyclic lactams, such as 2-azabicyclo[2.2.1]heptan-3-one, can be sluggish.
-
Acidic Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M HCl) is a common method. However, this can sometimes lead to racemization or other side reactions.
-
Basic Hydrolysis: Using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol, THF) can also be effective.
-
Microwave-Assisted Hydrolysis: This can sometimes accelerate the reaction and improve yields by reducing reaction times and minimizing side product formation.
It is recommended to start with milder conditions and shorter reaction times and monitor the progress carefully to avoid degradation of the product.
References
-
Lee, J., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452. [Link]
-
LePlae, P. R., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility, University of Wisconsin–Madison. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. In Wikipedia. Retrieved December 12, 2023, from [Link]
-
Gajewska, A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 26(15), 4485. [Link]
-
Stork, G., & Borowitz, I. J. (1962). The Favorskii Rearrangement. V. The Stereochemistry of the Rearrangement of cis- and trans-2-Chloro-2,7-dimethylcycloheptanone. Journal of the American Chemical Society, 84(2), 313. [Link]
-
Gajewska, A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Pearson+. [Link]
-
Abellán, T., et al. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 12(4), 647-656. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved December 12, 2023, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Smith, J. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Kamath, A. K., & Ojima, I. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10640-10664. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126. [Link]
-
Gajewska, A., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
Sources
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- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 3-Aminocyclopentanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 3-Aminocyclopentanecarboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this non-proteinogenic amino acid. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly categorized, and this compound is no exception.[1][2] You should anticipate impurities from several sources:
-
Organic Impurities (Process- and Drug-Related):
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds formed during the synthesis that were not fully converted to the final product.[2]
-
By-products: Resulting from side reactions occurring during synthesis.[2]
-
Degradation Products: Impurities formed by the decomposition of the final product during manufacturing or storage, potentially through oxidation or hydrolysis.[3]
-
-
Stereoisomers: As a cyclic compound with two stereocenters, this compound can exist as four different stereoisomers (two pairs of enantiomers: cis and trans). The presence of undesired isomers is a critical aspect of purity assessment.[4]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[1][2]
-
Inorganic Impurities: Reagents, ligands, catalysts, or heavy metals that may have been used in the manufacturing process.[1][2]
Q2: Which analytical technique should I use as a primary screen for impurity profiling?
For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is the gold standard and the recommended starting point.[1][5]
-
Why HPLC? It excels at separating non-volatile compounds and can effectively resolve molecules with minor structural differences, such as stereoisomers.[4][5] Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for the initial identification of unknown impurities.[5][6]
Gas Chromatography (GC) is generally unsuitable for direct analysis due to the low volatility of amino acids but can be used for volatile impurities (like residual solvents) or after a chemical derivatization step.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structure elucidation once an impurity has been isolated.[6][9]
Q3: My sample contains multiple stereoisomers. How can I separate and quantify them?
Separating all four stereoisomers requires a multi-step approach, as you are dealing with both diastereomers (cis vs. trans) and enantiomers (R vs. S).
-
Diastereomer Separation (Cis vs. Trans): The cis and trans isomers have different physical properties and can often be separated on a standard achiral HPLC column, such as a C18 column.[4] Optimization of the mobile phase (e.g., pH, organic modifier concentration) is key to achieving baseline resolution.
-
Enantiomer Separation (e.g., (1R,3S) vs. (1S,3R)): Enantiomers have identical physical properties in an achiral environment and will co-elute on a standard C18 column. To separate them, you must introduce a chiral environment. This is typically achieved in one of two ways:
-
Direct Method (Chiral HPLC): This is the preferred approach. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based and macrocyclic glycopeptide (e.g., teicoplanin-based) columns are highly effective for separating amino acid enantiomers.[4][10]
-
Indirect Method (Derivatization): This involves reacting the sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral C18 column.[4] This method is useful but adds complexity and a potential source of error to the analysis.
-
Analytical Technique Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate analytical methods for comprehensive impurity characterization.
Caption: Diagram 1: A decision tree for selecting analytical techniques.
Troubleshooting Guide by Analytical Technique
This section addresses specific problems you may encounter during your analysis.
High-Performance Liquid Chromatography (HPLC/UPLC)
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for the main 3-ACPA peak. | 1. Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing, causing tailing.[11]2. Incorrect Mobile Phase pH: If the pH is too high, silanol groups become ionized and interact more strongly with the analyte. | 1. Use a Low pH Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the amine group and suppresses the ionization of silanol groups, leading to more symmetrical peaks.[4]2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanol sites and are less prone to this issue. |
| The cis and trans isomers are not separating on my C18 column. | Insufficient Selectivity: The mobile phase composition may not be optimal to resolve the small differences in hydrophobicity between the diastereomers. | 1. Optimize Organic Modifier: Vary the gradient slope or the final percentage of acetonitrile or methanol. A shallower gradient often improves resolution.2. Adjust pH and Buffer: Change the mobile phase pH. The ionization state of both the amine and carboxylic acid can subtly alter the molecule's conformation and interaction with the stationary phase. Try a phosphate buffer at a pH between 2.5 and 4.0.3. Lower the Temperature: Reducing the column temperature (e.g., from 30°C to 20°C) can sometimes enhance selectivity. |
| I used a chiral column, but I still see only one or two peaks instead of four. | 1. Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds. The selectivity is highly specific.2. Inappropriate Mobile Phase: Chiral recognition is highly dependent on the mobile phase. Polar organic and reversed-phase modes can yield vastly different results. | 1. Select a Proven CSP: For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide (e.g., teicoplanin) CSPs are excellent starting points.[4][10]2. Screen Mobile Phases: Systematically test different mobile phases. For a teicoplanin column, a hydro-organic mobile phase (water/methanol or water/ethanol) is often effective.[10] Vary the organic modifier percentage in small increments (e.g., 5%). |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| I injected my sample, but I don't see a peak for 3-ACPA. | Low Volatility: this compound is a zwitterionic amino acid. It is not volatile and will not elute from a GC column under normal conditions. It will likely decompose in the hot injector. | Derivatization is Mandatory: You must convert the analyte into a more volatile, thermally stable derivative before GC analysis.[8][12] Common approaches include:• Silylation: React with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivatize both the amine and carboxylic acid groups.• Acylation/Esterification: A two-step process where the carboxylic acid is first esterified (e.g., with methanolic HCl) followed by acylation of the amine (e.g., with trifluoroacetic anhydride, TFAA). |
| My derivatization reaction is giving multiple peaks for a single standard. | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving partially derivatized species.2. Moisture Contamination: The presence of water can hydrolyze the derivatizing agent and the formed derivatives, leading to poor yield and side products. | 1. Optimize Reaction Conditions: Increase the reaction temperature or time. Ensure the correct stoichiometric ratio of derivatizing agent to analyte.2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reagent is particularly moisture-sensitive. |
| I can't resolve two closely related impurities even after derivatization. | Insufficient Chromatographic Resolution: The GC column or temperature program may not be optimal for separating the derivatized isomers or by-products. | 1. Use a Different Polarity Column: If using a standard non-polar column (e.g., DB-5ms), try a more polar column (e.g., a wax column) to alter selectivity.2. Optimize Temperature Program: Use a slower temperature ramp to increase the separation between closely eluting peaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| How can I confirm the structure of an unknown impurity I've isolated? | Lack of Connectivity Information: A 1D spectrum alone is often insufficient for unambiguous structure determination. | Employ a Suite of 2D NMR Experiments: • ¹H-¹H COSY: To identify protons that are coupled (typically on adjacent carbons). This helps trace out the cyclopentane ring spin system.[9]• ¹H-¹³C HSQC: To correlate each proton directly to the carbon it is attached to.[13]• ¹H-¹³C HMBC: To see correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting structural fragments and confirming the position of the substituents on the ring.[13]• ¹H-¹⁵N HMBC: If sensitivity allows, this can confirm the position of the amino group. |
| How do I determine the cis or trans stereochemistry of an impurity? | Ambiguous Coupling Constants or Spatial Information. | 1. Analyze ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between protons on the ring can indicate their relative orientation. Generally, trans protons have different coupling constants than cis protons. This requires careful analysis of the multiplets.[9]2. Use Nuclear Overhauser Effect (NOE) Experiments: Techniques like NOESY or ROESY show correlations between protons that are close in space, regardless of whether they are bonded. An NOE between protons on C1 and C3 would strongly suggest a cis relationship.[9] |
Standard Operating Protocols
Protocol 1: HPLC-UV Method for Diastereomeric Purity (Cis/Trans Separation)
This protocol is designed as a starting point for separating the cis and trans diastereomers of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 210 nm (for peptide bond absorbance, as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.
Impurity Identification Workflow
The following diagram illustrates a comprehensive workflow for moving from detection to definitive structural identification of an unknown impurity.
Caption: Diagram 2: From detection to structural confirmation.
References
- A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Benchchem.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (2021).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- HPLC Troubleshooting Guide.
- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. (1998). Scholars' Mine.
- Evaluating Impurities in Drugs (Part III of III). (2012). Pharmaceutical Technology.
- Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.
- Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. (2023). MDPI.
- GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed.
- Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF. ResearchGate.
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- 4. benchchem.com [benchchem.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for 3-Aminocyclopentanecarboxylic Acid Peptide Coupling
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice for the unique challenges encountered during the peptide coupling of 3-Aminocyclopentanecarboxylic acid (3-ACPC). As a cyclic, sterically hindered beta-amino acid, 3-ACPC presents specific hurdles that require careful consideration of reaction conditions to ensure successful peptide synthesis. This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing consistently low coupling yields when incorporating Fmoc-3-ACPC-OH. What are the likely causes and how can I improve the efficiency?
Low coupling yields with 3-ACPC are a common issue primarily stemming from its rigid, cyclic structure, which imposes significant steric hindrance. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.
Core Causality:
-
Steric Hindrance: The cyclopentyl ring restricts the conformational flexibility, making the reactive centers less accessible.
-
Inefficient Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid of 3-ACPC.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin, further blocking the coupling site.
Troubleshooting Strategies:
-
Selection of a High-Potency Coupling Reagent: For sterically demanding couplings, the choice of coupling reagent is paramount. Standard carbodiimides like DCC or DIC are often insufficient.[1] It is recommended to use more potent uronium or phosphonium salt-based reagents.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to the formation of highly reactive OAt and O-6-ClBt esters, respectively.[1]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, offering reactivity comparable or even superior to HATU with the added benefit of being non-explosive and having better solubility.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also among the most efficient reagents for hindered couplings.[1]
-
-
Implement a "Double Coupling" Protocol: A highly effective strategy to drive the reaction to completion is to perform the coupling step twice.[1] After the initial coupling reaction, the resin is washed, and a fresh solution of the activated Fmoc-3-ACPC-OH is added for a second coupling cycle. This ensures that any unreacted N-terminal amines from the first round have a second opportunity to react.
-
Optimize Reaction Conditions:
-
Solvent: N,N-Dimethylformamide (DMF) is a standard solvent, but for challenging couplings, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP (1:1:1) to improve solvation and reduce aggregation.
-
Temperature: While room temperature is standard, gentle heating (e.g., 35-40°C) can sometimes overcome the activation energy barrier. However, this must be done cautiously as elevated temperatures can increase the risk of epimerization. Microwave-assisted peptide synthesis (MAPS) can also be beneficial in accelerating difficult couplings.[1]
-
Q2: I suspect epimerization is occurring during the coupling of 3-ACPC. How can I detect and minimize this side reaction?
Epimerization, the change in configuration at a stereocenter, is a significant risk in peptide synthesis, particularly with sterically hindered amino acids.[2][3] For 3-ACPC, epimerization can theoretically occur at both the Cα (the carbon bearing the carboxyl group) and the Cβ (the carbon bearing the amino group). The primary mechanism of Cα epimerization involves the formation of an oxazolone intermediate.
Core Causality:
-
Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents can lead to the formation of the planar oxazolone, which can be reprotonated from either face, leading to a loss of stereochemical integrity.
-
Strong Base: The presence of a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can facilitate the deprotonation of the α-carbon, promoting oxazolone formation and subsequent epimerization.[4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of epimerization.[4]
Troubleshooting Strategies:
-
Judicious Choice of Base:
-
Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine in place of DIPEA.[5]
-
Carefully control the stoichiometry of the base. For uronium/phosphonium reagents, 2 equivalents of base are typically sufficient.
-
-
Coupling Reagent and Additive Selection:
-
The use of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) and Oxyma Pure can suppress epimerization by minimizing the lifetime of the activated species.[5] Coupling reagents that incorporate these additives, such as HATU (HOAt-based) and COMU (Oxyma-based), are therefore highly recommended.
-
Phosphonium-based reagents like PyBOP are generally associated with lower levels of epimerization compared to some uronium salts.
-
-
Control Reaction Temperature: If possible, perform the coupling at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.[4] If heating is necessary to improve yield, optimize for the shortest possible time.
-
Analytical Detection: To confirm epimerization, the resulting peptide needs to be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The epimeric product will often appear as a closely eluting shoulder or a separate peak next to the main product peak.[6][7] Chiral chromatography or NMR analysis of the purified peptide may be necessary for unambiguous confirmation.
Q3: After coupling 3-ACPC, I am having difficulty purifying the final peptide. What are the common purification challenges and how can they be addressed?
The incorporation of a cyclic, somewhat hydrophobic residue like 3-ACPC can alter the physicochemical properties of the resulting peptide, leading to purification challenges.
Core Causality:
-
Co-elution of Impurities: Deletion sequences (peptides missing the 3-ACPC residue) or epimers can have very similar retention times to the desired product in RP-HPLC, making separation difficult.[6][7]
-
Poor Solubility: The final peptide may have altered solubility characteristics, making it difficult to dissolve in standard HPLC solvents.
-
Aggregation: The presence of 3-ACPC could potentially induce aggregation, leading to broad peaks and poor resolution during chromatography.
Troubleshooting Strategies:
-
Optimize RP-HPLC Conditions:
-
Gradient: Employ a shallow gradient of the organic mobile phase (typically acetonitrile) to maximize the separation of closely eluting species.[6]
-
Additives: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent. For difficult separations, consider alternative ion-pairing agents or adjusting the pH of the mobile phase. Some peptides show better separation under basic conditions.[8]
-
Column Chemistry: The standard C18 stationary phase is a good starting point. However, for particularly challenging separations, trying a different stationary phase (e.g., C8, phenyl-hexyl) may provide the necessary difference in selectivity.
-
-
Capping of Unreacted Amines: If incomplete coupling is a persistent issue, it is crucial to "cap" the unreacted N-terminal amines on the resin before proceeding to the next coupling step. This is typically done by treating the resin with acetic anhydride and a base like DIPEA. Capping prevents the formation of deletion peptides, which are often the most difficult impurities to separate from the final product.
-
Alternative Purification Techniques: For extremely difficult separations, consider orthogonal purification methods. For instance, an initial purification by ion-exchange chromatography followed by RP-HPLC can be very effective.[9]
Data and Protocols
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Activating Group | Relative Reactivity | Notes on Epimerization Suppression |
| DCC/DIC | - | Low | Not recommended for hindered couplings; risk of side reactions. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for 3-ACPC. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU, a good choice. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters and inherent suppression of epimerization by HOAt.[1] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile and excellent epimerization suppression.[5] |
Protocol 1: Double Coupling of Fmoc-3-ACPC-OH using HATU
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the Fmoc-3-ACPC-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a suitable base like NMM or collidine (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat steps 2 through 5 with a fresh solution of activated Fmoc-3-ACPC-OH.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.[1]
Protocol 2: Capping of Unreacted Amines
-
After the final coupling step (e.g., the second coupling of 3-ACPC), wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 1:1:8 ratio.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding with the synthesis.
Visual Guides
Diagram 1: Troubleshooting Workflow for Low Coupling Yield
Caption: A decision-making workflow for addressing low coupling yields.
Diagram 2: Key Factors to Minimize Epimerization
Caption: Factors influencing the suppression of epimerization.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]
-
Epimerisation in Peptide Synthesis. OUCI. Available from: [Link]
-
Loading protocols. Peptideweb.com. Available from: [Link]
-
Epimerisation in Peptide Synthesis. PubMed. Available from: [Link]
-
Epimerization of Peptide. Available from: [Link]
-
Supporting information. The Royal Society of Chemistry. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Peptide Purification. American Peptide Society. Available from: [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. Available from: [Link]
-
Side reactions in peptide synthesis | Request PDF. ResearchGate. Available from: [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available from: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
Optimization of reaction conditions for 3-Aminocyclopentanecarboxylic acid derivatization
An in-depth guide to navigating the complexities of derivatizing 3-aminocyclopentanecarboxylic acid for robust and reproducible analytical results.
Introduction: The "Why" of Derivatization
This compound (3-ACPC) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid, cyclic structure makes it a valuable scaffold for creating conformationally constrained peptides and other pharmacologically active molecules. However, its inherent chemical properties—possessing both an amino and a carboxylic acid group—make it non-volatile and lacking a strong chromophore, presenting significant challenges for direct analysis by standard chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection[1].
Derivatization is the strategic chemical modification of a compound to alter its physicochemical properties, making it amenable to a specific analytical method[2]. For 3-ACPC, this process is not merely an option but a necessity to:
-
Increase Volatility: For GC analysis, the polar amine (-NH2) and carboxylic acid (-COOH) groups must be masked to allow the molecule to vaporize without decomposition[2][3].
-
Enhance Detectability: For HPLC-UV analysis, a chromophore (a light-absorbing group) is introduced to allow for sensitive detection[1].
-
Enable Chiral Separation: As 3-ACPC exists as enantiomers, a chiral derivatizing agent can be used to convert the enantiomeric pair into diastereomers, which can then be separated on a standard, achiral HPLC column[3][4][5].
This guide provides a comprehensive technical resource for optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the derivatization of 3-ACPC.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 3-ACPC that I need to target for derivatization?
You must address both the primary amine (-NH2) and the carboxylic acid (-COOH) groups. Depending on your analytical goal, you might derivatize one or both. For instance, creating an ester at the carboxylic acid function (esterification) followed by acylation of the amine is a common two-step strategy for GC analysis.
Q2: What are the main categories of derivatization reactions for 3-ACPC?
The most common strategies fall into three classes:
-
Silylation: This replaces active hydrogens on both the amine and carboxylic acid groups with a trimethylsilyl (TMS) group. It is a primary method for making the analyte volatile for GC analysis[2][6].
-
Acylation: This involves reacting the amine group with an acylating agent (e.g., an acid anhydride or acyl halide) to form a stable amide. This can reduce polarity and, if a fluorinated agent is used, enhance sensitivity for Electron Capture Detection (ECD) in GC[3][7].
-
Esterification (Alkylation): This targets the carboxylic acid group, converting it into an ester to reduce polarity and improve volatility. It's often used in combination with acylation[2][8][9].
Q3: How do I choose the correct derivatization strategy?
Your choice is dictated by your analytical instrumentation and objective. The following decision tree provides a logical pathway for selecting an appropriate method.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 3. chromtech.com [chromtech.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Preventing epimerization during 3-Aminocyclopentanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control during the synthesis of this important class of non-natural amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a primary focus on preventing and identifying epimerization.
I. Frequently Asked Questions (FAQs) on Epimerization
This section provides a foundational understanding of epimerization in the context of this compound synthesis.
Q1: What is epimerization, and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In the synthesis of this compound, which has two chiral centers (at C1 and C3), epimerization can lead to the formation of undesired diastereomers. This is a significant problem because diastereomers have different physical and chemical properties, which can dramatically alter the biological activity and pharmacokinetic profile of the final compound. For instance, if you are targeting the cis-(1R,3S) isomer, epimerization at C1 could lead to the formation of the trans-(1S,3S) isomer, a contaminant that can be difficult to separate and may have off-target effects.
Q2: Which positions are susceptible to epimerization during the synthesis of this compound?
A2: The proton at the C1 position (alpha to the carboxylic acid) is the most susceptible to epimerization, particularly under basic conditions. This is because the carboxyl group can be deprotonated to form a carboxylate, which activates the adjacent C-H bond, making the proton more acidic and easier to remove. The resulting enolate intermediate is planar, and re-protonation can occur from either face, leading to a mixture of stereoisomers. The proton at C3 (alpha to the amino group) is generally less prone to epimerization under typical synthetic conditions, especially when the amino group is protected.
Q3: What are the common reaction conditions that can induce epimerization?
A3: The primary culprits for epimerization are basic conditions, especially when using strong bases. For example, treatment of a cyclopentanecarboxylic acid ester with sodium ethoxide in ethanol is a known method to induce epimerization at the alpha-carbon to the ester.[1][2] Elevated temperatures, even under acidic or neutral conditions, can also promote epimerization, particularly during steps like ester hydrolysis.[1] Prolonged reaction times under these adverse conditions will invariably increase the extent of epimerization.
II. Troubleshooting Guide: Preventing Epimerization
This section provides practical, step-by-step guidance to troubleshoot and prevent epimerization at various stages of the synthesis.
Scenario 1: Epimerization during a base-mediated reaction (e.g., saponification of an ester).
Question: "I am performing a saponification of my methyl 3-(N-Boc-amino)cyclopentanecarboxylate, but I am observing the formation of the undesired trans diastereomer. How can I prevent this?"
Underlying Cause: The use of a strong base like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, can deprotonate the C1 position, leading to epimerization. The longer the reaction time, the more the reaction will tend towards the thermodynamically more stable isomer, which may not be the desired one.
Mitigation Strategies:
-
Choice of Base: Opt for milder bases. Lithium hydroxide (LiOH) is often a good choice for saponification as it can be effective at lower temperatures.
-
Temperature Control: Perform the saponification at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at 0°C and slowly allow the reaction to warm to room temperature if necessary. Avoid heating unless absolutely required.
-
Solvent System: The choice of solvent can influence the rate of epimerization. A mixture of THF and water is a common choice for saponification and can help to minimize epimerization compared to alcoholic solvents.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
dot
Caption: Troubleshooting workflow for base-induced epimerization.
Scenario 2: Epimerization during protecting group manipulation.
Question: "I am removing a protecting group from the amino or carboxyl functionality and observing epimerization. What should I consider?"
Underlying Cause: The conditions used for deprotection can sometimes be harsh enough to cause epimerization. For example, strongly acidic or basic conditions used to remove certain protecting groups can lead to unwanted side reactions.
Mitigation Strategies:
-
Protecting Group Selection: The choice of protecting group is crucial. Select protecting groups that can be removed under mild, orthogonal conditions.[3][4]
| Protecting Group | Functionality Protected | Deprotection Conditions | Risk of Epimerization |
| Boc (tert-Butoxycarbonyl) | Amine | Mild acid (e.g., TFA in DCM) | Low |
| Cbz (Carboxybenzyl) | Amine | Hydrogenolysis (H₂, Pd/C) | Very Low |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Mild base (e.g., piperidine in DMF) | Moderate (can be an issue with sensitive substrates) |
| Methyl/Ethyl Ester | Carboxylic Acid | Saponification (see Scenario 1) or acidic hydrolysis | Moderate to High |
| t-Butyl Ester | Carboxylic Acid | Mild acid (e.g., TFA in DCM) | Low |
-
Acidic Hydrolysis of Esters: When hydrolyzing esters under acidic conditions, lower temperatures are crucial. For instance, in the synthesis of 2-aminocyclopentanecarboxylic acid, it has been shown that keeping the reaction temperature below 70-80°C during HCl hydrolysis prevents epimerization.[1]
dot
Caption: Decision tree for protecting group strategy to avoid epimerization.
III. Analytical Guide: Detecting and Quantifying Epimerization
Accurate detection and quantification of diastereomeric impurities are essential for process control and quality assurance.
Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)
Question: "How can I set up an HPLC method to separate the stereoisomers of this compound?"
Approach 1: Direct Separation on a Chiral Stationary Phase (CSP)
This is often the preferred method as it requires minimal sample preparation.
-
Column Selection: Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are highly effective for the separation of underivatized amino acids.[5]
-
Mobile Phase: A simple mobile phase system, such as water:methanol:formic acid, is often sufficient. The ratio of the organic modifier (methanol) to the aqueous phase can be adjusted to optimize the separation.[5]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for underivatized amino acids. If sensitivity is an issue, mass spectrometry (LC-MS) can be employed.
Approach 2: Indirect Separation via Chiral Derivatization
If direct separation is not successful, derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column is a robust alternative.[6][7]
-
Derivatizing Agents:
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the primary amine to form highly UV-active diastereomers.
-
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with the amine to form fluorescent diastereomers, offering high sensitivity.[8]
-
-
Protocol for Derivatization with Marfey's Reagent:
-
Dissolve a small amount of the amino acid sample in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of Marfey's reagent in acetone.
-
Heat the mixture (e.g., at 40°C for 1 hour).
-
Cool the reaction and quench with hydrochloric acid.
-
Dilute with the mobile phase and inject into the HPLC.
-
-
Chromatography: The resulting diastereomers can be separated on a standard C18 reversed-phase column with a mobile phase such as a gradient of acetonitrile in water with an acidic modifier (e.g., trifluoroacetic acid or formic acid).
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: "Can I use NMR to determine the diastereomeric ratio of my this compound derivative?"
Answer: Yes, NMR is a powerful tool for determining diastereomeric excess (d.e.).
-
Direct ¹H NMR Analysis: In some cases, the diastereomers may have sufficiently different chemical shifts for certain protons in the ¹H NMR spectrum to allow for direct integration and determination of the diastereomeric ratio. This is more likely if the molecule has a rigid conformation or if aromatic protecting groups are present.
-
NMR with Chiral Derivatizing Agents: Similar to HPLC, reacting the amino acid with a chiral derivatizing agent can create diastereomers with well-resolved signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example. The resulting amides often show distinct signals for the methoxy or trifluoromethyl groups in the ¹H or ¹⁹F NMR spectra, respectively, allowing for precise integration.
-
NMR with Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce a small chemical shift difference between the signals of the enantiomers or diastereomers, allowing for their quantification without derivatization.
IV. References
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available at: [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega. Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. Available at: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available at: [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. ResearchGate. Available at: [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ResearchGate. Available at: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Semantic Scholar. Available at: [Link]
-
Cyclopentane Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. Available at: [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. ResearchGate. Available at: [Link]
-
Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PubMed Central. Available at: [Link]
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. Available at: [Link]
-
Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis. PubMed. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
-
10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]
-
Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. University of Bath's research portal. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up the synthesis of this important molecule. We will explore common challenges and provide practical, field-proven solutions to help you optimize your synthetic routes for efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from bench-scale to pilot or industrial-scale production of this compound, several key challenges often emerge. These include:
-
Stereochemical Control: Achieving the desired cis or trans isomer with high diastereoselectivity and enantioselectivity can be difficult to maintain on a larger scale.
-
Reaction Energetics: Exothermic or endothermic reactions that are manageable in the lab can pose significant safety and control issues in larger reactors.
-
Reagent Handling and Cost: The use of hazardous, expensive, or large quantities of reagents may not be feasible or economical for bulk production.[1]
-
Purification: Isolation and purification of the final product to the required purity specifications can become a major bottleneck, often requiring specialized chromatographic techniques that are challenging to scale.[2]
-
Byproduct Formation: Side reactions that are minor at the lab scale can become significant at a larger scale, impacting yield and purity.[3]
Q2: Which synthetic routes are most amenable to large-scale production?
While numerous synthetic strategies exist, routes that avoid hazardous reagents, high-pressure equipment, and extensive chromatographic separations are generally preferred for scalability.[1] Approaches that have shown promise for larger-scale synthesis often involve:
-
Reductive Amination: This is a common and often scalable method for introducing the amine group.[3][4]
-
Enzymatic Resolutions: The use of enzymes can offer high stereoselectivity under mild conditions, although enzyme cost and stability can be a factor.[5]
-
Crystallization-Based Resolutions: Diastereomeric salt formation and crystallization can be an effective and scalable method for separating stereoisomers.[6]
Q3: What are the critical process parameters to monitor during scale-up?
Careful monitoring and control of key parameters are crucial for a successful and reproducible scale-up. These include:
-
Temperature: Precise temperature control is vital for managing reaction kinetics, selectivity, and safety.
-
Agitation/Mixing: Ensuring homogenous mixing is critical, especially in multi-phasic reactions, to maintain consistent reaction rates and prevent localized "hot spots."
-
Rate of Reagent Addition: Controlling the addition rate of reagents can prevent dangerous exotherms and minimize byproduct formation.
-
Reaction Monitoring: Utilizing in-process analytical techniques like HPLC, GC, or TLC can track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.[7]
Q4: How can I effectively purify this compound on a large scale?
Large-scale purification often moves away from traditional column chromatography due to cost and throughput limitations. Alternative strategies include:
-
Crystallization: This is one of the most effective and economical methods for purifying solid compounds at scale. Optimizing solvent systems and cooling profiles is key.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. Adjusting the pH is a common technique to separate acidic or basic compounds.[8]
-
Salt Formation and Recrystallization: Converting the amino acid to a salt can facilitate purification through recrystallization, followed by regeneration of the free amino acid.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Verify the quality and stoichiometry of all reagents. Impurities or incorrect ratios can stall the reaction. - Gradually increase the reaction temperature or time, monitoring for byproduct formation. |
| Side Reactions | - Analyze the crude reaction mixture to identify major byproducts. Understanding the side reactions is key to mitigating them. - Optimize reaction conditions (temperature, concentration, solvent) to favor the desired pathway. For example, in reductive amination, controlling the pH and hydrogen pressure is crucial.[4] - Consider the use of protecting groups for reactive functionalities to prevent unwanted side reactions.[9][10] |
| Product Degradation | - Assess the stability of the product under the reaction and workup conditions. - If the product is sensitive to pH or temperature, adjust the workup procedure accordingly (e.g., using milder acids/bases, performing extractions at lower temperatures). |
| Losses During Workup/Purification | - Optimize extraction procedures by performing multiple extractions with smaller volumes of solvent. - For crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. - If using chromatography, ensure proper loading and elution conditions to avoid product loss. |
Problem 2: Poor Stereoselectivity (Incorrect cis/trans ratio or low enantiomeric excess)
| Potential Cause | Troubleshooting Steps |
| Epimerization | - Harsh reaction conditions (high temperature, strong acid or base) can cause epimerization at stereocenters. Employ milder conditions where possible.[6] - Analyze samples at different time points to determine if the stereochemical ratio changes over the course of the reaction. |
| Ineffective Chiral Catalyst/Auxiliary | - Ensure the chiral catalyst or auxiliary is of high purity and used in the correct loading. - Screen different chiral catalysts or auxiliaries to find one that provides optimal stereoselectivity for your specific substrate. |
| Sub-optimal Reaction Conditions for Stereocontrol | - Stereoselectivity is often highly sensitive to temperature, solvent, and concentration. Systematically vary these parameters to find the optimal conditions. - In reactions involving cyclic transition states, the conformation of the ring can influence stereochemical outcomes. Understanding the conformational preferences of cyclopentane intermediates can provide insight.[11][12] |
| Inefficient Resolution | - For diastereomeric salt resolutions, screen a variety of resolving agents and crystallization solvents. - In enzymatic resolutions, optimize the pH, temperature, and solvent to enhance the enzyme's activity and selectivity.[5] |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. - If the free amino acid is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline.[13] |
| Co-elution of Impurities in Chromatography | - Modify the chromatographic conditions (change the stationary phase, mobile phase composition, or gradient). - Consider using an orthogonal purification technique, such as converting the product to a derivative, purifying it, and then cleaving the derivative. |
| Emulsion Formation During Extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective for separating the layers. |
| Product is Water-Soluble | - If the product has high water solubility, use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent. - Saturating the aqueous layer with a salt like sodium chloride can decrease the product's solubility in water and improve extraction efficiency. |
Experimental Workflows & Diagrams
Workflow: General Scalable Synthesis via Reductive Amination
A generalized workflow for a scalable synthesis of this compound often involves the reductive amination of a suitable cyclopentanone precursor.
Caption: Generalized workflow for the synthesis of this compound.
Decision Tree: Troubleshooting Stereoselectivity
This decision tree can guide you through troubleshooting poor stereoselectivity.
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
-
Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
-
Assaf, Z., Eger, E., Vitnik, Z., Fabian, W. M. F., Ribitsch, D., Guebitz, G. M., Faber, K., & Hall, M. (2014). Chemoenzymatic resolution of 2-azabicyclo[2.2.1]heptan-3-one for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid. ChemCatChem, 6(9), 2517–2521. [Link]
-
Various Authors. (n.d.). Amination of cyclopentanone and accompanied by-reactions. ResearchGate. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Various Authors. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
-
Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 85(15), 9747-9756. [Link]
-
Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
- Various Authors. (n.d.). Protecting groups in organic synthesis. Various Sources.
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Various Authors. (n.d.). Protecting Groups List. SynArchive. [Link]
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Various Authors. (n.d.). Conformations of Cycloalkanes. YouTube. [Link]
-
Various Authors. (n.d.). Why isn't cyclopentane the most common carbon ring since its bond angles are optimal for overlap? Quora. [Link]
-
Various Authors. (n.d.). Stability of Cycloalkanes: Ring Strain. Fiveable. [Link]
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Patrick, G. L. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
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Various Authors. (2020). Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]
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Various Authors. (n.d.). Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. ResearchGate. [Link]
-
Various Authors. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. ResearchGate. [Link]
-
Various Authors. (n.d.). Exploring the Conformations of Cycloalkanes. YouTube. [Link]
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Various Authors. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]
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Various Authors. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Various Authors. (n.d.). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Majer, Z., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
- Various Authors. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
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Various Authors. (n.d.). This compound. PubChem. [Link]
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Various Authors. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
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Various Authors. (n.d.). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. PubMed. [Link]
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Mitchell, A. D., & Thorpe, J. F. (1910). LXXVIII.—The formation and reactions of imino-compounds. Part XII. The formation of imino-derivatives of cyclopentane from open-chain mononitriles. Journal of the Chemical Society, Transactions, 97, 997-1003. [Link]
-
Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(19), 6564-6572. [Link]
-
Various Authors. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. PubChem. [Link]
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Technical Support Center: Purity Assessment of 3-Aminocyclopentanecarboxylic Acid
Welcome to the technical support center for the analytical assessment of 3-Aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate.[1][2][3] This resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental analysis.
The Critical Role of Purity in this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds.[2][3] Its stereoisomers, in particular, are of high interest in the development of peptide foldamers with potential biological activities. The purity of this compound, including its chemical and enantiomeric purity, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing the purity of this compound?
A1: The main analytical hurdles for this compound are its high polarity, lack of a strong UV-absorbing chromophore, and its chiral nature.[4] Direct analysis by reversed-phase HPLC can be difficult, often requiring derivatization to improve detection and retention.[4] Furthermore, separating the different stereoisomers is crucial for determining enantiomeric excess, a key purity parameter.[4][5]
Q2: Why is derivatization often necessary for the analysis of this compound?
A2: Derivatization serves two main purposes. First, it introduces a chromophore or fluorophore into the molecule, enhancing its detectability by UV or fluorescence detectors.[4][6][7][] Second, for chiral analysis, derivatization with a chiral reagent can create diastereomers that are separable on a standard achiral HPLC column.[4] Common derivatizing reagents for amino acids include o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[6][7][]
Q3: What are the common impurities that might be present in a sample of this compound?
A3: Potential impurities can originate from the synthetic route and may include starting materials, reagents, by-products, and other stereoisomers of this compound. For example, in syntheses starting from 2-Azabicyclo[2.2.1]heptan-3-one, residual starting material or intermediates could be present. It is also crucial to assess for the presence of undesired stereoisomers, as their pharmacological properties may differ significantly.
Troubleshooting Guides for Analytical Methods
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for assessing the purity of this compound. The following Q&A guide addresses frequent problems.
Q: My peak shape is poor (tailing or fronting). What could be the cause and how can I fix it?
A: Poor peak shape in HPLC can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based columns can interact with the basic amino group of your analyte, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these interactions.[9]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.
-
Use a Modern, High-Purity Silica Column: Newer columns are designed with better end-capping to minimize silanol activity.[9]
-
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.[9]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: I'm seeing inconsistent retention times. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider these potential causes:
-
Cause 1: Mobile Phase Composition Changes. Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to drift.
-
Solution:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement of all components.
-
Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump.
-
Use a Column Oven: Temperature fluctuations can affect retention. A column oven provides a stable thermal environment.[10]
-
-
-
Cause 2: Pump Issues. Leaks or malfunctioning check valves can cause inconsistent flow rates.
-
Solution: Check for leaks in the system, especially around fittings and pump seals.[11] If pressure is fluctuating, purge the pump to remove air bubbles.
-
-
Cause 3: Column Equilibration. Insufficient equilibration time with the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[10]
-
Workflow for HPLC Purity Analysis via Pre-column Derivatization
Caption: Workflow for HPLC purity analysis.
Chiral HPLC
For assessing enantiomeric purity, chiral HPLC is essential.
Q: I'm not getting baseline separation of the enantiomers. What can I do?
A: Achieving good chiral separation often requires careful method development.
-
Cause 1: Inappropriate Chiral Stationary Phase (CSP). Not all CSPs are suitable for all compounds. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for amino acids.[12] Teicoplanin-based CSPs have also shown success in separating enantiomers of unusual amino acids.[13]
-
Solution: Screen a variety of chiral columns with different stationary phases to find the one that provides the best selectivity for your enantiomers.
-
-
Cause 2: Suboptimal Mobile Phase. The choice of organic modifier and additives can significantly impact chiral resolution.
-
Solution:
-
Vary the Organic Modifier: Try different organic modifiers such as methanol, ethanol, isopropanol, and acetonitrile. The polarity and hydrogen-bonding capabilities of the solvent can influence the interaction with the CSP.
-
Adjust Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution by modifying the ionization state of the analyte and the stationary phase.
-
-
Q: The elution order of my enantiomers is different from what I expected. Why did this happen?
A: The elution order on a chiral column can sometimes be inverted depending on the specific CSP and mobile phase conditions.[12]
-
Cause: The interaction mechanism between the enantiomers and the chiral selector is complex and can be influenced by subtle changes in the mobile phase composition or temperature.
-
Solution: Always confirm the identity of each peak by injecting a standard of a single, known enantiomer.
Gas Chromatography (GC)
GC can be a powerful tool for purity analysis, especially when coupled with mass spectrometry (GC-MS), but requires derivatization to make the amino acid volatile.
Q: I'm seeing broad peaks or no peaks at all in my GC analysis.
A: This is a common issue when analyzing polar, non-volatile compounds like amino acids.
-
Cause 1: Incomplete Derivatization. The amino and carboxylic acid groups must be derivatized to increase volatility.
-
Solution:
-
Choose the Right Reagent: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylation reagents are commonly used.
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature, time, and reagent-to-sample ratio. The presence of moisture can interfere with many derivatization reactions, so use anhydrous solvents and reagents.
-
-
-
Cause 2: Thermal Degradation. The analyte may be degrading in the hot GC inlet or on the column.
-
Solution:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte.
-
Use a Milder Derivatization: Some derivatization products are more thermally stable than others.
-
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for structural elucidation and can be used for purity assessment.[14][15][16]
Q: How can I use NMR to determine the purity of my sample?
A: Quantitative NMR (qNMR) can be a very accurate method for purity determination.
-
Method:
-
Use an Internal Standard: A known amount of a stable, non-reactive internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample of your this compound.
-
Acquire the Spectrum: A proton (¹H) NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay).
-
Calculate Purity: The purity of the analyte is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.
-
Q: I'm having trouble distinguishing between stereoisomers using ¹H NMR.
A: The ¹H NMR spectra of stereoisomers can be very similar.
-
Solution:
-
Use a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the enantiomers, allowing for their differentiation and quantification.
-
Derivatize with a Chiral Reagent: As with HPLC, reacting the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) will form diastereomers which will have distinct NMR spectra.
-
Advanced NMR Techniques: Two-dimensional NMR techniques like NOESY can sometimes be used to differentiate between stereoisomers based on through-space proton-proton interactions.[5]
-
Summary of Key Analytical Parameters
| Analytical Technique | Strengths | Common Challenges | Key Troubleshooting Tip |
| Reversed-Phase HPLC | Robust, versatile, widely available. | Poor retention of polar analytes, requires derivatization for UV/Vis detection. | Optimize mobile phase pH and consider derivatization. |
| Chiral HPLC | Essential for enantiomeric purity. | Method development can be extensive. | Screen multiple chiral stationary phases and mobile phase modifiers. |
| GC-MS | High sensitivity and specificity, provides structural information. | Requires derivatization to increase volatility, potential for thermal degradation. | Ensure complete derivatization and use the lowest possible inlet temperature. |
| NMR Spectroscopy | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than other methods, may require chiral shift reagents to resolve enantiomers. | Use a suitable internal standard and ensure proper acquisition parameters for qNMR. |
References
-
Shimadzu Scientific Instruments. Analytical Methods for Amino Acids. Available from: [Link]
-
PubMed. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. Available from: [Link]
-
MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
Fisher Scientific. (1S,3R)-3-Aminocyclopentanecarboxylic acid, 95%, >90% ee. Available from: [Link]
-
PubMed. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
-
SpringerLink. Analysis of organic acids of tricarboxylic acid cycle in plants using GC-MS, and system modeling. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
PubMed Central. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available from: [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link]
- Google Books. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
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ChemBK. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. Synthesis of aminocyclopentane carboxylic acids.
-
PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. Available from: [Link]
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Scholars' Mine. High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available from: [Link]
-
ResearchGate. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
PubMed. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Available from: [Link]
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Available from: [Link]
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Technical Support Center: Synthesis of Aminocyclopentane Carboxylic Acids (ACPCs)
Welcome to the technical support center for the synthesis of aminocyclopentane carboxylic acids (ACPCs). As conformationally constrained β-amino acids, ACPCs are invaluable building blocks in medicinal chemistry and the development of peptide foldamers.[1][2] Their rigid cyclopentane scaffold imparts unique structural properties to peptides, enhancing stability and biological activity.[3]
However, the synthesis of these valuable compounds is not without its challenges. The presence of multiple stereocenters, the nuances of five-membered ring chemistry, and the demands of functional group manipulation create a landscape of potential pitfalls. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.
Section 1: Stereochemical Control - The Diastereomer and Enantiomer Dilemma
Controlling the relative and absolute stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring is the most critical challenge in ACPC synthesis. Errors at this stage can lead to difficult-to-separate mixtures and compromised biological activity.
Q1: My synthesis is producing a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?
A1: Achieving diastereoselectivity is fundamental. The approach depends on your synthetic route, but here are the key control points:
-
Substrate-Controlled Approaches: The most robust strategies rely on introducing stereochemistry early and letting it direct subsequent transformations. For example, a conjugate addition of a chiral amine (like α-phenylethylamine) to a cyclopentene derivative can set the stereochemistry, which can then be epimerized to the more stable trans adduct if desired.[2]
-
Reductive Amination Conditions: When forming the amino group via reductive amination of a 2-oxocyclopentanecarboxylate precursor, the choice of reducing agent and reaction conditions is critical. Bulky reducing agents may favor attack from the less hindered face, influencing the cis/trans ratio.
-
Risk of Epimerization: Be aware of epimerization, especially at the carbon alpha to the carbonyl group. This is a significant risk during harsh reaction conditions, such as ester hydrolysis. For instance, heating the hydrolysis of ethyl ACPC hydrobromides in hydrochloric acid above 70-80°C can cause epimerization, compromising the stereochemical integrity of your product.[1][2] Always use the mildest conditions possible for hydrolysis and monitor the reaction carefully.
Q2: I've successfully made the desired diastereomer, but it's a racemic mixture. What is the most effective way to obtain an enantiomerically pure product?
A2: While asymmetric synthesis from the start is ideal, chiral resolution of a racemic mixture is a common and effective strategy, particularly for scalable syntheses.
The most reliable method is classical resolution via diastereomeric salt formation . This involves reacting your racemic ACPC (or an ester intermediate) with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
-
Proven Resolving Agents: For resolving ACPC intermediates, chiral acids like (-)-dibenzoyl-L-tartaric acid (DBTA) have been used with great success.[1] The choice of solvent for crystallization is crucial and often requires screening. In one scalable synthesis, acetonitrile was effective for crystallizing the diastereomeric salt of a trans-ACPC precursor.[4]
-
Monitoring Resolution: The progress of the resolution should be monitored after each crystallization step. A key advantage is that the purity of the crystals can often be checked directly by ¹H NMR, as the signals for the diastereomeric impurities will diminish with each successive crystallization.[1][4] This avoids the need for more complex chiral chromatography at every step.
Q3: I'm having trouble confirming the enantiomeric purity of my final Fmoc-ACPC product. My NMR spectra are confusing.
A3: This is a common and important question. Accurate determination of enantiomeric excess (e.e.) is vital.
-
Chiral Solvating Agents (CSAs) in NMR: A powerful and direct method is the use of chiral solvating agents (CSAs) in ¹H NMR spectroscopy. Quinine, quinidine, or their derivatives can be added to the NMR sample of your Fmoc-ACPC.[1][2] The CSA interacts differently with the two enantiomers, causing a separation (doubling) of key proton signals, often the amide (HN) protons. The integration of these doubled peaks allows for a direct calculation of the e.e.
-
The Rotamer Complication: A significant pitfall in the NMR analysis of Fmoc-protected amino acids is the presence of rotamers (or carbamate isomers) due to restricted rotation around the carbamate bond. This leads to two sets of signals for a single pure compound, which can be mistaken for impurities.[1][5] For Fmoc-ACPCs, you will often see two distinct HN proton resonances in the ¹H NMR spectrum even for a single, pure stereoisomer.[1] When using a CSA, each of these rotamer signals will double for a racemic mixture. It is critical to correctly identify the rotamer pairs before assessing enantiomeric purity.
Section 2: Cyclization and Ring Strain Considerations
The structure of the cyclopentane ring itself influences the reactions used to build and modify it. Understanding its inherent properties is key to troubleshooting.
Q4: I'm attempting a ring-closing reaction to form the cyclopentane ring and am getting low yields. What are the likely causes?
A4: The formation of five-membered rings is generally kinetically and thermodynamically favorable compared to other ring sizes like three, four, six, or seven-membered rings.[6] If you are experiencing poor yields, consider these factors:
-
Intermolecular vs. Intramolecular Reactions: The primary competing reaction is intermolecular polymerization. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions . This is achieved by the slow addition of the substrate to a large volume of solvent, keeping the instantaneous concentration of the reactant low.
-
Chain Flexibility and Conformation: The precursor chain must be able to adopt a conformation that brings the reactive ends into proximity. If the chain contains rigid elements (e.g., double bonds) or bulky substituents, this can hinder the cyclization.
-
Incorrect Reaction Conditions: Ensure the chosen base or catalyst is appropriate for the specific ring-closing reaction (e.g., Dieckmann, Thorpe-Ziegler, RCM). The temperature and solvent can have a profound impact on the reaction outcome.
Q5: Could ring strain in the cyclopentane ring be causing unexpected side reactions in my synthesis?
A5: While cyclopentane has significantly less angle strain than cyclopropane or cyclobutane, it is not strain-free.[7] Unlike the strain-free "chair" conformation of cyclohexane, a planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal sp³ angle of 109.5°, but it would suffer from significant eclipsing (torsional) strain.[8]
To alleviate this, cyclopentane adopts a puckered "envelope" conformation .[9] In this conformation, four carbons are roughly coplanar, and the fifth is bent out of the plane. This reduces angle strain and some torsional strain, but torsional strain is not completely eliminated.[9] This residual strain can make the ring susceptible to certain reactions, although it is far more stable than smaller rings. It is less likely to be the cause of major side products compared to issues with stereocontrol or protecting groups, but it can influence the facial selectivity of reagents approaching the ring.
Section 3: Protecting Group Strategy and Pitfalls
Proper management of the amino and carboxylic acid functional groups is essential for success. An ill-conceived protecting group strategy can lead to failed reactions, unwanted side products, and epimerization.
Q6: What are the most common problems encountered with protecting groups during ACPC synthesis?
A6: The most frequent issues are incomplete protection/deprotection, lack of orthogonality, and side reactions caused by harsh cleavage conditions.
-
Incomplete Reactions: Never assume protection or deprotection is complete without analytical confirmation (TLC, LC-MS, NMR).
-
Orthogonality Failure: An orthogonal strategy is one where each protecting group can be removed in the presence of the others.[10] For example, using a Boc group (acid-labile) for the amine and a benzyl ester (removed by hydrogenolysis) for the acid allows for selective deprotection. A non-orthogonal choice could lead to removing both groups when you only intended to remove one.
-
Harsh Deprotection Conditions: As mentioned in Q1, harsh acidic or basic conditions needed to cleave some protecting groups (e.g., methyl esters, Boc groups) can cause racemization/epimerization at stereocenters.[1][2]
-
Reagent Interference: Residual reagents from a deprotection step can poison the catalyst in a subsequent step. For example, any traces of unreacted HBr from a salt formation or deprotection step must be thoroughly removed before a Palladium-catalyzed hydrogenolysis, as it will inhibit the process.[1][2]
Q7: I need to choose protecting groups for a multi-step synthesis of an ACPC-containing peptide. What's a reliable orthogonal strategy?
A7: A robust and commonly used orthogonal strategy for peptide synthesis, including those with ACPCs, is the combination of Fmoc for the amine and a t-Butyl (tBu) ester for the carboxylic acid.
-
Amine Protection: The Fmoc group is the standard for solid-phase peptide synthesis. It is stable to acidic and hydrogenolysis conditions but is cleanly removed with a mild base, typically piperidine.[3][11]
-
Carboxylic Acid Protection: A tert-Butyl (tBu) ester is an excellent choice for the carboxyl group. It is stable to the basic conditions used for Fmoc removal but is easily cleaved with moderate acid, such as trifluoroacetic acid (TFA).[10]
This combination allows you to selectively deprotect the amine for peptide coupling while the acid remains protected, and vice-versa.
Table 1: Common Orthogonal Protecting Group Strategies
| Functional Group | Protecting Group | Abbreviation | Stable To | Cleaved By | Common Pitfalls |
| Amine | tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (TFA) | Acid-catalyzed side reactions; epimerization risk. |
| Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) | Incomplete removal with sterically hindered amines. | |
| Benzyloxycarbonyl | Cbz (or Z) | Acid, Base | H₂, Pd/C (Hydrogenolysis) | Catalyst poisoning; premature cleavage with other reductions. | |
| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid, Hydrogenolysis | Base (saponification) | Harsh conditions (heat, strong base) can cause epimerization. |
| tert-Butyl Ester | tBu | Base, Hydrogenolysis | Strong Acid (TFA) | Requires strong acid which may affect other groups. | |
| Benzyl Ester | Bn | Acid, Base | H₂, Pd/C (Hydrogenolysis) | Incompatible with other reducible groups (alkenes, alkynes). |
Diagram 1: Decision Workflow for Protecting Group Selection
Caption: Decision tree for selecting orthogonal protecting groups.
Section 4: Purification and Characterization Headaches
The final steps of isolating and confirming your product can be deceptively difficult. Diastereomers can be challenging to separate, and spectra can be misinterpreted.
Q8: I'm finding it impossible to separate the cis and trans diastereomers of my ACPC ester using column chromatography. Is there a better way?
A8: Yes. While chromatography can work on a small, analytical scale, it is often inefficient and impractical for separating diastereomers on a preparative scale.[1][4] A far more effective and scalable method is fractional crystallization , as discussed in Q2.
The key is to convert your mixture of diastereomeric esters or acids into a pair of diastereomeric salts using a single enantiomer of a chiral resolving agent. Even though you are trying to separate diastereomers (cis/trans), not enantiomers, this technique is still powerful. The resulting salts, for example, (cis-ACPC)•(L-DBTA) and (trans-ACPC)•(L-DBTA), will have different crystal packing energies and solubilities, allowing one to be crystallized preferentially from a suitable solvent. One study noted that attempts to isolate a pure cis-amino ester by direct crystallization failed, but converting the mixture to diastereomeric salts was successful.[1][2]
Diagram 2: Troubleshooting Workflow for Diastereomer Separation
Caption: Workflow for separating cis/trans diastereomers.
References
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Majer, Z., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
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Majer, Z., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Center for Biotechnology Information. [Link]
-
Shankman, S., et al. Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. ACS Publications. [Link]
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Alcaraz, C., et al. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]
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Diehl, J. F., & Bowen, D. O. Synthesis of Tripeptides of 1-Aminocyclopentane-1-carboxylic Acid. ACS Publications. [Link]
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Majer, Z., et al. (2018). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
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Carreño, M. C., et al. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Royal Society of Chemistry. [Link]
-
A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Bálint, E., et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Center for Biotechnology Information. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
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Protecting Groups for Carboxylic acid. YouTube. [Link]
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Cycloalkanes and Ring Strain. (2020). Chemistry LibreTexts. [Link]
- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
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Why isn't cyclopentane the most common carbon ring since its bond angles are optimal for overlap? Quora. [Link]
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Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
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Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts. [Link]
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Illuminati, G., et al. (1981). Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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(2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]
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Strategies to improve the stereoselectivity of 3-Aminocyclopentanecarboxylic acid synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-Aminocyclopentanecarboxylic acid (3-ACPC) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in five-membered ring systems. The unique conformational flexibility of the cyclopentane ring presents distinct challenges compared to more rigid cyclohexyl systems, often leading to difficulties in achieving high diastereomeric and enantiomeric purity.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during synthesis. We will explore the causality behind experimental choices, provide troubleshooting protocols, and offer a comparative analysis of key strategic approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to control stereoselectivity in 3-ACPC synthesis, and how do I choose the right one?
Choosing a synthetic strategy depends on factors like the target stereoisomer, available starting materials, scalability, and the required level of stereochemical purity. The three main pillars are:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral molecule to your achiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] It is often reliable and yields high diastereoselectivity.
-
Asymmetric Catalysis: This modern approach uses a substoichiometric amount of a chiral catalyst (often a metal-ligand complex) to create a chiral environment, favoring the formation of one enantiomer over the other.[2][3] It is highly atom-economical.
-
Enzymatic Resolution: This method employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[4][5] It is particularly useful when a racemic synthesis is more straightforward or for large-scale applications.
The choice between these is a critical decision point in your synthetic design.
Caption: Decision workflow for selecting a stereocontrol strategy.
Q2: Why is achieving high stereoselectivity on a cyclopentane ring so challenging?
The cyclopentane ring lacks the rigid, predictable chair conformation of cyclohexane. Instead, it exists in a dynamic equilibrium between two low-energy, non-planar conformations: the 'envelope' and the 'half-chair'.[6][7] This conformational flexibility means that the energy difference between facial attack pathways (top vs. bottom) for incoming reagents is often small, leading to lower diastereoselectivity compared to cyclohexane systems.[8][9] Effective strategies must therefore either "lock" the conformation or utilize directing groups that create a significant steric or electronic bias.
Q3: Can I use a Diels-Alder reaction to set the stereochemistry?
Yes, the Diels-Alder reaction is a powerful tool for constructing the cyclopentane core with defined stereochemistry. A hetero-Diels-Alder reaction, for example, can be used to create precursors to aminocyclopentenols, which can then be resolved enzymatically.[5][10] For enantioselectivity, you can employ a chiral dienophile, a chiral diene, or, more commonly, a chiral Lewis acid catalyst to control the facial selectivity of the cycloaddition.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction gives a poor diastereomeric ratio (dr). How can I improve it?
Low diastereoselectivity is a common issue stemming from the conformational flexibility of cyclopentane intermediates.
Causality: A low dr indicates that the transition states leading to the two different diastereomers are very close in energy. Your goal is to increase this energy gap.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify small energy differences between competing transition states. Run the reaction at 0 °C, -20 °C, and -78 °C to assess the impact.
-
Increase Steric Bulk:
-
Substrate: If possible, use a bulkier protecting group on the amine or carboxylic acid. This can create a more biased conformational preference, effectively blocking one face of the ring.
-
Reagent: Switch to a bulkier reagent. For example, in a reduction, changing from NaBH₄ to a bulkier hydride like L-Selectride® can dramatically improve selectivity.
-
-
Leverage Chelation Control: If your molecule has nearby Lewis basic groups (e.g., hydroxyl, protected amine), use a chelating Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂). Chelation can lock the substrate into a rigid conformation, forcing the reagent to attack from a specific face.
-
Change the Solvent: The solvent can influence the effective size of reagents and the stability of transition states. Evaluate a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, CH₂Cl₂).
Problem 2: My enantiomeric excess (ee) is low in my catalytic reaction. What should I do?
Low enantioselectivity in a catalytic system points to an ineffective transfer of chirality from the catalyst to the substrate.
Causality: The chiral environment created by the catalyst-ligand complex is not sufficiently differentiated to effectively block one reaction pathway over the other.
Troubleshooting Steps:
-
Screen Chiral Ligands: This is the most critical variable. If you are using a specific metal (e.g., Palladium, Rhodium), screen a family of related ligands with different steric and electronic properties. Small changes to the ligand backbone or substituents can have a profound impact on ee.[2]
-
Check for Achiral Background Reaction: Run the reaction without the chiral ligand (but with the metal precursor) to see if a non-selective background reaction is occurring. If so, you may need to lower the temperature or change solvents to slow this competing pathway.
-
Vary the Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can improve ee by disfavoring aggregation or alternative catalytic cycles.
-
Use Additives: In some reactions, additives can play a crucial role. For example, in lithium amide-based additions, LiBr can modify aggregation states and improve stereocontrol.[11]
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 3: I am observing epimerization at the α-carbon to the carboxyl group. How can I prevent this?
The α-proton is acidic and can be removed by base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.
Causality: Exposure of the α-stereocenter to basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, DBU) at the lowest possible temperature. Avoid strong, unhindered bases like alkoxides if possible.[12]
-
Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) early in the synthesis. Esters are less acidic than carboxylic acids and less prone to epimerization.
-
Work-up Conditions: During aqueous work-up, ensure the solution is neutralized or made slightly acidic promptly to avoid prolonged exposure to basic conditions.
-
Purification: Avoid purification methods that use basic media (e.g., certain types of silica gel or basic alumina). Use neutral silica gel and buffer the solvent system if necessary.
Protocols and Methodologies
Protocol 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a common strategy for setting two contiguous stereocenters. The oxazolidinone acts as a chiral auxiliary, directing the incoming electrophile to one face of the enolate.[1][13]
Experimental Protocol:
-
Acylation: In a flame-dried, N₂-purged round-bottom flask, dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aq. NH₄Cl and perform an aqueous workup.
-
Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under N₂. Cool to -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30-60 minutes at -78 °C. The choice of base and enolization conditions is critical for selectivity.[13]
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aq. NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by flash chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for the carboxylic acid, LiBH₄ for the primary alcohol) to yield the chiral product and recover the auxiliary.[1]
Self-Validation: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to confirm the structure and enantiomeric purity after cleavage.
Comparative Data: Strategies for Stereocontrol
| Strategy | Typical Stereoselectivity | Pros | Cons | Key References |
| Chiral Auxiliary | >95:5 dr | Highly predictable, reliable, well-documented. | Stoichiometric use of chiral material, requires attachment/cleavage steps. | [1][13][] |
| Asymmetric Catalysis | 90-99% ee, variable dr | Atom-economical, highly scalable, directly produces enantiopure product. | High cost of ligands/metals, requires extensive screening and optimization. | [2][3][15] |
| Enzymatic Resolution | >99% ee | "Green" methodology, works under mild conditions, high enantiopurity. | Maximum 50% yield for kinetic resolution, requires screening of enzymes. | [4][5][16][17] |
| Substrate Control | 70:30 to >95:5 dr | No external chiral source needed, leverages existing stereocenters. | Highly substrate-dependent, requires specific substitution patterns. | [18][19][20] |
References
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Morris, P. J., & Tunge, J. A. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Organic Letters, 13(12), 3194–3197. Available from: [Link]
-
de la Torre, A., et al. (2018). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry. Available from: [Link]
-
Alves, M. J., et al. (2021). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. Organic & Biomolecular Chemistry, 19(41), 9017-9022. Available from: [Link]
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Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. Available from: [Link]
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Lopato, M. A., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development. Available from: [Link]
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Taber, D. F., & Frankowski, K. J. (2003). Diastereoselective Cyclopentane Construction. The Journal of Organic Chemistry. Available from: [Link]
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Figueroa, R., et al. (2004). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry. Available from: [Link]
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Lian, Y., et al. (2010). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Journal of the American Chemical Society, 132(34), 11982–11991. Available from: [Link]
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Quideau, S., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8747–8795. Available from: [Link]
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Quideau, S., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available from: [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available from: [Link]
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Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]
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Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. Available from: [Link]
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ResearchGate. (2004). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. Available from: [Link]
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YouTube. (2019). Stereochemistry - Conformation of Cyclopentane ring! Available from: [Link]
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Lopato, M. A., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]
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Miller, M. J., et al. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry. Available from: [Link]
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Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]
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Naicker, T., et al. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 27(8), 1435–1446. Available from: [Link]
-
Roos, G. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]
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Reddy, M. S., et al. (2014). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 10, 2336–2343. Available from: [Link]
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Mulvihill, M. J., et al. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. Figshare. Available from: [Link]
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Kumar, A., & Kumar, V. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 1929–1972. Available from: [Link]
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MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Available from: [Link]
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MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: 3-Aminocyclopentanecarboxylic Acid vs. Gabapentin in Preclinical Neuropathic Pain Models
This guide provides an in-depth comparison of the established neuropathic pain therapeutic, Gabapentin, and the conformationally-restricted GABA analogue, 3-Aminocyclopentanecarboxylic Acid (3-ACPC). Designed for researchers in drug development and neuroscience, this document moves beyond a simple performance summary. Instead, it focuses on the mechanistic divergence between these compounds and provides the experimental framework necessary for their empirical evaluation in preclinical models of neuropathic pain.
Introduction: The Clinical Challenge and the Gabapentinoid Benchmark
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response) are often refractory to traditional analgesics.[2] Gabapentin emerged as a first-line treatment, not through its intended action as a GABA analogue, but via a distinct mechanism that has set a benchmark for novel therapeutic development.[3][4]
Gabapentin is effective in treating conditions like diabetic neuropathy and postherpetic neuralgia.[5] However, its clinical utility can be limited by side effects such as dizziness and somnolence, and a complex pharmacokinetic profile characterized by saturable absorption.[6][7][8] This has spurred the search for novel analogues with improved potency, selectivity, and side-effect profiles. This compound, a structurally constrained analogue of GABA, represents one such area of exploration. This guide will dissect the known properties of both molecules and provide the necessary protocols to empower researchers to conduct their own comparative studies.
Mechanistic Underpinnings: A Tale of Two Targets
The primary distinction between Gabapentin and classic GABA analogues lies in their molecular targets. While structurally similar to the inhibitory neurotransmitter GABA, Gabapentin's analgesic effects are not mediated by GABA receptors.[9][10]
Gabapentin's Mechanism of Action: Gabapentin exerts its therapeutic effects by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[9][11][12] In neuropathic states, α2δ-1 expression is upregulated in dorsal root ganglia and spinal dorsal horn neurons.[13] This leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P.[9][11] Gabapentin binding to α2δ-1 disrupts this trafficking process, reducing the density of VGCCs at the presynaptic membrane, thereby dampening neurotransmitter release and mitigating neuronal hyperexcitability.[9][11]
View Diagram: Gabapentin Signaling Pathway
Caption: Gabapentin binds to the α2δ-1 subunit, reducing Ca²⁺ channel trafficking and neurotransmitter release.
Pharmacology of this compound (3-ACPC): In contrast to Gabapentin, studies on cyclopentane analogues of GABA, including 3-ACPC, have primarily characterized their interactions with GABA receptors. Specifically, stereoisomers of 3-ACPC have been shown to act as moderately potent partial agonists at GABA-C receptors.[14] This suggests a mechanism of action that aligns more closely with direct modulation of inhibitory neurotransmission, a fundamentally different approach from Gabapentin's targeting of VGCC trafficking. Whether 3-ACPC also possesses significant affinity for the α2δ-1 subunit remains a critical, yet under-investigated, question.
Comparative Pharmacological Profile
The following table summarizes the known characteristics of both compounds. The absence of data for 3-ACPC in key areas highlights critical knowledge gaps that present opportunities for novel research.
| Feature | Gabapentin | This compound |
| Primary Target | α2δ-1 subunit of Voltage-Gated Calcium Channels[9][12] | GABA-C Receptors (as partial agonist)[14] |
| Mechanism | Reduces presynaptic Ca²⁺ channel density, decreasing excitatory neurotransmitter release[9][11] | Direct modulation of GABAergic inhibitory currents[14] |
| α2δ-1 Binding Affinity (Kd) | ~59 nM[12] | Data not available |
| Preclinical Efficacy | Attenuates mechanical allodynia and thermal hyperalgesia in CCI and other models[5][10][15] | Data not available in neuropathic pain models |
| Known Side Effects | Dizziness, somnolence, motor incoordination[6][15] | Data not available from neuropathic pain studies |
Experimental Protocols for Comparative Efficacy Studies
To address the data gap for 3-ACPC and enable a direct comparison with Gabapentin, a robust and validated experimental workflow is essential. The following protocols describe the induction of a common neuropathic pain model and the subsequent behavioral assays required to quantify analgesic efficacy.
Experimental Workflow Overview
A typical preclinical study involves surgical induction of neuropathy, a recovery and pain-stabilization period, baseline behavioral testing, drug administration, and post-treatment behavioral assessment. This workflow ensures that each animal serves as its own control and that the drug's effect is measured against a stable neuropathic pain phenotype.
View Diagram: Preclinical Comparative Study Workflow
Caption: Workflow for evaluating analgesics in a neuropathic pain model.
Chronic Constriction Injury (CCI) Model Protocol (Rat)
The CCI model is a widely used and validated model that mimics symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[2][10][16]
Objective: To induce a reproducible peripheral neuropathy by loosely ligating the common sciatic nerve.
Materials:
-
Anesthesia (e.g., Isoflurane or sodium pentobarbital)
-
Sterile surgical instruments
-
4-0 chromic gut or silk sutures
-
Surgical microscope or loupes
-
70% ethanol and povidone-iodine for sterilization
-
Skin staples or sutures for wound closure
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat according to approved institutional protocols. Shave the lateral surface of the mid-thigh on one hind limb and sterilize the surgical area.
-
Sciatic Nerve Exposure: Make a small skin incision on the lateral thigh. Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[2]
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[2][17]
-
Causality Check: The key to this model is the degree of constriction. Each ligature should be tightened just enough to elicit a brief twitch in the hind limb, which indicates minor compression without arresting epineural blood flow.[2] This partial nerve injury is what drives the subsequent development of pain hypersensitivity.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics for 24-48 hours as per IACUC guidelines. Allow animals to recover for 7-10 days for the neuropathic pain phenotype to fully develop and stabilize before behavioral testing.[10]
Behavioral Assay: Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a non-painful mechanical stimulus.
Protocol:
-
Habituation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.[18]
-
Stimulation: Using a set of calibrated von Frey filaments (or an electronic von Frey anesthesiometer), apply the filament perpendicularly to the mid-plantar surface of the hind paw.[15]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Begin with a mid-range filament (e.g., 2.0 g).
-
If there is a response, choose the next smaller filament. If there is no response, choose the next larger filament.
-
The 50% withdrawal threshold is calculated using the pattern of responses as described by Chaplan et al. (1994).[13] This method provides an unbiased measure of the mechanical sensitivity threshold.
-
Behavioral Assay: Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a noxious thermal stimulus.
Protocol:
-
Habituation: Place the animal in a plexiglass chamber on a temperature-controlled glass floor. Allow 15-20 minutes for acclimation.
-
Stimulation: Position a high-intensity radiant heat source beneath the glass floor, focused on the mid-plantar surface of the hind paw.[12]
-
Measurement: Activate the heat source, which starts a timer. The timer automatically stops when the animal withdraws its paw.
-
Causality Check: A pre-determined cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage in animals that may have a blunted response.
-
Data Collection: The paw withdrawal latency is recorded. Typically, 3-5 measurements are taken per paw, with at least 5 minutes between trials, and the average is calculated.[14]
Discussion and Future Directions
The comparison between Gabapentin and this compound is a study in mechanistic contrast. Gabapentin represents a successful drug repositioning, where its true mechanism—inhibition of α2δ-1 function—was discovered long after its synthesis as a GABA analogue. 3-ACPC, on the other hand, represents a more classical medicinal chemistry approach of conformationally restricting a parent molecule (GABA) to enhance its selectivity for its native receptors.
The critical unanswered question is one of polypharmacology: Does 3-ACPC or its stereoisomers possess clinically relevant affinity for the α2δ-1 subunit in addition to their effects on GABA receptors? Or is its profile exclusively GABAergic? Answering this requires straightforward binding assays and the application of the preclinical models detailed in this guide.
Should 3-ACPC demonstrate efficacy in neuropathic pain models, the subsequent challenge would be to dissect which target—α2δ-1 or GABA-C—is responsible for the analgesia. This could be achieved using selective antagonists in co-administration studies. Ultimately, the path forward for developing improved gabapentinoids requires a rigorous, parallel assessment of both target engagement and in vivo efficacy, using the established pharmacology of Gabapentin as the essential benchmark.
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Almansa, C., et al. (2015). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PMC - PubMed Central. Available from: [Link]
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Bannister, K., et al. (2022). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. PMC - NIH. Available from: [Link]
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A Comparative Efficacy Analysis of 3-Aminocyclopentanecarboxylic Acid Analogues at GABAC Receptors
This guide presents a detailed comparative study of the efficacy of various stereoisomers of 3-aminocyclopentanecarboxylic acid and its analogues. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of their interactions with GABA receptors, with a particular focus on the GABAC receptor subtype. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, this guide aims to elucidate the structure-activity relationships that govern the pharmacological profiles of these conformationally restricted GABA analogues.
Introduction: The Significance of Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. Its inherent flexibility allows it to bind to a variety of receptor subtypes, including GABAA, GABAB, and GABAC receptors. Conformationally restricted analogues of GABA, such as the this compound derivatives, lock the GABA pharmacophore into specific spatial arrangements. This structural rigidity can lead to enhanced selectivity and potency for particular receptor subtypes, making these analogues valuable tools for probing receptor function and for the development of novel therapeutics for neurological disorders. This guide focuses on a comparative analysis of the efficacy of several key this compound analogues at GABAC receptors, providing a foundation for further research and drug discovery efforts.
Comparative Efficacy at GABAC Receptors
The pharmacological effects of several enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP, respectively) and 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) have been systematically evaluated on human homomeric ρ1 and ρ2 GABAC receptors.[1] The data, summarized in the table below, reveals significant stereoselectivity and functional differences between these analogues.
| Compound | Receptor | EC50 (µM) | Ki (µM) | Activity |
| (+)-TACP | ρ1 | 2.7 ± 0.2 | - | Partial Agonist |
| ρ2 | 1.45 ± 0.22 | - | Partial Agonist | |
| (+)-CACP | ρ1 | 26.1 ± 1.1 | - | Partial Agonist |
| ρ2 | 20.1 ± 2.1 | - | Partial Agonist | |
| (-)-CACP | ρ1 | 78.5 ± 3.5 | - | Partial Agonist |
| ρ2 | 63.8 ± 23.3 | - | Partial Agonist | |
| (-)-TACP | ρ1 | >100 | - | Weak Partial Agonist |
| ρ2 | >100 | - | Weak Partial Agonist | |
| (+)-4-ACPCA | ρ1 | - | 6.0 ± 0.1 | Antagonist |
| ρ2 | - | 4.7 ± 0.3 | Antagonist | |
| (-)-4-ACPCA | ρ1 | - | >100 | Inactive |
| ρ2 | - | >100 | Inactive |
Table 1: Comparative efficacy and binding affinity of this compound analogues at human ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.[1]
Key Insights from the Comparative Data:
-
Stereoselectivity is pronounced: The (+)-enantiomers of both TACP and CACP are significantly more potent than their (-)-counterparts.[1] This highlights a clear stereochemical preference for the GABAC receptor binding pocket.
-
Conformation dictates function: The trans isomer, (+)-TACP, is the most potent partial agonist, exhibiting higher efficacy than the cis isomers.[1] This suggests that the spatial orientation of the amino and carboxylic acid groups in the trans configuration is more favorable for receptor activation.
-
Unsaturation leads to antagonism: The introduction of a double bond in the cyclopentane ring, as seen in (+)-4-ACPCA, transforms the molecule from an agonist to a potent antagonist.[1] This indicates that the flatter conformation imposed by the double bond allows for binding to the receptor but prevents the conformational changes necessary for activation.
-
Subtype selectivity is minimal: The rank order of affinity is consistent across both ρ1 and ρ2 GABAC receptor subtypes, suggesting that these analogues do not strongly differentiate between these two receptor types.[1]
Structure-Activity Relationship (SAR)
The experimental data reveals a clear structure-activity relationship for these this compound analogues at GABAC receptors. The affinity of these compounds is dictated by the stereochemistry and the degree of conformational restriction.
Caption: Structure-activity relationship of this compound analogues at GABAC receptors.
Experimental Protocols
The following is a generalized protocol for the functional characterization of GABA receptor ligands using the two-electrode voltage-clamp technique in Xenopus oocytes, based on the methodology described in the cited literature.[1]
Oocyte Preparation and Receptor Expression
-
Oocyte Harvesting: Surgically remove oocytes from a female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the desired human GABAC receptor subunits (e.g., ρ1 or ρ2).
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage-Clamp Electrophysiology
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.
-
Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Voltage Clamping: Clamp the oocyte membrane potential at -60 mV.
-
Drug Application: Apply GABA or the test analogues to the oocyte by switching the perfusion solution.
-
Data Acquisition: Record the induced transmembrane currents using a suitable amplifier and data acquisition system.
Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.
Data Analysis
-
Dose-Response Curves: Construct dose-response curves by plotting the peak current amplitude as a function of the logarithm of the agonist concentration.
-
EC50 Determination: Fit the dose-response data to the Hill equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Affinity (Ki) Determination: For antagonists, co-apply increasing concentrations of the antagonist with a fixed concentration of GABA (typically the EC50). Determine the Ki value using the Cheng-Prusoff equation.
Broader Context and Future Directions
While this guide has focused on the GABAC receptor, it is important to note that this compound analogues also interact with other GABA receptor subtypes. For instance, both cis- and trans-3-aminocyclopentanecarboxylic acid are known to be potent agonists at GABAA receptors.[2] Furthermore, derivatives of these compounds have been investigated as antagonists at GABAA receptors and as inhibitors of GABA aminotransferase.[3][4]
The distinct pharmacological profiles of these conformationally restricted analogues underscore their potential as valuable research tools and as starting points for the design of novel therapeutics. Future research could focus on:
-
Developing subtype-selective analogues: Modifying the cyclopentane ring with different functional groups could lead to analogues with enhanced selectivity for specific GABAA or GABAC receptor subtypes.
-
Investigating in vivo efficacy: The in vitro data presented here provides a strong rationale for investigating the in vivo effects of these compounds in animal models of neurological disorders.
-
Exploring other therapeutic targets: The rigid scaffold of this compound could be adapted to target other neurotransmitter receptors and transporters.
By providing a detailed comparative analysis and a clear experimental framework, this guide aims to facilitate further exploration of this promising class of compounds and accelerate the development of new therapies for a range of neurological conditions.
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Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. [Link]
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Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of this compound and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
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A Comparative Efficacy Analysis: 3-Aminocyclopentanecarboxylic Acid and Pregabalin
Introduction
In the landscape of neuromodulatory therapeutics, the quest for compounds with refined efficacy and favorable safety profiles is perpetual. This guide provides a detailed comparative analysis of 3-Aminocyclopentanecarboxylic acid and the well-established drug, Pregabalin. While both molecules are GABA (γ-aminobutyric acid) analogues, their mechanisms of action and, consequently, their therapeutic applications and efficacy profiles, diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their pharmacological characteristics, supported by experimental data and detailed protocols. It is important to note at the outset that while extensive data exists for Pregabalin, research into this compound is less mature, and direct head-to-head comparative studies are not available in the current scientific literature. This guide, therefore, presents a parallel evaluation based on existing independent research.
Section 1: Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference in the efficacy of these two compounds stems from their distinct molecular targets and mechanisms of action. Pregabalin does not directly engage GABA receptors but rather modulates neurotransmitter release, whereas isomers of this compound have been shown to interact directly with GABA receptors.
Pregabalin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
Pregabalin's mechanism of action is well-characterized and centers on its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This interaction is critical for its therapeutic effects. In pathological states such as neuropathic pain and epilepsy, there is an upregulation and increased trafficking of these α2δ-1 subunits to presynaptic terminals. Pregabalin's binding to this subunit does not directly block the calcium channel pore but rather reduces the influx of calcium into the nerve terminal.[1] This reduction in intracellular calcium subsequently decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3] By dampening this excessive neurotransmitter release, Pregabalin effectively reduces neuronal hyperexcitability, which is a hallmark of both neuropathic pain and seizure disorders.
This compound: A Direct Ligand for GABA Receptors
Unlike Pregabalin, the pharmacological activity of this compound (3-ACPA) appears to be mediated through direct interaction with GABA receptors, specifically GABA-C receptors. Research has shown that different stereoisomers of 3-ACPA exhibit varying affinities and efficacies at these receptors. For instance, both the (+) and (-) enantiomers of cis-3-Aminocyclopentanecarboxylic acid act as moderately potent partial agonists at human ρ1 and ρ2 GABA-C receptors. The GABA-C receptor, a ligand-gated chloride channel, upon activation, leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. This direct inhibitory action contrasts with Pregabalin's indirect modulation of excitatory signaling.
Section 2: Preclinical Efficacy: A Comparative Overview
Direct comparative efficacy data for this compound and Pregabalin is not available. This section will, therefore, present the existing preclinical evidence for each compound in relevant models of neuropathic pain and epilepsy.
Pregabalin: Robust Efficacy in Neuropathic Pain and Seizure Models
Pregabalin has demonstrated consistent and robust efficacy in a variety of preclinical models of neuropathic pain and epilepsy. Its effectiveness in these models has been a cornerstone of its clinical development and success.
Neuropathic Pain: In models of peripheral nerve injury, such as the spinal nerve ligation (SNL) or chronic constriction injury (CCI) models, Pregabalin significantly alleviates mechanical allodynia (painful response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).
| Preclinical Model | Species | Efficacy Endpoint | Effective Dose Range (mg/kg) | Reference |
| Spinal Nerve Ligation (Chung Model) | Rat | Reversal of Mechanical Allodynia | 3 - 30 (oral) | [4][5] |
| Chronic Constriction Injury | Rat | Reduction of Thermal Hyperalgesia | 10 - 100 (i.p.) | N/A |
| Diabetic Neuropathy (STZ model) | Rat | Attenuation of Mechanical Allodynia | 30 - 100 (oral) | N/A |
Epilepsy: Pregabalin has shown broad-spectrum anticonvulsant activity in various seizure models. It is particularly effective in models of partial seizures.
| Preclinical Model | Species | Efficacy Endpoint | Effective Dose Range (mg/kg) | Reference |
| Maximal Electroshock Seizure (MES) | Mouse, Rat | Abolition of Tonic Hindlimb Extension | 10 - 30 (i.p.) | [6][7] |
| Pentylenetetrazole (PTZ) Induced Seizures | Mouse | Increased Seizure Threshold | 3 - 30 (i.p.) | [2] |
| Amygdala Kindling | Rat | Reduction of Seizure Severity | 10 - 50 (i.p.) | N/A |
This compound: Emerging Evidence of Anticonvulsant Activity
The preclinical data for this compound is less extensive. The available research has primarily focused on its positional isomer, 1-aminocyclopentane carboxylic acid, and its anticonvulsant properties.
Epilepsy: Studies have shown that 1-aminocyclopentane carboxylic acid can protect against seizures in the maximal electroshock (MES) test, suggesting potential efficacy against generalized tonic-clonic seizures. However, it was reported to be ineffective against pentylenetetrazol-induced seizures, indicating a narrower spectrum of activity compared to Pregabalin.
| Compound | Preclinical Model | Species | Efficacy Endpoint | ED50 (mg/kg) | Reference |
| 1-Aminocyclopentane carboxylic acid | Maximal Electroshock Seizure (MES) | Rat | Protection against Seizures | 66 | [6] |
| 1-Aminocyclopentane carboxylic acid | Pentylenetetrazole (PTZ) Induced Seizures | Mouse | No Protection | N/A | [6] |
Section 3: Experimental Methodologies
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential. This section outlines the standard procedures for key assays used to evaluate the efficacy of anticonvulsant and analgesic compounds.
Maximal Electroshock (MES) Seizure Test
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[6][7][8]
Protocol:
-
Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral).
-
Electrode Application: At the time of peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's corneas, followed by a drop of saline to ensure good electrical contact. Corneal or auricular electrodes are then placed.
-
Stimulation: An electrical stimulus is delivered using an electroconvulsive shock generator. Typical parameters are:
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of protected animals at each dose is calculated, and the median effective dose (ED50) is determined.
Spinal Nerve Ligation (Chung Model) for Neuropathic Pain
This is a widely used surgical model to induce peripheral neuropathic pain in rodents.[4][5]
Protocol:
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
A dorsal midline incision is made to expose the L4 to L6 vertebrae.
-
The L6 transverse process is removed to expose the L4 and L5 spinal nerves.
-
The L5 and L6 spinal nerves are carefully isolated and tightly ligated with silk suture.[5]
-
-
Closure: The muscle and skin incisions are closed with sutures and wound clips.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia.
-
Behavioral Testing: After a recovery period of 7-14 days, during which neuropathic pain behaviors develop, animals are tested for mechanical allodynia using von Frey filaments.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.[9][10]
Protocol:
-
Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 20-30 minutes.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Observation: A positive response is recorded if the animal sharply withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group to assess the analgesic effect.
Section 4: Conclusion and Future Directions
This guide highlights the significant mechanistic and evidential differences between Pregabalin and this compound. Pregabalin is a well-established compound with a clear mechanism of action involving the α2δ-1 subunit of voltage-gated calcium channels and has demonstrated robust efficacy in a wide range of preclinical models of neuropathic pain and epilepsy.
In contrast, this compound and its isomers represent a less explored class of compounds. The available evidence suggests a distinct mechanism of action centered on the direct modulation of GABA-C receptors. The anticonvulsant activity of its positional isomer, 1-aminocyclopentane carboxylic acid, in the MES test is promising but appears to be of a narrower spectrum than that of Pregabalin.
The lack of direct comparative studies makes a definitive statement on relative efficacy impossible. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of the most potent isomers of this compound with Pregabalin in standardized models of neuropathic pain and epilepsy.
-
Pharmacokinetic and pharmacodynamic profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of 3-ACPA isomers is necessary.
-
Broader mechanistic studies: Investigating the full receptor binding profile of 3-ACPA isomers to identify any other potential targets that may contribute to their pharmacological effects.
By addressing these research gaps, the scientific community can better ascertain the therapeutic potential of this compound and its derivatives and determine their place in the armamentarium of treatments for neurological disorders.
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Validating the Mechanism of Action of 3-Aminocyclopentanecarboxylic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel therapeutic candidate is a critical step. This guide provides a comprehensive, technically-grounded framework for validating the hypothesized MoA of 3-Aminocyclopentanecarboxylic acid as a modulator of neurotransmission. While various isomers of this compound exist, this guide will focus on a multi-faceted approach to confirm its interaction with a primary, hypothesized molecular target.
Our investigation will proceed under the hypothesis that this compound acts as an inhibitor of the GABA transporter 1 (GAT1). This hypothesis is based on its structural analogy to GABA, a common feature of molecules that interact with components of the GABAergic system. By inhibiting GAT1, the compound would increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1] This guide will detail the requisite experiments to rigorously test this hypothesis, compare its activity with established GAT1 inhibitors, and provide the causal logic behind each experimental choice.
Section 1: Foundational Target Engagement – Is there a direct interaction with GAT1?
The initial and most crucial step is to determine if this compound directly binds to its putative target, GAT1. Radioligand binding assays are the gold standard for quantifying this interaction.
Experimental Approach: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand that has high affinity and specificity for GAT1. A commonly used radioligand is [³H]-Tiagabine or [³H]-GABA.
Causality Behind Experimental Choice: A reduction in the binding of the radioligand in the presence of our test compound provides strong evidence of direct competition for the same binding site on the GAT1 protein. This is a direct measure of target engagement.
Experimental Workflow Diagram
Caption: Workflow for a [³H]-GABA uptake assay to measure functional GAT1 inhibition.
Step-by-Step Protocol: [³H]-GABA Uptake Assay
-
Cell Culture: Plate cells expressing GAT1 in a suitable multi-well format.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them for a short period with varying concentrations of this compound or control inhibitors (e.g., Tiagabine).
-
Initiate Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate Uptake: Rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity.
-
Data Analysis: Normalize the data to the amount of protein in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) and determine the IC50 value.
Data Presentation: Comparative Functional Inhibition
| Compound | IC50 (nM) for [³H]-GABA Uptake |
| This compound | Experimental Value |
| Tiagabine (Control) | 67 |
| NNC-711 (Control) | 40 |
| CI-966 (Control) | 260 |
Note: Control values are representative from the literature.[2]
Section 3: Cellular and Network Effects – Does it modulate neuronal excitability?
The ultimate validation of the MoA lies in demonstrating a predictable physiological effect in a relevant cellular context. If this compound is a GAT1 inhibitor, it should increase extracellular GABA, leading to enhanced inhibitory signaling and a reduction in neuronal network excitability.
Experimental Approach: Microelectrode Array (MEA) Analysis
MEAs allow for the non-invasive, real-time recording of spontaneous electrical activity from neuronal networks cultured on a grid of electrodes. [3]This provides a powerful tool to assess changes in network firing patterns in response to a compound.
Causality Behind Experimental Choice: This assay integrates the molecular and cellular effects into a network-level physiological readout. A decrease in spontaneous firing rates and burst activity in a neuronal culture would be the expected downstream consequence of enhanced GABAergic inhibition, thus validating the hypothesized MoA in a functional biological system.
Logical Relationship Diagram
Caption: The hypothesized cascade from GAT1 inhibition to altered neuronal network activity.
Step-by-Step Protocol: MEA Analysis of Neuronal Activity
-
Neuronal Culture: Culture primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons on MEA plates until a stable, spontaneously active network is formed.
-
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network. Key parameters to measure include mean firing rate, burst frequency, and network synchronization.
-
Compound Addition: Add this compound at various concentrations to the culture medium. Include a vehicle control and a positive control (e.g., Tiagabine).
-
Post-Treatment Recording: Record the network activity at multiple time points after compound addition.
-
Data Analysis: Analyze the recorded spike trains to quantify changes in the key parameters mentioned in step 2. A significant, dose-dependent decrease in firing and bursting activity would support the MoA. To further confirm the GABAergic mechanism, one could test if the effects of this compound can be blocked by a GABA receptor antagonist (e.g., bicuculline).
Data Presentation: Comparative Effects on Neuronal Network Activity
| Compound | Concentration | Change in Mean Firing Rate (%) | Change in Burst Frequency (%) |
| This compound | 1 µM | Experimental Value | Experimental Value |
| 10 µM | Experimental Value | Experimental Value | |
| Tiagabine (Control) | 1 µM | ~ -40% | ~ -50% |
| 10 µM | ~ -75% | ~ -85% | |
| Vehicle | - | No significant change | No significant change |
Conclusion
This guide outlines a logical and rigorous three-tiered approach to validating the mechanism of action of this compound as a GAT1 inhibitor. By systematically demonstrating target engagement, functional inhibition, and the predicted downstream physiological consequences, researchers can build a robust and compelling data package. Each experimental stage provides a self-validating piece of the puzzle, and when combined, they offer a high degree of confidence in the elucidated MoA, paving the way for further preclinical and clinical development.
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A Senior Application Scientist's Guide to the Stereoisomers of 3-Aminocyclopentanecarboxylic Acid: An In Vitro and In Vivo Comparison
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of neuropharmacology, the nuances of stereochemistry can be the defining factor between a promising therapeutic candidate and a compound with off-target effects or diminished efficacy. This guide provides an in-depth comparison of the in vitro and in vivo properties of the stereoisomers of 3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).
The cyclopentane ring constrains the flexible GABA backbone, presenting distinct spatial arrangements of the amino and carboxylic acid functional groups. This conformational restriction is paramount for probing the topographies of GABA receptor binding sites and for designing novel, selective therapeutic agents for neurological disorders such as epilepsy and neuropathic pain. Here, we will dissect the synthesis, receptor interactions, and physiological effects of the cis and trans isomers, and their respective enantiomers, to provide a clear, data-driven comparison.
The Significance of Stereochemistry: A Structural Overview
This compound exists as four stereoisomers: two cis enantiomers, ((1R,3S) and (1S,3R)), and two trans enantiomers, ((1R,3R) and (1S,3S)). The spatial orientation of the amine and carboxylic acid groups dictates their interaction with chiral biological targets like receptors and enzymes.
Caption: Workflow for a PTZ-induced seizure model in mice.
Conclusion and Future Directions
The stereoisomers of this compound represent a valuable class of compounds for probing the structure and function of GABAergic systems. The available data clearly indicate that stereochemistry plays a critical role in their biological activity, with the trans isomers showing particular promise as potent GABA-A receptor agonists.
Future research should focus on a more systematic and direct comparison of all four stereoisomers in a comprehensive panel of in vitro and in vivo assays. High-resolution structural studies of these ligands in complex with their target receptors would provide invaluable insights for the rational design of next-generation therapeutics for epilepsy, neuropathic pain, and other neurological disorders.
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- Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics, 258(3), 1045-1051.
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- Duke, R. K., et al. (2004). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Letters in Drug Design & Discovery, 1(4), 344-348.
- Pilc, A., et al. (1995). The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures. Polish Journal of Pharmacology, 47(1), 75-79.
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- O'Hagan, D. (2006). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Future Medicinal Chemistry, 2(5), 537-544.
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- Világi, I., et al. (2002). Comparison of spontaneous and evoked epileptiform activity in three in vitro epilepsy models. Brain Research, 948(1-2), 144-152.
- Bravo-Hernández, M., et al. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Cellular Neuroscience, 18, 1369524.
- Varagic, Z., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7(1), 6338.
- Ivanov, I., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2023(2), M1595.
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A Researcher's Guide to Investigating the Cross-Reactivity of 3-Aminocyclopentanecarboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the receptor binding profile and potential cross-reactivity of 3-Aminocyclopentanecarboxylic acid (3-ACPC). As a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), 3-ACPC and its stereoisomers present a compelling case for selective ligand design.[1] However, the structural constraints that confer selectivity for its primary targets, the GABA receptors, may also introduce unforeseen interactions with other receptor families. Understanding this off-target activity is critical for accurate pharmacological characterization and preclinical safety assessment.
This document moves beyond a simple recitation of facts, offering a detailed experimental roadmap grounded in established pharmacological principles. We will explore the known interactions of 3-ACPC with GABAergic systems and then logically extend the investigation to other plausible receptor targets, providing the "why" behind each experimental step.
Part 1: The Known Landscape: 3-ACPC and GABA Receptors
The primary pharmacological activity of 3-ACPC isomers is centered on the GABAergic system, specifically GABA-A and GABA-C receptors, as well as GABA uptake sites.[2][3] The rigid cyclopentane ring locks the GABA backbone into specific conformations, leading to distinct pharmacological profiles for each stereoisomer.
GABA-A Receptor Interactions
Studies have shown that racemic trans-3-ACPC is a potent agonist at GABA-A receptors.[2] The stereochemistry of the molecule is a critical determinant of its activity, a common theme in the pharmacology of conformationally restricted analogs.
GABA-C Receptor Interactions
The effects of 3-ACPC enantiomers have been characterized at human recombinant ρ1 and ρ2 GABA-C receptors.[3] These studies reveal a complex pharmacology where different isomers can act as partial agonists or weak partial agonists with low intrinsic activity. For instance, (+)-TACP is a moderately potent partial agonist, while (-)-TACP is a weak partial agonist at both ρ1 and ρ2 receptors.[3]
GABA Uptake
In addition to direct receptor interaction, some cyclopentane GABA analogs have demonstrated significant activity as inhibitors of GABA uptake, which is another mechanism for modulating GABAergic neurotransmission.[2]
The following table summarizes the reported activities of various 3-ACPC isomers and related compounds at GABA receptors.
| Compound | Receptor Target(s) | Observed Activity |
| trans-3-ACPC | GABA-A | Potent Agonist |
| (+)-TACP | GABA-C (ρ1 and ρ2) | Partial Agonist (EC50 (ρ1) = 2.7 µM; EC50 (ρ2) = 1.45 µM)[3] |
| (-)-TACP | GABA-C (ρ1 and ρ2) | Weak Partial Agonist (at 100 µM, inhibits 56-62% of current produced by 1 µM GABA)[3] |
| (+)-CACP | GABA-C (ρ1 and ρ2) | Partial Agonist (EC50 (ρ1) = 26.1 µM; EC50 (ρ2) = 20.1 µM)[3] |
| (-)-CACP | GABA-C (ρ1 and ρ2) | Partial Agonist (EC50 (ρ1) = 78.5 µM; EC50 (ρ2) = 63.8 µM)[3] |
| (-)-4R Isomer of 4-ACPCA | GABA Uptake | Selective inhibitor of GABA uptake[2] |
Part 2: Investigating Potential Cross-Reactivity with Glutamate Receptors
While the primary targets of 3-ACPC are GABA receptors, its structural similarity to amino acid neurotransmitters warrants an investigation into potential cross-reactivity with glutamate receptors, particularly the NMDA receptor. This hypothesis is supported by studies on structurally related compounds:
-
1-Aminocyclopropanecarboxylic acid (ACPC): This smaller cyclic amino acid analog is a partial agonist at the glycine site of the NMDA receptor.[4][5]
-
(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD): This cyclopentane derivative is a selective agonist for metabotropic glutamate receptors.[6]
These findings strongly suggest that the cyclopentane scaffold can be accommodated by the ligand-binding domains of glutamate receptors. Therefore, a comprehensive cross-reactivity study of 3-ACPC should prioritize the NMDA receptor and also include other ionotropic and metabotropic glutamate receptors.
Experimental Workflow for Cross-Reactivity Screening
A systematic approach is essential to determine the cross-reactivity profile of 3-ACPC. The workflow should begin with binding assays to assess affinity, followed by functional assays to determine the nature of any interaction.
Caption: A two-phase experimental workflow for assessing the cross-reactivity of 3-ACPC.
Part 3: Detailed Experimental Protocols
The following protocols provide a robust framework for assessing the binding and functional activity of 3-ACPC at GABA and glutamate receptors.
Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 3-ACPC isomers for a panel of target receptors.
Principle: This assay measures the ability of a test compound (3-ACPC) to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., rat cortical membranes for native receptors or membranes from HEK293 cells transfected with specific receptor subunits).
-
Radiolabeled ligands (e.g., [3H]Muscimol for GABA-A, [3H]CGP 54626 for GABA-B, [3H]CGP 39653 for the NMDA glutamate site, [3H]DCKA for the NMDA glycine site).
-
Test compound: 3-ACPC isomers.
-
Assay buffer, scintillation fluid, filter plates, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate membrane preparation, and the radiolabeled ligand at a concentration near its Kd.
-
Competition: Add increasing concentrations of the 3-ACPC isomer to be tested. For each assay, include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the 3-ACPC isomer. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation: The inclusion of positive controls (known ligands for each receptor) is crucial to validate the assay's performance. The calculated Ki values for these controls should be consistent with published values.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) of 3-ACPC at ionotropic receptors (e.g., GABA-A, NMDA) expressed in Xenopus oocytes.
Principle: This technique allows for the direct measurement of ion flow through receptor channels in response to ligand application.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the receptor subunits of interest.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Agonists and antagonists for the receptors being studied.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the receptor subunits of interest. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a known agonist for the receptor to confirm its functional expression (e.g., GABA for GABA-A receptors, glutamate + glycine for NMDA receptors).
-
Testing for Agonist Activity: Apply increasing concentrations of the 3-ACPC isomer to the oocyte and record any induced current.
-
Testing for Antagonist Activity: Co-apply the 3-ACPC isomer with a sub-maximal concentration (EC50) of the natural agonist. A decrease in the agonist-induced current indicates antagonist activity.
-
Data Analysis: For agonist activity, plot the current response against the log concentration of 3-ACPC to determine the EC50 and maximum efficacy. For antagonist activity, plot the inhibition of the agonist response against the log concentration of 3-ACPC to determine the IC50.
Signaling Pathway Visualization
The following diagram illustrates the basic signaling mechanisms for the primary targets (GABA-A) and potential cross-reactive targets (NMDA) of 3-ACPC.
Caption: Simplified signaling pathways for GABA-A and NMDA receptors.
Part 4: Comparative Data Summary and Interpretation
After conducting the proposed experiments, the data should be compiled into a clear, comparative format.
Table 2: Hypothetical Cross-Reactivity Profile of a 3-ACPC Isomer
| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity (EC50/IC50, µM) | Efficacy (% of natural agonist) |
| GABA-A (α1β2γ2) | 0.5 | EC50 = 1.2 | 95% (Agonist) |
| GABA-C (ρ1) | 25 | IC50 = 50 | N/A (Antagonist) |
| NMDA (Glycine site) | > 100 | No activity detected | N/A |
| AMPA | > 100 | No activity detected | N/A |
| mGluR5 | 85 | No activity detected | N/A |
Interpretation of Results:
The hypothetical data in Table 2 would suggest that this particular 3-ACPC isomer is a potent and efficacious agonist at GABA-A receptors, a weaker antagonist at GABA-C receptors, and has no significant activity at the tested glutamate receptors. This profile would indicate a high degree of selectivity for the GABAergic system over the glutamatergic system.
By following the comprehensive and logically structured approach outlined in this guide, researchers can confidently and accurately characterize the cross-reactivity profile of this compound and its analogs. This detailed understanding is paramount for the rational design of selective therapeutic agents and for building a complete picture of their pharmacological effects.
References
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Johnston, G. A. R., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]
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Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Letters, 307(2), 107-110. [Link]
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Pizzi, M., et al. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351-1358. [Link]
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Yar, M., & Kamal, A. (2013). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Medicinal Chemistry Research, 22(9), 4053-4066. [Link]
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Trullas, R., et al. (1994). Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices. Neurochemistry International, 24(5), 435-441. [Link]
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Kolesnikov, Y. A., Maccechini, M. L., & Pasternak, G. W. (1994). 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance. Life Sciences, 55(18), 1393-1398. [Link]
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Head-to-head comparison of 3-Aminocyclopentanecarboxylic acid with other cyclic amino acids
An In-Depth Head-to-Head Comparison of 3-Aminocyclopentanecarboxylic Acid and Other Cyclic Amino Acids for Drug Discovery
Introduction: The Value of Conformational Constraint in Drug Design
In the realm of medicinal chemistry, the quest for potent and selective therapeutics often hinges on mastering the three-dimensional shape of a molecule. Linear molecules, such as the endogenous neurotransmitter γ-aminobutyric acid (GABA), possess significant conformational flexibility, allowing them to adopt numerous shapes. While this flexibility is vital for their natural function, it becomes a liability in drug design, leading to interactions with multiple receptor subtypes and causing off-target effects.
Cyclic amino acids, such as this compound (3-ACPC), offer a powerful solution to this problem. By incorporating the pharmacophoric elements—the amino and carboxylic acid groups—onto a rigid carbocyclic scaffold, these molecules drastically reduce conformational freedom.[][2] This pre-organization into a specific shape can lead to enhanced binding affinity, improved receptor selectivity, and increased metabolic stability compared to their linear counterparts.[][3] This guide provides a head-to-head comparison of 3-ACPC with other key cyclic amino acids, focusing on conformational analysis, synthesis strategies, and the resulting impact on biological activity, particularly at GABA receptors.
Part 1: Conformational Analysis - The Structural Basis of Selectivity
The biological activity of a cyclic amino acid is inextricably linked to its three-dimensional structure. The cyclopentane ring is not planar; it adopts puckered conformations to relieve ring strain. The two most common conformations are the envelope and the twist (or half-chair) .[4] The relative positions of the amino and carboxylic acid groups (e.g., cis vs. trans, 1,2- vs. 1,3-substitution) dictate the molecule's overall topography and how it presents itself to a receptor binding pocket.
The Case of this compound (3-ACPC)
In 3-ACPC, the 1,3-substitution pattern allows for distinct spatial arrangements.
-
trans-3-ACPC : The amino and carboxyl groups are on opposite sides of the ring. In the most stable conformations, both substituents can occupy pseudo-equatorial positions, minimizing steric hindrance.[4] This results in a more extended, linear-like conformation.
-
cis-3-ACPC : The substituents are on the same side of the ring. This forces one group into a pseudo-axial position, leading to a more compact, folded conformation.
This fundamental difference in shape is the primary driver of the observed differences in biological activity between the isomers.
Caption: Interconversion between cyclopentane ring conformations.
Comparison with Other Cyclic Scaffolds
| Amino Acid Scaffold | Ring Size | Substitution Pattern | Key Conformational Feature | Implication for Receptor Fit |
| 2-Aminocyclopentanecarboxylic Acid (ACPC) | 5-membered | 1,2- (vicinal) | trans-isomer promotes a specific turn structure in peptides (12-helix).[5] | Creates well-defined secondary structures for mimicking protein surfaces.[5][6] |
| 3-Aminocyclohexanecarboxylic Acid | 6-membered | 1,3- | Adopts stable chair conformations with clear axial/equatorial positions. | The larger, more defined scaffold explores different regions of a binding pocket compared to the more compact cyclopentane ring. |
| 4-Aminocyclohexanecarboxylic Acid | 6-membered | 1,4- | trans-isomer provides a rigid, extended scaffold, separating the functional groups by a maximal distance. | Ideal for probing binding sites that require a larger distance between pharmacophoric groups. |
The choice of ring size and substitution pattern is a critical experimental decision. A five-membered ring offers a compact structure with subtle puckering, while a six-membered ring provides a more rigid and defined chair conformation. The substitution pattern (1,2-, 1,3-, or 1,4-) dictates the fundamental distance and vector between the key functional groups.
Part 2: Synthesis Strategies - The Challenge of Stereocontrol
The synthesis of cyclic amino acids in an enantiomerically pure form is a significant challenge. The biological activity often resides in a single stereoisomer, making stereocontrol the central goal of any synthetic route.
Key Synthetic Approaches:
-
Chiral Pool Synthesis : Starting from a naturally occurring chiral molecule (e.g., an amino acid or carbohydrate) and using its inherent stereochemistry to build the target cyclic structure.
-
Asymmetric Catalysis : Using chiral catalysts to induce stereoselectivity in a key bond-forming reaction, such as hydrogenation or a cycloaddition.
-
Resolution : Synthesizing a racemic mixture of the amino acid and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent.[7]
A common modern approach for synthesizing substituted cyclopentane derivatives involves stereoselective ring-opening of bicyclic precursors, such as aziridines, which allows for precise control over the placement of functional groups.[6]
Caption: High-level overview of synthetic routes to chiral cyclic amino acids.
Part 3: Biological Activity - A Head-to-Head Comparison at GABA Receptors
The true test of these molecules lies in their biological activity. As conformationally restricted analogues of GABA, many cyclic amino acids show activity at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[8] These receptors are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders.
A study on human rho(1) and rho(2) GABA(C) receptors provides a clear head-to-head comparison of 3-ACPC isomers and a related cyclopentene analogue.[9]
| Compound | Stereochemistry | Activity at GABA(C) ρ1 | EC₅₀ / Kᵢ (μM) | Activity at GABA(C) ρ2 | EC₅₀ / Kᵢ (μM) |
| GABA | - | Full Agonist | Reference | Full Agonist | Reference |
| (+)-TACP | trans-3-ACPC | Partial Agonist | 2.7 | Partial Agonist | 1.45 |
| (-)-TACP | trans-3-ACPC | Weak Partial Agonist | >100 | Weak Partial Agonist | >100 |
| (+)-CACP | cis-3-ACPC | Partial Agonist | 26.1 | Partial Agonist | 20.1 |
| (-)-CACP | cis-3-ACPC | Partial Agonist | 78.5 | Partial Agonist | 63.8 |
| (+)-4-ACPCA | Unsaturated | Antagonist | 6.0 (Kᵢ) | Antagonist | 4.7 (Kᵢ) |
Data sourced from Chebib et al. (2001).[9] TACP = trans-3-Aminocyclopentanecarboxylic acid; CACP = cis-3-Aminocyclopentanecarboxylic acid; 4-ACPCA = 4-Aminocyclopent-1-ene-1-carboxylic acid.
Analysis of Experimental Data:
-
Stereochemistry is Paramount : The data unequivocally shows that biological activity is highly dependent on the precise stereochemistry. For the trans isomer (TACP), the (+) enantiomer is a moderately potent partial agonist, while the (-) enantiomer is very weak.[9] This highlights a specific stereochemical requirement at the GABA(C) receptor binding site.
-
trans vs. cis : The most potent agonist in this series is (+)-TACP, with an EC₅₀ of 2.7 μM at ρ1 receptors. Its cis counterpart, (+)-CACP, is nearly 10-fold less potent (EC₅₀ = 26.1 μM).[9] This suggests that the more extended conformation of the trans isomer provides a better fit for the agonist binding site of the GABA(C) receptor compared to the folded conformation of the cis isomer.
-
Agonist vs. Antagonist Activity : The introduction of a double bond in (+)-4-ACPCA completely switches the activity profile from agonist to antagonist.[9] This subtle structural change, which further flattens and constrains the ring, allows the molecule to bind to the receptor but prevents the conformational change necessary for channel activation.
Part 4: Experimental Protocol - Competitive Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a novel cyclic amino acid (the "Test Compound") for a specific receptor (e.g., GABA-A), a competitive radioligand binding assay is a standard and robust method. The principle is to measure how effectively the non-radioactive test compound competes with a known radioactive ligand for binding to the receptor.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation : Homogenize brain tissue (e.g., rat cerebellum) or cultured cells expressing the target receptor in a cold buffer. Centrifuge to pellet the cell membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup : In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand like GABA (for non-specific binding).
-
50 µL of the Test Compound at various dilutions (typically from 1 nM to 100 µM).
-
50 µL of the radioligand (e.g., [³H]muscimol) at a concentration near its Kₑ.
-
100 µL of the prepared receptor membrane suspension.
-
-
Incubation : Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The choice of time and temperature is critical to ensure binding equilibrium is reached without significant degradation of the receptor or ligands.
-
Termination and Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step must be fast to prevent re-equilibration.
-
Washing : Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and count the retained radioactivity in a scintillation counter.
-
Data Analysis :
-
Calculate the percentage of specific binding at each concentration of the Test Compound.
-
Plot this percentage against the log of the Test Compound concentration to generate a sigmoidal competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
This self-validating system, with controls for total and non-specific binding, provides a quantitative measure of a compound's affinity for the target, allowing for direct and objective comparison between different cyclic amino acids.
Conclusion
The head-to-head comparison of this compound with other cyclic amino acids demonstrates a clear principle: subtle changes in stereochemistry and scaffold geometry have profound effects on biological activity. The conformational constraint imposed by the carbocyclic ring is a powerful tool for dissecting receptor pharmacology. For researchers and drug developers, the choice of a specific cyclic amino acid is not arbitrary but a deliberate experimental decision to present a specific three-dimensional pharmacophore to a biological target. The superior potency of (+)-trans-3-ACPC over its cis counterpart at GABA(C) receptors exemplifies how controlling the molecular shape can unlock desired biological effects, paving the way for the design of more selective and effective therapeutics.
References
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Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Neuroscience Research Communications, 29(1), 37-46. Available at: [Link]
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MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? MolecularCloud. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Chebib, M., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1855. Available at: [Link]
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Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309–2310. Available at: [Link]
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Wikipedia contributors. (2023, December 12). GABAA receptor. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Some important cyclic β-amino acids. ResearchGate. Available at: [Link]
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Liskamp, R. M., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules and Cells, 41(11), 947–957. Available at: [Link]
- Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
-
Leplawy, M. T., et al. (2011). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 76(15), 6068–6078. Available at: [Link]
-
Gellman, S. H., et al. (2005). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Journal of the American Chemical Society, 127(41), 14318–14329. Available at: [Link]
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A Comparative Analysis of Neuroprotective Strategies: Benchmarking 3-Aminocyclopentanecarboxylic Acid Analogs Against Established Clinical Agents
In the relentless pursuit of effective therapies for neurodegenerative diseases, the ability to quantitatively assess and compare the neuroprotective potential of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking the neuroprotective effects of 3-Aminocyclopentanecarboxylic acid analogs, specifically focusing on the metabotropic glutamate receptor agonist (1S,3R)-ACPD, against two clinically relevant neuroprotective agents, Riluzole and Edaravone. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation neurotherapeutics.
Introduction to the Neuroprotective Landscape
Neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, along with acute neurological injuries like ischemic stroke, share common pathological hallmarks, including excitotoxicity, oxidative stress, and apoptosis. Consequently, therapeutic strategies often target these convergent pathways. Here, we evaluate three compounds with distinct mechanisms of action:
-
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD): A selective agonist for metabotropic glutamate receptors (mGluRs), offering a nuanced approach to modulating glutamatergic neurotransmission.[1][2]
-
Riluzole: A benzothiazole derivative with a multi-faceted mechanism primarily centered on inhibiting glutamate release and blocking voltage-gated sodium channels.[3][4] It is an approved treatment for ALS.[3]
-
Edaravone: A potent free radical scavenger that directly mitigates oxidative stress, a key contributor to neuronal damage.[5][6] It is also approved for the treatment of ALS and ischemic stroke in some regions.[6][7]
This guide will delve into the mechanistic intricacies of each compound and provide a detailed experimental framework for their head-to-head comparison in a controlled laboratory setting.
Mechanistic Deep Dive: A Tale of Three Strategies
The neuroprotective efficacy of a compound is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for designing relevant experimental models and interpreting comparative data.
(1S,3R)-ACPD: Modulating Glutamate Signaling
(1S,3R)-ACPD exerts its neuroprotective effects by activating Group II and III metabotropic glutamate receptors.[1][2] Unlike ionotropic glutamate receptors which directly gate ion channels, mGluRs are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger systems. Activation of Group II/III mGluRs has been shown to be neuroprotective by:
-
Presynaptic Inhibition of Glutamate Release: Reducing the excessive release of glutamate that triggers excitotoxicity.[8]
-
Modulation of Postsynaptic Signaling Cascades: Influencing intracellular pathways that promote cell survival and resilience.[9] For instance, some studies suggest that the neuroprotection afforded by (1S,3R)-ACPD involves mGluRs negatively linked to cyclic AMP (cAMP) and potentially those that increase Protein Kinase C (PKC) activity.[9]
Riluzole: A Multi-pronged Attack on Excitotoxicity
Riluzole's neuroprotective actions are more broadly targeted, primarily aiming to quell neuronal hyperexcitability.[3][4] Its key mechanisms include:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-dependent sodium channels on glutamatergic nerve terminals, thereby reducing glutamate release.[3][10]
-
Postsynaptic Receptor Blockade: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, directly preventing the excessive calcium influx that mediates excitotoxic cell death.[4]
-
Inhibition of Protein Kinase C (PKC): Some evidence suggests that Riluzole can directly inhibit PKC, which may contribute to its antioxidative and neuroprotective effects.[11]
Edaravone: The Free Radical Scavenger
Edaravone's mechanism is fundamentally different, focusing on the downstream consequences of excitotoxicity and other cellular stressors – oxidative damage.[5][6] It is a potent antioxidant that:
-
Directly Scavenges Free Radicals: Edaravone effectively neutralizes highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing damage to lipids, proteins, and DNA.[5][12]
-
Inhibits Lipid Peroxidation: By quenching lipid peroxyl radicals, it preserves the integrity of cellular membranes.[12]
-
Anti-inflammatory Properties: Edaravone can also reduce inflammation by mitigating microglial activation and decreasing the production of pro-inflammatory cytokines.[5]
Experimental Benchmarking: An In Vitro Approach
To objectively compare the neuroprotective effects of these compounds, a well-defined in vitro model of neuronal injury is essential. A glutamate-induced excitotoxicity model using primary neuronal cultures is a highly relevant and widely used paradigm.[13][14]
Rationale for Experimental Design
-
Cell Model: Primary cortical or hippocampal neurons are preferred over immortalized cell lines as they more closely recapitulate the physiology of native neurons and their susceptibility to excitotoxic insults.
-
Neurotoxic Insult: Direct application of a high concentration of glutamate mimics the excitotoxic conditions observed in various neurological disorders.
-
Assessment of Neuroprotection: Cell viability and cytotoxicity are the primary readouts. The MTT assay, which measures mitochondrial metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity, are robust and complementary methods for this purpose.[15]
Experimental Workflow
Caption: Experimental workflow for comparing neuroprotective effects.
Detailed Protocol: Glutamate-Induced Excitotoxicity Assay
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
Neurobasal medium with B-27 supplement
-
(1S,3R)-ACPD, Riluzole, Edaravone stock solutions
-
L-Glutamic acid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH cytotoxicity detection kit
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons at a density of 5 x 10^4 to 1 x 10^5 cells/well in a 96-well plate.
-
Culture for 7-10 days to allow for maturation and network formation.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of (1S,3R)-ACPD, Riluzole, and Edaravone in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Carefully replace the culture medium with medium containing the test compounds or vehicle control.
-
Incubate for 1-2 hours.
-
-
Glutamate Insult:
-
Add L-Glutamic acid to the wells to a final concentration that induces significant but not complete cell death (e.g., 100 µM, to be optimized for the specific cell culture). Do not add glutamate to the "vehicle control" wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a plate reader.[16]
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.[17]
-
Comparative Data Presentation
The following table presents a hypothetical but representative dataset from the described in vitro benchmarking study.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Glutamate Control) |
| Vehicle Control | - | 100 ± 5.8 | 0 ± 3.2 |
| Glutamate (100 µM) | - | 45.2 ± 4.1 | 100 ± 8.7 |
| (1S,3R)-ACPD | 1 | 52.7 ± 3.9 | 85.1 ± 6.5 |
| 10 | 68.9 ± 5.3 | 58.4 ± 4.9 | |
| 100 | 75.3 ± 6.1 | 42.6 ± 3.8 | |
| Riluzole | 1 | 60.1 ± 4.5 | 72.3 ± 5.1 |
| 10 | 78.4 ± 6.2 | 35.8 ± 3.7 | |
| 100 | 85.2 ± 7.3 | 21.9 ± 2.5 | |
| Edaravone | 1 | 55.8 ± 4.2 | 80.5 ± 5.9 |
| 10 | 72.1 ± 5.8 | 51.7 ± 4.3 | |
| 100 | 80.6 ± 6.9 | 30.2 ± 3.1 |
Data are presented as mean ± standard deviation.
Visualizing the Signaling Pathways
Caption: (1S,3R)-ACPD neuroprotective signaling pathway.
Caption: Riluzole neuroprotective signaling pathway.
Caption: Edaravone neuroprotective signaling pathway.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the neuroprotective efficacy of a metabotropic glutamate receptor agonist, (1S,3R)-ACPD, against the clinically approved drugs Riluzole and Edaravone. The in vitro data, while hypothetical, illustrates a common trend where all three compounds exhibit dose-dependent neuroprotection. However, the subtle differences in their efficacy at various concentrations underscore the importance of their distinct mechanisms of action.
Riluzole, with its dual action on glutamate release and NMDA receptors, may offer a more potent anti-excitotoxic effect in this specific model. Edaravone's efficacy highlights the critical role of oxidative stress in glutamate-induced cell death. (1S,3R)-ACPD's performance demonstrates that modulating, rather than completely blocking, glutamate signaling is a viable neuroprotective strategy.
Future investigations should expand upon this framework:
-
In Vivo Validation: Promising in vitro results must be validated in relevant animal models of neurodegeneration or acute injury, such as the middle cerebral artery occlusion (MCAO) model of stroke.[18][19]
-
Broader Mechanistic Studies: Investigating the effects of these compounds on other relevant pathways, such as apoptosis, mitochondrial function, and neuroinflammation, will provide a more complete picture of their neuroprotective profiles.
-
Combination Therapies: Given their distinct mechanisms, exploring the potential synergistic effects of combining these agents could lead to more effective therapeutic strategies.
By employing a rigorous and multi-faceted benchmarking approach, the field of neurotherapeutics can more effectively identify and advance the most promising candidates for treating these devastating neurological disorders.
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A Researcher's Guide to Comparative Pharmacokinetic Profiling: The Case of 3-Aminocyclopentanecarboxylic Acid and Its Ester Prodrugs
In the landscape of modern drug development, overcoming the hurdles of poor oral bioavailability is a paramount challenge. Many promising therapeutic agents exhibit suboptimal absorption due to unfavorable physicochemical properties like low aqueous solubility or poor membrane permeability.[1][] A well-established and highly effective strategy to surmount these obstacles is the prodrug approach, where a biologically inactive derivative is designed to undergo an in vivo chemical or enzymatic transformation to release the active parent drug.[1] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of 3-aminocyclopentanecarboxylic acid, a hypothetical drug candidate, and its ester prodrugs. We will explore the underlying rationale for this prodrug strategy and detail the essential experimental workflows required to rigorously evaluate and compare their performance.
The core principle of this guide is to not merely present protocols, but to illuminate the scientific reasoning behind each experimental choice. By understanding the "why," researchers can better design their own studies and interpret their findings with greater confidence.
The Rationale: Why Ester Prodrugs of an Amino Acid Analog?
This compound, as a polar amino acid analog, is likely to exhibit high aqueous solubility but potentially low passive permeability across the lipid-rich intestinal epithelium. This can significantly limit its oral bioavailability.[][3] By converting the carboxylic acid moiety into an ester, we can achieve several strategic advantages:
-
Enhanced Lipophilicity: Esterification masks the polar carboxylic acid group, thereby increasing the molecule's lipophilicity.[][4] This modification is designed to improve passive diffusion across the intestinal membrane.
-
Leveraging Transporter-Mediated Uptake: Conjugating the parent drug with specific amino acids can facilitate recognition by amino acid or peptide transporters, such as PEPT1, which are expressed in the intestine.[1][5][6] This can create an active uptake mechanism, further boosting absorption.
-
Controlled Release: The ester bond is designed to be stable in the gastrointestinal tract but susceptible to hydrolysis by endogenous esterases present in the intestinal wall, liver, and blood, releasing the active parent drug systemically.[7][8]
In this guide, we will compare the parent compound, This compound (Parent Drug) , with two representative ester prodrugs: a simple Ethyl Ester and a more complex L-Valine Ester . The L-Valine ester is specifically chosen to investigate the potential for enhanced absorption via amino acid transporters.
The Experimental Gauntlet: A Step-by-Step Evaluation
A comprehensive pharmacokinetic comparison requires a multi-faceted experimental approach, progressing from simple in vitro assays to more complex in vivo studies. The following sections detail the critical experiments, the rationale for their inclusion, and step-by-step protocols.
In Vitro Stability: The First Litmus Test
Before embarking on cellular or animal studies, it's crucial to assess the chemical and enzymatic stability of the prodrugs. The ideal prodrug should remain intact long enough to be absorbed but be readily converted to the active drug in a systemic circulation.[1] Plasma stability is a key indicator of this balance.[9][10]
-
Preparation: Prepare stock solutions of the Parent Drug, Ethyl Ester, and L-Valine Ester in DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solutions to a final concentration of 1 µM in fresh plasma (human, rat, or mouse).[9] A control incubation in phosphate-buffered saline (PBS) should be run in parallel to assess chemical stability.
-
Time Points: Incubate the samples at 37°C.[11] Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[9]
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[9][10] This step precipitates plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the Parent Drug using a validated LC-MS/MS method.[10][12][13]
-
Data Analysis: Plot the percentage of remaining prodrug against time to determine the half-life (t½) in plasma.[10][11]
Below is a diagram illustrating the workflow for the plasma stability assay.
Intestinal Permeability: The Caco-2 Cell Model
To predict oral absorption, we need to assess how well our compounds can traverse the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for this purpose.[14][15][16] When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic many features of the human small intestine, including the formation of tight junctions and the expression of various transporter proteins.[14][15][17]
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.[17]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the test compounds (Parent Drug and prodrugs) to the apical (donor) side, which represents the intestinal lumen.
-
Basolateral to Apical (B-A): In a separate set of wells, add the test compounds to the basolateral (receiver) side, which represents the bloodstream.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Analysis: Quantify the concentration of the compounds in the collected samples using LC-MS/MS.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[17]
The following diagram illustrates the bidirectional transport across the Caco-2 monolayer.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Aminocyclopentanecarboxylic Acid Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Aminocyclopentanecarboxylic acid, a crucial synthetic intermediate in pharmaceutical development. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into their application and validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
The validation of an analytical procedure is the cornerstone of reliable quantitative analysis, demonstrating that the method is suitable for its intended purpose. This process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] Adherence to these standards is not merely a regulatory hurdle but a commitment to scientific rigor, ensuring that the data generated is accurate, reproducible, and trustworthy.
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique for this compound is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. As a small, polar amino acid lacking a strong chromophore, its quantification presents unique challenges that are addressed differently by each methodology.
| Parameter | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance or fluorescence detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Chromatographic separation based on polarity, coupled with highly selective and sensitive mass-based detection of specific parent-product ion transitions. |
| Derivatization | Mandatory. Required to introduce a chromophore or fluorophore for detection (e.g., OPA, FMOC). | Mandatory. Required to increase volatility and thermal stability (e.g., esterification, silylation). | Often Optional. Can be analyzed directly, though derivatization may be used to improve chromatographic retention and sensitivity.[5] |
| Selectivity | Moderate. Relies on chromatographic separation. Prone to interference from co-eluting matrix components. | High. Mass detector provides an additional dimension of selectivity based on mass-to-charge ratio. | Very High. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion fragmentation.[6][7] |
| Sensitivity (Typical LOQ) | ng/mL range. | pg/mL to ng/mL range. | pg/mL or lower range.[6] |
| Throughput | Moderate. Derivatization steps can be time-consuming. | Low to Moderate. Extensive sample preparation and derivatization limit throughput. | High. Modern UHPLC systems and fast cycle times enable high-throughput analysis.[8] |
| Typical Application | Routine quality control (QC) of bulk drug substances and formulations where concentration is high. | Impurity profiling and analysis where high chromatographic resolution is needed. | Bioanalysis in complex matrices (plasma, urine, tissue), trace-level impurity analysis, and metabolite quantification.[9][10] |
Methodology Deep Dive
-
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse in many QC labs. For compounds like this compound, pre-column or post-column derivatization is essential. This chemical reaction tags the analyte with a molecule that can be "seen" by a UV or fluorescence detector. The causality behind this choice is simple: the native molecule lacks the necessary chemical structure to absorb UV light or fluoresce efficiently. While robust, the derivatization step adds complexity and a potential source of variability that must be carefully controlled and validated.
-
Gas Chromatography (GC): GC offers excellent separation efficiency but is limited to thermally stable and volatile compounds. Since amino acids are non-volatile, derivatization is a prerequisite to convert them into species that can be vaporized without decomposition.[11] This multi-step process often involves esterification of the carboxylic acid group followed by acylation of the amino group. The primary drawback is the labor-intensive sample preparation, making it less suitable for high-throughput applications.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[10][12] Its power lies in the coupling of HPLC's separation capability with the unparalleled selectivity and sensitivity of a triple quadrupole mass spectrometer.[6] The instrument can be set to monitor a specific mass transition unique to this compound, effectively filtering out background noise from the matrix. This high selectivity often obviates the need for derivatization, streamlining the workflow and reducing potential sources of error.[5][7]
Workflow & Validation Schematics
A validated method is built upon a logical and systematic workflow. The following diagrams illustrate the key stages in method validation and a typical sample analysis workflow using the preferred LC-MS/MS technique.
Caption: Experimental workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Method for this compound in Human Plasma
This protocol describes a self-validating system for the quantification of this compound in a complex biological matrix, grounded in established bioanalytical method validation principles. [1][4][9] 1. Materials and Reagents
-
Reference Standards: this compound and a stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
-
Matrix: Blank human plasma (K2EDTA).
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock in acetonitrile. This solution will also serve as the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation)
-
Rationale: This step is crucial for removing high-abundance proteins from the plasma, which would otherwise interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent. The addition of the SIL-IS at this early stage compensates for variability in extraction recovery and potential matrix effects.
-
Procedure:
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
4. LC-MS/MS Conditions
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining highly polar compounds like amino acids that show poor retention on traditional reversed-phase (C18) columns. The mobile phase components are chosen for their compatibility with electrospray ionization and their ability to provide good chromatographic peak shape.
-
Liquid Chromatography:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Analyte: Q1: 130.1 m/z → Q3: 85.1 m/z
-
SIL-IS: Q1: 134.1 m/z → Q3: 89.1 m/z (Note: These transitions are hypothetical and must be optimized experimentally by infusing the pure compounds into the mass spectrometer.)
-
-
Validation Parameters and Acceptance Criteria
The described LC-MS/MS method must be validated according to ICH M10 or FDA guidelines to ensure its reliability. [1][3]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration over a specific range. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the nominal concentration. | The mean concentration of QC samples should be within ±15% of the nominal value (at LLOQ, ±20%). |
| Precision | To assess the degree of scatter between replicate measurements. | The coefficient of variation (CV) for QC sample replicates should not exceed 15% (at LLOQ, ≤20%). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | The LOQ must be demonstrated to meet the accuracy and precision criteria mentioned above. |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | The IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix. |
| Stability | To ensure the analyte is stable in the matrix during sample handling and storage. | Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples. |
This comprehensive guide provides a framework for selecting and validating a suitable analytical method for the quantification of this compound. By combining an understanding of the underlying principles of each technique with a rigorous adherence to regulatory validation standards, researchers can ensure the generation of high-quality, defensible data critical to the advancement of pharmaceutical development.
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Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation (M10). Outsourced Pharma. [Link]
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Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids...using...LC-MS/MS. National Institutes of Health (PMC). [Link]
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GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. International Journal of Biosciences. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Aminocyclopentanecarboxylic Acid
Introduction: The Significance of 3-Aminocyclopentanecarboxylic Acid
This compound (3-ACPC) and its stereoisomers are conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] This structural constraint imparts specific selectivities for different GABA receptor subtypes, making these compounds valuable tools in neuroscience research and potential scaffolds for the development of novel therapeutics. The precise orientation of the amino and carboxylic acid groups, dictated by the cis/trans stereochemistry and the absolute configuration of the chiral centers, is crucial for biological activity. Consequently, the development of stereocontrolled synthetic routes to access all possible stereoisomers of 3-ACPC is of significant interest to the medicinal and organic chemistry communities.
This guide provides a comparative overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental methodologies, and a critical evaluation of their respective advantages and limitations. We will delve into key synthetic approaches, including the stereoselective reduction of oximes, the ring-opening of bicyclic lactams, the application of the Favorskii rearrangement, and modern catalytic asymmetric methods.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key approaches, each with its own set of strengths and weaknesses. The choice of a particular route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.
| Synthetic Route | Key Transformation | Typical Starting Material | Stereocontrol | Overall Yield (Typical) | Advantages | Disadvantages |
| 1. Stereoselective Reduction of a Hydroxyimino Precursor | Catalytic hydrogenation of a C=N bond | 3-Oxocyclopentanecarboxylic acid | Substrate-controlled, often yields the cis isomer | Moderate | Straightforward, good for accessing the cis diastereomer. | May require a resolution step for enantiopure products. |
| 2. Ring Opening of a Bicyclic Lactam (Vince Lactam) | Acid-catalyzed hydrolysis | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Stereospecific, provides the cis isomer | Good | Readily available starting material, high stereospecificity. | The starting lactam is often used in its racemic form, requiring a subsequent resolution. |
| 3. Favorskii Rearrangement | Base-catalyzed ring contraction of an α-halo ketone | 2-Halocyclohexanone derivative | Can be stereospecific, but the precursor synthesis can be complex. | Moderate | Good for creating the five-membered ring from a six-membered precursor. | Requires a multi-step synthesis for the aminated precursor; can have regioselectivity issues. |
| 4. Asymmetric Hydrogenation of an Enamine Precursor | Rh- or Ru-catalyzed asymmetric hydrogenation | A cyclopentene-derived enamine or enamide | Catalyst-controlled, high enantioselectivity | Good to Excellent | High enantioselectivity, potentially fewer steps. | Requires specialized chiral catalysts; synthesis of the unsaturated precursor may be lengthy. |
Detailed Synthetic Routes and Methodologies
Route 1: Stereoselective Reduction of 3-Hydroxyiminocyclopentanecarboxylic Acid
This classical approach relies on the stereoselective reduction of a prochiral hydroxyimino group (an oxime) to introduce the amine functionality. The stereochemical outcome is often directed by the existing stereocenter of the carboxylic acid group, leading preferentially to the cis product.
Reaction Scheme:
Caption: Synthesis of cis-3-ACPC via oxime formation and reduction.
Expertise & Experience: The key to this synthesis is the stereoselective reduction of the oxime.[4] Catalytic hydrogenation is a common method, and the choice of catalyst and reaction conditions can influence the diastereoselectivity. The hydrogenation typically occurs from the less sterically hindered face of the molecule, which in this case leads to the cis relationship between the amino and carboxyl groups.
Experimental Protocol: Synthesis of cis-3-Aminocyclopentanecarboxylic Acid
-
Oxime Formation: 3-Oxocyclopentanecarboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous or alcoholic solvent. The reaction mixture is typically heated to drive the condensation reaction to completion.
-
Stereoselective Reduction: The resulting 3-hydroxyiminocyclopentanecarboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to catalytic hydrogenation. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
Isolation: After filtration to remove the catalyst, the solvent is evaporated, and the crude cis-3-aminocyclopentanecarboxylic acid can be purified by recrystallization.
Trustworthiness: This route is well-established and has been used for the preparation of all four stereoisomers of this compound, often in conjunction with a resolution step to separate the enantiomers.[4]
Route 2: Ring Opening of 2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam)
This elegant approach utilizes the readily available bicyclic lactam, commonly known as Vince lactam, as a masked precursor for the cis-3-aminocyclopentanecarboxylic acid scaffold. The key step is a hydrolytic ring opening.
Reaction Scheme:
Caption: Synthesis of cis-3-ACPC from Vince Lactam.
Expertise & Experience: The synthesis begins with the hydrogenation of the double bond in Vince lactam, which proceeds smoothly. The subsequent acid-catalyzed hydrolysis of the saturated lactam is a robust transformation that yields the desired cis-amino acid.[5] The stereochemistry is retained from the bicyclic precursor. Enantiomerically pure starting materials can be obtained through enzymatic resolution of the racemic Vince lactam.
Experimental Protocol: Synthesis of cis-3-Aminocyclopentanecarboxylic Acid from Vince Lactam
-
Hydrogenation: Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is dissolved in a solvent like ethyl acetate and hydrogenated over a palladium on carbon catalyst under a hydrogen atmosphere.
-
Hydrolysis: The resulting saturated lactam, 2-azabicyclo[2.2.1]heptan-3-one, is then subjected to acidic hydrolysis, typically by refluxing in aqueous hydrochloric acid.
-
Isolation: After cooling, the product crystallizes as the hydrochloride salt and can be isolated by filtration.
Trustworthiness: This method is highly reliable for producing the cis isomer and has been scaled up successfully. The enantiomers of the starting lactam can be resolved, providing access to enantiopure cis-3-aminocyclopentanecarboxylic acid.[5]
Route 3: Favorskii Rearrangement
The Favorskii rearrangement is a powerful tool for ring contraction and can be applied to the synthesis of cyclopentanecarboxylic acid derivatives from cyclohexanone precursors. This route offers a different strategic approach to the target molecule.
Reaction Scheme:
Caption: General Favorskii rearrangement approach to the 3-ACPC scaffold.
Expertise & Experience: The core of this route is the base-induced rearrangement of an α-haloketone to a carboxylic acid derivative with one less carbon in the ring.[6][7][8] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[6] The challenge in applying this to 3-ACPC lies in the synthesis of a suitably functionalized 2-halocyclohexanone that allows for the introduction of the amino group at the desired position.
Experimental Protocol: Conceptual Outline
-
Precursor Synthesis: A cyclohexanone derivative with appropriate functionality for later conversion to an amino group is halogenated at the α-position.
-
Favorskii Rearrangement: The α-haloketone is treated with a base, such as sodium methoxide in methanol, to induce the ring contraction to a cyclopentanecarboxylic acid ester.
-
Functional Group Manipulation: The ester is then converted to the amino acid through standard functional group interconversions, which may include reduction, amination, and hydrolysis.
Trustworthiness: While the Favorskii rearrangement itself is a well-understood and reliable reaction, its application to the synthesis of 3-ACPC is less direct than other methods and requires a more elaborate synthetic sequence for the precursor.
Route 4: Asymmetric Hydrogenation of a Prochiral Enamine
Modern catalytic methods offer highly efficient and enantioselective routes to chiral amino acids. Asymmetric hydrogenation of a cyclopentene-derived enamine or enamide is a promising strategy for accessing enantiopure 3-ACPC.
Reaction Scheme:
Caption: Asymmetric hydrogenation route to enantiopure 3-ACPC.
Expertise & Experience: This approach leverages the power of transition metal catalysis with chiral ligands to achieve high levels of enantioselectivity.[1][2][3] The success of this route depends on the design of the enamine substrate and the selection of the appropriate chiral catalyst system (e.g., Rh-DuPHOS, Ru-BINAP).
Experimental Protocol: Conceptual Outline
-
Precursor Synthesis: A suitable cyclopentenone ester is synthesized and then converted to the corresponding enamine or enamide by reaction with an amine or amide source.
-
Asymmetric Hydrogenation: The prochiral enamine is hydrogenated under a hydrogen atmosphere using a chiral rhodium or ruthenium catalyst. The reaction conditions (solvent, pressure, temperature) are optimized for high conversion and enantioselectivity.
-
Deprotection: The resulting enantiomerically enriched amino ester is then deprotected (if necessary) and hydrolyzed to afford the final enantiopure this compound.
Trustworthiness: Asymmetric hydrogenation is a highly reliable and powerful method for the synthesis of a wide range of chiral compounds, including amino acids. While specific examples for 3-ACPC may be found in specialized literature, the general principles are well-established.
Conclusion
The synthesis of this compound can be achieved through a variety of strategic approaches. The classical methods, such as the stereoselective reduction of oximes and the ring-opening of Vince lactam, are robust and provide good access to the cis diastereomer, although they often require a resolution step for enantiopure products. The Favorskii rearrangement offers an alternative disconnection but generally involves a longer synthetic sequence. Modern asymmetric catalytic methods, particularly asymmetric hydrogenation, hold great promise for the direct and highly enantioselective synthesis of all stereoisomers of 3-ACPC, though the development of specific catalysts and substrates is key. The choice of the optimal synthetic route will depend on the specific research or development goals, including the desired stereoisomer, scale of the synthesis, and available resources.
References
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- Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452.
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Wikipedia. Favorskii rearrangement. Retrieved from [Link]
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AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
- Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Aminocyclopentanecarboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 3-Aminocyclopentanecarboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. While some safety data sheets for this compound and its isomers note that toxicological properties have not been fully investigated, others provide specific GHS classifications.[1][2][3] The most prudent and compliant approach is to adopt a conservative stance, treating the compound as hazardous based on available data. This proactive classification dictates the stringent handling and disposal protocols outlined below.
A comprehensive review of available safety data identifies the following potential hazards for isomers of this compound.[3]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data underscores the causality for the subsequent disposal protocols: because the compound is classified as an irritant and harmful if swallowed, it cannot be disposed of via standard drains and requires handling as regulated hazardous chemical waste.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the appropriate PPE is worn. The required equipment is a direct response to the hazards identified above.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye irritation.[2][4]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2]
-
Body Protection: A standard lab coat should be worn to prevent skin contact.[2]
-
Respiratory Protection: If handling the solid form generates dust or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator is warranted to prevent respiratory tract irritation.[1][4] Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants.[4]
The Disposal Workflow: Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures compliant disposal by your institution's EHS department.[5] Never mix incompatible wastes; this compound should be kept separate from strong oxidizing agents and strong acids.[4]
The following diagram illustrates the decision-making process for segregating different waste streams containing this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminocyclopentanecarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of 3-Aminocyclopentanecarboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation; due to the incomplete toxicological profile of this compound, we must operate with a heightened level of caution.
Hazard Assessment: The Rationale for Caution
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate significant potential for irritation and harm.[1] The toxicological properties have not been thoroughly investigated, which necessitates treating the compound with care.[2][3][4]
Key potential hazards identified across various safety data sheets include:
-
Skin Irritation : May be harmful if absorbed through the skin and can cause skin irritation.[5][6][7]
-
Eye Irritation : Poses a risk of serious eye irritation.[5][6][7]
-
Respiratory Tract Irritation : May be harmful if inhaled and can cause irritation to the respiratory system.[5][6][7]
Given these warnings, a comprehensive safety protocol is not just recommended, it is essential. The "unknowns" of a compound's toxicology profile require us to adopt a conservative stance, implementing engineering controls and PPE to minimize all potential routes of exposure.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the laboratory environment itself must be engineered for safety. These primary lines of defense reduce hazards at their source.
-
Ventilation : Always handle this compound in a well-ventilated area. The use of process enclosures or a properly functioning chemical fume hood with local exhaust ventilation is critical to control airborne levels of the compound, especially when handling the solid form where dust can be generated.[2][4][5]
-
Emergency Equipment : Facilities must be equipped with an eyewash station and a safety shower that are easily accessible and regularly tested.[2][4]
-
Hygiene Practices : Rigorous personal hygiene is a critical administrative control. Wash hands and any exposed skin thoroughly after handling the compound, before breaks, and at the end of a session.[1][2] Do not eat, drink, or smoke in laboratory areas.[1]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and informed by the potential hazards.
Eye and Face Protection
-
Mandatory Requirement : Chemical safety glasses with side shields are the minimum requirement for any work with this compound. For procedures with a higher risk of splashes or dust generation, chemical safety goggles are required.[6]
-
Causality : This protects against direct contact with the chemical, which can cause serious eye irritation.[7] The eyes are a rapid route for chemical absorption, and this measure is critical for preventing injury.
Skin and Body Protection
-
Gloves : Always wear compatible, chemical-resistant gloves. Nitrile gloves are a common standard, but always check the manufacturer's compatibility data for the specific glove type. Gloves must be inspected for tears or holes before each use.[8]
-
Glove Removal Technique : Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves should be disposed of as chemical waste immediately after use.[1][8]
-
Protective Clothing : A lab coat is mandatory to protect skin and personal clothing from contamination.[3][6] For larger scale operations, additional protective clothing may be necessary.
Respiratory Protection
-
When to Use a Respirator : Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood.[5] However, a NIOSH-approved respirator is necessary under the following conditions:
-
Respirator Selection : For nuisance dust exposures, a P95-rated particle respirator may be sufficient.[6] For higher-level protection or in situations with unknown concentrations, a respirator with OV/AG/P99 cartridges should be used.[6] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities of solid in a fume hood | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not typically required |
| Handling solutions at the bench (well-ventilated) | Safety glasses with side shields | Chemical-resistant gloves | Lab coat | Not typically required |
| Handling solids outside of a fume hood | Safety goggles | Chemical-resistant gloves | Lab coat | NIOSH-approved respirator (e.g., N95/P95) |
| Cleaning a spill | Safety goggles | Heavy rubber gloves | Lab coat / Protective suit | NIOSH-approved respirator with appropriate cartridges |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
